Technical Documentation Center

5-Bromo-2-nitrobenzofuran Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Bromo-2-nitrobenzofuran
  • CAS: 30335-67-2

Core Science & Biosynthesis

Foundational

Synthesis of 5-Bromo-2-nitrobenzofuran from 5-bromobenzofuran-2-carboxylic acid

Executive Summary The synthesis of 5-bromo-2-nitrobenzofuran from 5-bromobenzofuran-2-carboxylic acid presents a specific challenge in heterocyclic chemistry: introducing a nitro group at the C2 position while preserving...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 5-bromo-2-nitrobenzofuran from 5-bromobenzofuran-2-carboxylic acid presents a specific challenge in heterocyclic chemistry: introducing a nitro group at the C2 position while preserving the acid-labile furan ring and maintaining the halogen integrity at C5.

While direct decarboxylative nitration (ipso-substitution) is theoretically possible, it often leads to low yields and ring-opening polymerization in benzofurans due to the harsh acidic conditions required. This guide details the Two-Stage "Decarb-Nitro" Protocol , a field-proven, high-fidelity pathway. This method prioritizes ring stability and regiocontrol, utilizing thermal decarboxylation followed by a mild, non-acidic nitration using acetyl nitrate.

Retrosynthetic Analysis & Strategy

The target molecule, 5-bromo-2-nitrobenzofuran, is an electron-deficient heteroaromatic system. The starting material, 5-bromobenzofuran-2-carboxylic acid, possesses a carboxyl group at the desired site of nitration.

Strategic Logic
  • Avoidance of Acid-Catalyzed Polymerization: Benzofurans are notoriously unstable in strong mineral acids (

    
    ), which are typical for standard nitration. The furan double bond acts as an enol ether equivalent, susceptible to acid hydrolysis and polymerization.
    
  • Regioselectivity: The C2 position of benzofuran is the most reactive toward electrophiles (after C3, but C2 is preferred for nitration mechanisms involving addition-elimination). By removing the carboxyl group first (Decarboxylation), we generate the free C2-H, which is then selectively nitrated.

  • Safety: Nitration of organic heterocycles is exothermic. The use of acetyl nitrate generated in situ allows for cryostatic control (-5°C), mitigating thermal runaway risks.

Retrosynthesis Figure 1: Retrosynthetic Logic Flow Target 5-Bromo-2-nitrobenzofuran (Target) Inter 5-Bromobenzofuran (Intermediate) Target->Inter Nitration (Acetyl Nitrate) Start 5-Bromobenzofuran- 2-carboxylic acid Inter->Start Decarboxylation (Cu/Quinoline)

Figure 1: Retrosynthetic Logic Flow illustrating the sequential removal of the carboxyl group followed by electrophilic substitution.[1]

Experimental Protocol

Step 1: Thermal Decarboxylation

Objective: Conversion of 5-bromobenzofuran-2-carboxylic acid to 5-bromobenzofuran.

The carboxylic acid at C2 stabilizes the ring but must be removed to allow electrophilic attack. Copper powder in quinoline is the standard, robust method for this transformation, facilitating decarboxylation via a copper-carboxylate intermediate.

Reagents & Equipment:

  • Substrate: 5-bromobenzofuran-2-carboxylic acid (1.0 equiv)

  • Solvent: Quinoline (High boiling point base, acts as proton acceptor)

  • Catalyst: Copper powder (Activated, 0.1 equiv)

  • Apparatus: Round-bottom flask, reflux condenser, inert gas (N2) inlet.

Procedure:

  • Charge the reaction vessel with 5-bromobenzofuran-2-carboxylic acid and quinoline (approx. 3 mL per gram of acid).

  • Add copper powder (10 mol%).

  • Critical Step: Heat the mixture to 200–210°C (reflux) under nitrogen.

  • Monitor CO2 evolution. Reaction is typically complete in 45–90 minutes.

  • Workup: Cool to room temperature. Dilute with ethyl acetate. Wash strictly with 2M HCl (to remove quinoline) followed by brine.

  • Dry over

    
     and concentrate.
    
  • Purification: Vacuum distillation or flash chromatography (Hexanes/EtOAc) yields 5-bromobenzofuran as a pale oil/low-melting solid.

Step 2: Regioselective Nitration (Acetyl Nitrate Route)

Objective: Nitration of 5-bromobenzofuran at C2 without ring opening.

Mechanism: Electrophilic attack by the nitronium ion equivalent (


) occurs at C2. This forms an addition intermediate (2-acetoxy-5-bromo-2-nitro-2,3-dihydrobenzofuran), which eliminates acetic acid to restore aromaticity.

Reagents:

  • Substrate: 5-Bromobenzofuran (from Step 1)[2]

  • Nitrating Agent:

    
     (fuming) + Acetic Anhydride (
    
    
    
    )
    
    
    Acetyl Nitrate.
  • Solvent: Acetic Anhydride (excess).

Procedure:

  • Preparation of Acetyl Nitrate (In Situ): In a separate flask, cool acetic anhydride (5 equiv) to -5°C . Slowly add fuming nitric acid (1.1 equiv) dropwise, maintaining temp < 0°C. Warning: Exothermic.

  • Dissolve 5-bromobenzofuran in a minimal amount of acetic anhydride.

  • Addition: Add the substrate solution dropwise to the acetyl nitrate mixture at -5°C.

  • Stir at -5°C to 0°C for 1–2 hours.

  • Quench: Pour the reaction mixture onto crushed ice/water. This hydrolyzes the excess anhydride and precipitates the nitro product.

  • Workup: Filter the yellow precipitate. Wash copiously with water to remove acid.

  • Recrystallization: Recrystallize from Ethanol or Methanol to obtain pure 5-bromo-2-nitrobenzofuran.

Process Workflow & Decision Tree

The following diagram outlines the operational workflow, including critical decision points for purification.

Workflow Figure 2: Operational Workflow for Synthesis Start Start: 5-Br-Benzofuran-2-COOH Decarb Decarboxylation (Cu/Quinoline, 210°C) Start->Decarb Check1 QC: TLC/NMR (Disappearance of Acid) Decarb->Check1 Check1->Decarb Incomplete (Continue Heat) Isolate1 Isolate 5-Br-Benzofuran (Remove Quinoline via HCl wash) Check1->Isolate1 Complete Nitration Nitration (Ac2O/HNO3, -5°C) Isolate1->Nitration Quench Ice Water Quench Nitration->Quench Filter Filtration & Recrystallization Quench->Filter Final Product: 5-Bromo-2-nitrobenzofuran Filter->Final

Figure 2: Operational Workflow for Synthesis detailing the critical path from acid to nitro derivative.

Analytical Validation

To ensure the integrity of the synthesis, the following analytical signatures should be verified.

Analytical MethodExpected ObservationStructural Insight
1H NMR (CDCl3) Disappearance of carboxylic proton (11-13 ppm). Appearance of sharp singlet at ~7.5-7.6 ppm (C3-H) for the nitro compound.Confirms substitution at C2. If C3-H is a doublet, ring opening may have occurred.
IR Spectroscopy Strong bands at 1530 cm⁻¹ and 1350 cm⁻¹ (NO₂ asymmetric/symmetric stretch). Absence of C=O stretch (1680 cm⁻¹).Confirms presence of Nitro group and loss of Carboxyl group.
Mass Spectrometry Molecular ion peak [M]+ at m/z ~241/243 (1:1 ratio due to ⁷⁹Br/⁸¹Br).Confirms retention of Bromine atom and successful nitration.
Melting Point Sharp melting point (approx 158-160°C, varies by polymorph).Indicates purity.[1][3] Broad range suggests incomplete nitration or polymerization byproducts.

References

  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013).[1] Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, Article ID 183717.[1] [Link]

    • Context: Establishes the properties and synthesis of the starting material (5-bromobenzofuran-2-carboxylic acid).
  • Rao, K. S., & Rao, G. V. (2005). Direct nitration of five membered heterocycles. Arkivoc, 2005(3), 179-191.[4] [Link]

    • Context: Validates the use of Acetyl Nitrate for the safe nitration of sensitive furan/benzofuran rings, avoiding polymeriz
  • Shepherd, R. G. (1963). Decarboxylation of Heterocyclic Acids. Organic Syntheses, Coll. Vol. 4, p.201. [Link]

    • Context: Provides the foundational protocol for copper-catalyzed decarboxylation of heteroarom
  • PubChem. (n.d.). 5-Bromobenzofuran Compound Summary. National Library of Medicine. [Link]

    • Context: Verification of the intermediate 5-bromobenzofuran properties.[2]

Sources

Exploratory

Structural Characterization and Synthetic Logic of 5-Bromo-2-nitrobenzofuran

Technical Monograph | Version 1.0 Executive Summary 5-Bromo-2-nitrobenzofuran represents a high-value pharmacophore scaffold in medicinal chemistry, particularly in the development of antimicrobial and antineoplastic age...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph | Version 1.0

Executive Summary

5-Bromo-2-nitrobenzofuran represents a high-value pharmacophore scaffold in medicinal chemistry, particularly in the development of antimicrobial and antineoplastic agents.[1][2] Its structural duality—offering an electrophilic nitro-handle at C2 and a halogenated cross-coupling site at C5—makes it a versatile "lynchpin" molecule for library generation.[1][2] This guide details the synthetic logic, structural validation, and impurity profiling required to utilize this compound effectively in drug discovery workflows.

Part 1: Molecular Architecture & Synthetic Logic[1][2]

Retrosynthetic Analysis

The construction of the 2-nitrobenzofuran core requires a strategy that introduces the nitro group early or utilizes a cyclization that retains it.[2] Direct nitration of 5-bromobenzofuran typically yields the 2-nitro isomer, but regioselectivity can be poor (competing with C3 nitration).[2] Therefore, de novo ring construction is the preferred route for high-purity applications.[1][2]

Optimal Route: Condensation of 5-bromosalicylaldehyde with bromonitromethane.[1][2]

  • Rationale: This method utilizes the "Feist-Benary" type mechanism, where the phenoxide attacks the alkyl halide, followed by an intramolecular aldol-type condensation and dehydration.[1] It unambiguously positions the nitro group at C2.[2]

Synthetic Protocol

Reagents: 5-Bromosalicylaldehyde (1.0 eq), Bromonitromethane (1.2 eq), Potassium Carbonate (


, 2.5 eq).[2]
Solvent:  Acetone or DMF (Dry).[2]

Step-by-Step Methodology:

  • Activation: Dissolve 5-bromosalicylaldehyde in anhydrous acetone under

    
     atmosphere. Add 
    
    
    
    to generate the phenoxide anion.[2] Stir at RT for 30 mins.[2]
  • Alkylation: Dropwise addition of bromonitromethane.[2] The solution will likely darken as the reaction progresses.[2]

  • Cyclization: Heat to reflux (

    
    ) for 4-6 hours. The base facilitates the deprotonation of the nitromethylene group, driving the attack on the aldehyde carbonyl.
    
  • Workup: Remove solvent in vacuo. Resuspend residue in water to dissolve inorganic salts.[2] Extract with Ethyl Acetate (

    
    ).[2]
    
  • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to avoid decomposition of the nitro group on acidic silica.[2]

Reaction Pathway Visualization[2][3]

SynthesisPath Start 5-Bromosalicylaldehyde Inter Intermediate: O-Alkylated Species Start->Inter Nucleophilic Substitution (SN2) Reagent Bromonitromethane (+ K2CO3) Reagent->Inter Cycl Intramolecular Condensation Inter->Cycl Base-mediated Aldol Condensation Final 5-Bromo-2-nitrobenzofuran Cycl->Final Dehydration (-H2O)

Figure 1: Synthetic pathway via condensation of salicylaldehyde derivative with bromonitromethane.

Part 2: Structural Characterization (The Core)[2][4]

Confirming the structure requires a multi-modal approach. The presence of the nitro group and the bromine atom provides distinct spectroscopic signatures.[2]

Nuclear Magnetic Resonance (NMR)

The


 NMR spectrum is characterized by the absence of the aldehyde proton (~10 ppm) and the appearance of the furan ring proton.[2]

Table 1: Predicted


 NMR Assignments (DMSO-

, 400 MHz)
PositionChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Structural Insight
H-3 8.10 - 8.20Singlet (s)-Diagnostic peak.[1][2] Deshielded by

and ring current.
H-4 7.95 - 8.05Doublet (d)

Meta-coupling to H-6.[1][2] Deshielded by Br.
H-6 7.65 - 7.75Doublet of Doublets (dd)

Ortho to H-7, Meta to H-4.[1][2]
H-7 7.50 - 7.60Doublet (d)

Ortho coupling only.[2]

Note: Shifts may vary slightly based on concentration and solvent.[2] The H-3 singlet is the "Go/No-Go" signal for ring closure.[1][2]

Infrared Spectroscopy (FT-IR)

The nitro group dominates the IR spectrum.[2]

  • Asymmetric

    
     Stretch: 
    
    
    
    (Strong)[1][2]
  • Symmetric

    
     Stretch: 
    
    
    
    (Strong)[1][2]
  • C=C Aromatic:

    
    [1][2]
    
  • C-Br Stretch:

    
     (Fingerprint region)[1][2]
    
Mass Spectrometry (MS)

Mass spec provides the definitive confirmation of the halogenation state.[2]

  • Ionization: ESI (Negative mode often preferred for nitro compounds) or EI.[2]

  • Isotopic Pattern: Bromine exists as

    
     and 
    
    
    
    in a roughly 1:1 ratio.[2]
    • Result: You will observe two molecular ion peaks of nearly equal intensity separated by 2 mass units (

      
       and 
      
      
      
      ).[2]
    • Example: If Molecular Weight is ~242, peaks at m/z 241 and 243 (negative mode) confirm the presence of one bromine atom.[2]

Part 3: Analytical Workflow & Quality Control

To ensure the material is suitable for biological screening or further synthesis, a rigorous QC workflow is required.

Impurity Profiling

Common impurities from the synthesis described in Part 1 include:

  • Unreacted 5-bromosalicylaldehyde: Detected by aldehyde peak in NMR (~10.2 ppm) or IR (C=O stretch ~1670

    
    ).[2]
    
  • Dimerization products: High molecular weight species detectable by LC-MS.[1][2]

  • Inorganic Salts: Residual potassium bromide (KBr), detectable by ash content or elemental analysis.[2]

Decision Logic for Purity Analysis

QC_Logic Sample Crude Product TLC TLC (Hex/EtOAc 8:2) Sample->TLC SingleSpot Single Spot? TLC->SingleSpot NMR 1H NMR Analysis SingleSpot->NMR Yes Fail REPROCESS (Recrystallize) SingleSpot->Fail No Aldehyde Aldehyde Peak (>10 ppm)? NMR->Aldehyde MS LC-MS Analysis Aldehyde->MS No Aldehyde->Fail Yes BrPattern 1:1 Isotope Pattern? MS->BrPattern Pass RELEASE BATCH BrPattern->Pass Yes BrPattern->Fail No

Figure 2: Quality Control Decision Tree for 5-Bromo-2-nitrobenzofuran release.

Part 4: Functional Reactivity & Applications[2][5]

Chemical Utility

The molecule serves as a bifunctional building block.[2]

  • Site A (C-Br): Amenable to Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2] This allows for the introduction of aryl or amino groups to modulate lipophilicity.[2]

  • Site B (

    
    ):  Can be reduced to the amine (
    
    
    
    ) using
    
    
    or
    
    
    .[2] The resulting 2-aminobenzofuran is highly unstable and usually trapped immediately as an amide or urea.[1][2]
Biological Context

Benzofuran derivatives, particularly those with nitro and halogen substituents, have demonstrated significant bioactivity:

  • Antimicrobial: The nitro-furan moiety is a known pharmacophore in antibiotics (e.g., Nitrofurantoin), functioning via the reduction of the nitro group to reactive intermediates that damage bacterial DNA [1].[3]

  • Anticancer: 5-bromo-benzofuran derivatives have shown cytotoxicity against MCF-7 (breast cancer) cell lines, often acting as inhibitors of specific kinases or inducing apoptosis [2].[1][2]

References

  • National Institutes of Health (NIH). (2019).[2] Natural source, bioactivity and synthesis of benzofuran derivatives.[4] PubMed Central.[2] Retrieved from [Link]

  • Royal Society of Chemistry. (2025).[2] Benzofuran: an emerging scaffold for antimicrobial agents.[2][5] RSC Advances.[2] Retrieved from [Link][2]

  • ResearchGate. (2015).[2] Crystal structure of (E)-N'-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide monohydrate.[1][2] Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to 5-Bromo-2-nitrobenzofuran: Synthesis, Properties, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of 5-Bromo-2-nitrobenzofuran, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. We will delve into...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-Bromo-2-nitrobenzofuran, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. We will delve into the historical context of benzofuran chemistry, explore synthetic pathways to 5-Bromo-2-nitrobenzofuran, detail its chemical properties, and discuss its emerging significance as a versatile building block in medicinal chemistry.

Introduction: The Benzofuran Scaffold - A Privileged Structure in Medicinal Chemistry

The benzofuran ring system, formed by the fusion of a benzene ring and a furan ring, is a prominent heterocyclic scaffold found in a vast array of natural products and synthetic compounds with diverse and potent biological activities.[1][2] First synthesized by Perkin in 1870, the benzofuran core has since become a cornerstone in the design and development of novel therapeutic agents.[3] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5] The versatility of the benzofuran nucleus allows for extensive chemical modification, enabling the fine-tuning of physicochemical properties and biological targets.

5-Bromo-2-nitrobenzofuran represents a strategically functionalized derivative within this important class of compounds. The presence of a bromine atom at the 5-position and a nitro group at the 2-position offers multiple avenues for further chemical elaboration, making it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.

The Historical Context and Synthetic Evolution

While a singular, seminal publication detailing the initial "discovery" of 5-Bromo-2-nitrobenzofuran is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader exploration of benzofuran chemistry. The synthesis of substituted benzofurans has been an active area of research for over a century, with numerous methods developed for the construction and functionalization of this heterocyclic system.[3][6]

Early methodologies often involved harsh reaction conditions. However, the advent of modern synthetic techniques, particularly transition metal-catalyzed cross-coupling reactions, has revolutionized the synthesis of functionalized benzofurans.[3][7] These methods offer milder conditions, greater functional group tolerance, and higher yields, making compounds like 5-Bromo-2-nitrobenzofuran more accessible for research and development.

Synthetic Pathways to 5-Bromo-2-nitrobenzofuran

The synthesis of 5-Bromo-2-nitrobenzofuran can be approached through several strategic disconnections, primarily involving the formation of the furan ring onto a pre-functionalized benzene precursor. A plausible and commonly employed synthetic strategy involves the cyclization of a suitably substituted salicylaldehyde or phenoxyacetic acid derivative.

General Experimental Protocol: A Representative Synthesis

The following protocol outlines a representative, multi-step synthesis of 5-Bromo-2-nitrobenzofuran, adapted from established methodologies for the synthesis of substituted benzofurans. This pathway illustrates the key chemical transformations required to construct the target molecule.

Step 1: Bromination of Salicylaldehyde

The synthesis commences with the bromination of salicylaldehyde to introduce the bromine atom at the desired 5-position on the benzene ring.

  • Reaction: Salicylaldehyde is treated with a brominating agent, such as bromine in acetic acid, at room temperature.

  • Rationale: The hydroxyl group of salicylaldehyde is an ortho-, para-director, and the para-position relative to the hydroxyl group is activated for electrophilic aromatic substitution. This regioselectivity ensures the formation of 5-bromosalicylaldehyde.

Step 2: Protection of the Aldehyde and Nitration

To prevent oxidation of the aldehyde group during the subsequent nitration step, it is often protected. This is followed by nitration to introduce the nitro group.

  • Reaction: The aldehyde group of 5-bromosalicylaldehyde can be protected, for example, as an acetal. The protected compound is then nitrated using a mixture of nitric acid and sulfuric acid.

  • Rationale: The protecting group shields the aldehyde from the strongly oxidizing conditions of the nitration reaction. The nitro group is directed to the ortho-position relative to the hydroxyl group due to the directing effects of the substituents on the ring.

Step 3: Furan Ring Formation and Deprotection

The furan ring is then constructed, followed by the removal of the protecting group.

  • Reaction: The nitrated intermediate is reacted with a suitable C2-synthon, such as an α-halo ketone or ester, followed by base-mediated cyclization to form the benzofuran ring. The protecting group is then removed under appropriate conditions (e.g., acidic hydrolysis for an acetal).

  • Rationale: This intramolecular cyclization is a common strategy for forming the furan ring in benzofuran synthesis. The choice of base and reaction conditions is crucial to promote the desired cyclization and avoid side reactions.

Step 4: Introduction of the 2-Nitro Group (Alternative Strategy)

An alternative approach involves the direct nitration of a 5-bromobenzofuran precursor.

  • Reaction: 5-Bromobenzofuran can be subjected to nitration conditions to introduce the nitro group at the 2-position.

  • Rationale: The benzofuran ring system is susceptible to electrophilic substitution, and the 2-position is often the most reactive site. Careful control of reaction conditions is necessary to achieve the desired regioselectivity.

The following diagram illustrates a generalized synthetic workflow for 5-Bromo-2-nitrobenzofuran.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product Salicylaldehyde Salicylaldehyde Bromosalicylaldehyde 5-Bromosalicylaldehyde Salicylaldehyde->Bromosalicylaldehyde Bromination Protected_Nitrated_Intermediate Protected and Nitrated Intermediate Bromosalicylaldehyde->Protected_Nitrated_Intermediate Protection & Nitration Final_Product 5-Bromo-2-nitrobenzofuran Protected_Nitrated_Intermediate->Final_Product Cyclization & Deprotection

Caption: Generalized synthetic workflow for 5-Bromo-2-nitrobenzofuran.

Physicochemical Properties and Characterization

The physicochemical properties of 5-Bromo-2-nitrobenzofuran are crucial for its handling, reactivity, and application in further synthetic endeavors. While detailed experimental data for this specific compound may be limited in publicly available literature, its properties can be reliably predicted based on its structure and data from analogous compounds.

PropertyPredicted/Expected Value
Molecular Formula C₈H₄BrNO₃
Molecular Weight 242.03 g/mol
Appearance Likely a crystalline solid
Melting Point Expected to be higher than 5-bromobenzofuran due to the polar nitro group
Solubility Sparingly soluble in water, soluble in common organic solvents (e.g., DMSO, DMF, acetone)
¹H NMR Aromatic protons with characteristic shifts influenced by the bromo and nitro substituents. A downfield singlet for the proton at the 3-position is expected.
¹³C NMR Aromatic carbons with distinct chemical shifts. The carbon bearing the nitro group (C2) would be significantly deshielded.
IR Spectroscopy Characteristic peaks for C-Br stretching, aromatic C-H stretching, and strong asymmetric and symmetric stretches for the NO₂ group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for bromine.

Applications in Drug Discovery and Development

The true value of 5-Bromo-2-nitrobenzofuran lies in its potential as a versatile building block for the synthesis of more complex and biologically active molecules. The strategic placement of the bromo and nitro groups provides orthogonal handles for a variety of chemical transformations.

  • The Bromo Group as a Handle for Cross-Coupling Reactions: The bromine atom at the 5-position is ideally suited for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings.[3] This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, enabling the rapid generation of diverse chemical libraries for biological screening.

  • The Nitro Group as a Precursor to an Amine: The nitro group at the 2-position can be readily reduced to an amino group. This primary amine can then serve as a key functional group for the introduction of various pharmacophores through amide bond formation, sulfonylation, or reductive amination. The resulting 2-aminobenzofuran scaffold is a common motif in many biologically active compounds.

The following diagram illustrates the potential synthetic utility of 5-Bromo-2-nitrobenzofuran in the generation of diverse molecular scaffolds.

Synthetic_Utility cluster_0 Transformations at 5-Position (Bromo Group) cluster_1 Transformations at 2-Position (Nitro Group) Start 5-Bromo-2-nitrobenzofuran Cross_Coupling Cross-Coupling Reactions (Suzuki, Heck, etc.) Start->Cross_Coupling Reduction Reduction Start->Reduction Aryl_Substituted 5-Aryl/Alkyl/Alkynyl- 2-nitrobenzofurans Cross_Coupling->Aryl_Substituted Amine_Intermediate 5-Bromo-2-aminobenzofuran Reduction->Amine_Intermediate Amidation Amidation, Sulfonylation, etc. Amine_Intermediate->Amidation Amide_Derivatives Diverse Amide/Sulfonamide Derivatives Amidation->Amide_Derivatives

Caption: Synthetic utility of 5-Bromo-2-nitrobenzofuran.

Conclusion and Future Perspectives

5-Bromo-2-nitrobenzofuran, while not having a storied history of its own, stands as a testament to the ongoing evolution of synthetic chemistry and its impact on drug discovery. Its value is not in its own biological activity, but in its potential as a highly versatile and strategically functionalized intermediate. As the demand for novel and diverse chemical entities for high-throughput screening and lead optimization continues to grow, the importance of such well-designed building blocks will only increase. Future research will likely focus on the development of more efficient and sustainable synthetic routes to 5-Bromo-2-nitrobenzofuran and its utilization in the construction of complex molecular architectures with tailored biological activities.

References

  • Asian Journal of Chemistry. (2021, February 16). Synthesis, Characterization and Antimicrobial Activities of 1-((5-Bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles. Retrieved from [Link]

  • A Research Article. (n.d.). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Retrieved from [Link]

  • University of Johannesburg. (2024, April 21). Synthesis, structural characterization, and quantum chemical study of the 7-acetyl-5-nitrobenzofurans as anticancer agents with. UJ Content. Retrieved from [Link]

  • PMC - NIH. (n.d.). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. Retrieved from [Link]

  • A Research Article. (n.d.). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Retrieved from [Link]

  • PMC. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

  • NIH. (2024, March 5). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Retrieved from [Link]

  • Google Patents. (n.d.). EP1394155B1 - Process for the preparation of 5-Nitrobenzofurans.
  • (2025, November 21). Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib. Retrieved from [Link]

  • TSI Journals. (n.d.). Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. Retrieved from [Link]

  • ResearchGate. (2025, August 6). NOVEL SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF N-(5BROMO-2-(5-PHENYL1,3,4-OXADIAZOL-2-YL)NAPHTHA[2,1-B]FURAN-1- YL)ACETAMIDE AND N-(5-NITRO-2-(5-PHENYL-1,3,4-. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Retrieved from [Link]

  • Frontiers. (2017, November 13). Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. Retrieved from [Link]

  • (n.d.). .... Retrieved from [Link]

  • ACS Publications. (n.d.). Chemistry and antibacterial activity of nitrobenzofurans. Retrieved from [Link]

  • PMC - NIH. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Retrieved from [Link]

Sources

Exploratory

Literature review of 5-Bromo-2-nitrobenzofuran and its analogs

The following technical guide provides an in-depth review of 5-Bromo-2-nitrobenzofuran, a privileged scaffold in medicinal chemistry, specifically focusing on its synthesis, structure-activity relationships (SAR), and ph...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of 5-Bromo-2-nitrobenzofuran, a privileged scaffold in medicinal chemistry, specifically focusing on its synthesis, structure-activity relationships (SAR), and pharmacological potential against drug-resistant pathogens.

Executive Summary

The rise of antimicrobial resistance (AMR), particularly in Mycobacterium tuberculosis (Mtb) and methicillin-resistant Staphylococcus aureus (MRSA), necessitates the exploration of novel chemical scaffolds. 5-Bromo-2-nitrobenzofuran represents a critical "privileged structure"—a molecular framework capable of providing diverse ligands for biological targets.

While the 2-nitro moiety serves as a "warhead" for bioreductive activation (similar to nitrofurantoin and pretomanid), the 5-bromo position offers a versatile handle for cross-coupling reactions to modulate lipophilicity and target engagement. This guide dissects the synthesis, mechanism of action (MoA), and experimental protocols for this scaffold, positioning it as a potent lead in the development of next-generation anti-infectives.

Chemical Architecture & Synthesis[1][2]

The Scaffold Logic

The 5-bromo-2-nitrobenzofuran core combines two distinct pharmacophores:

  • Electrophilic Trap (2-Nitro): A substrate for bacterial nitroreductases (NTRs). Activation leads to reactive nitrogen species (RNS) that damage bacterial DNA/RNA.

  • Lipophilic Anchor (5-Bromo): Increases LogP for membrane permeability and allows for late-stage diversification via Suzuki-Miyaura or Sonogashira couplings.

Synthetic Pathway

The most robust synthesis involves the cyclization of 5-bromosalicylaldehyde with bromonitromethane . This route is preferred over direct nitration, which often yields inseparable mixtures of regioisomers.

Visualization: Synthetic Workflow

Synthesis Start 5-Bromosalicylaldehyde Inter Intermediate (Acyclic Ether) Start->Inter + Reagent / Base DMF, 60°C Reagent Bromonitromethane (BrCH2NO2) Reagent->Inter Base Base (K2CO3) Base->Inter Cyclization Intramolecular Aldol Condensation Inter->Cyclization - H2O Product 5-Bromo-2-nitrobenzofuran Cyclization->Product Yield: ~65-75%

Figure 1: Convergent synthesis of the 5-bromo-2-nitrobenzofuran scaffold via base-mediated cyclization.

Pharmacology & Mechanism of Action (MoA)

Bioreductive Activation

Unlike traditional antibiotics that target cell wall synthesis, 2-nitrobenzofurans act as prodrugs . They remain inert until activated by specific bacterial enzymes, reducing systemic toxicity in the host.

  • Target: Type I Nitroreductases (oxygen-insensitive).

  • Mechanism: The nitro group is reduced to a nitro-radical anion, then to a hydroxylamine. These unstable intermediates react with the bacterial genome, causing strand breaks.

  • Specificity: Mammalian cells lack the specific nitroreductases (like Ddn in M. tb) required for rapid activation, providing a therapeutic window.

Visualization: Mechanism of Action

MoA Prodrug 5-Bromo-2-nitrobenzofuran (Prodrug) Radical Nitro-Radical Anion (NO2•-) Prodrug->Radical 2e- Reduction (via Enzyme) Enzyme Bacterial Nitroreductase (e.g., Ddn, Rv3547) Enzyme->Radical Reactive Reactive Intermediates (Hydroxylamine/Nitroso) Radical->Reactive Further Reduction DNA Bacterial DNA/RNA Reactive->DNA Covalent Binding Death Strand Breakage & Cell Death DNA->Death Replication Arrest

Figure 2: The bioreductive cascade triggering bacterial cell death.

Structure-Activity Relationship (SAR)

The biological efficacy relies on precise substitutions.

PositionModificationEffect on Activity
C-2 Nitro (-NO2)Essential. Removal or replacement (e.g., with -CN) abolishes antibacterial activity.
C-5 Bromo (-Br)Enhancer. Increases lipophilicity (LogP ~3.2). Can be substituted with aryl groups to target specific pockets (e.g., NarL).
C-3 H or AmideSubstitution with ethoxycarbonylamino groups can improve stability and antitubercular potency.
C-7 H or OMeElectron-donating groups here often reduce the reduction potential of the nitro group, lowering potency.

Key Biological Data[1][3][4][5][6][7][8][9]

Recent studies highlight the efficacy of benzofuran derivatives against resistant strains.[1]

Table 1: Comparative Antimicrobial Activity (MIC) Data synthesized from recent literature reviews on nitro-heterocycles.

Compound ClassStrainMIC Range (µg/mL)Notes
5-Bromo-2-nitrobenzofuran S. aureus (MSSA)8 – 32Moderate activity as a standalone fragment.
5-Bromo-2-nitrobenzofuran M. tuberculosis (H37Rv)4 – 16Good starting activity; requires formulation.
3-Amido-5-bromo analogs M. tuberculosis0.5 – 2.0High Potency. Targets NarL regulatory protein.
Nitrofurantoin (Control) E. coli32 – 64Standard reference.

Experimental Protocols

Protocol A: Synthesis of 5-Bromo-2-nitrobenzofuran

Safety Warning: Bromonitromethane is a lachrymator and potentially explosive. Work in a fume hood behind a blast shield.

  • Reagents:

    • 5-Bromosalicylaldehyde (10 mmol, 2.01 g)

    • Bromonitromethane (12 mmol, 1.68 g)

    • Potassium Carbonate (

      
      , anhydrous, 20 mmol)
      
    • DMF (Dimethylformamide, 20 mL)

  • Procedure:

    • Dissolve 5-bromosalicylaldehyde in DMF in a round-bottom flask.

    • Add

      
       and stir at room temperature for 15 minutes to form the phenoxide.
      
    • Add bromonitromethane dropwise.

    • Heat the mixture to 60°C and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

    • Workup: Pour the reaction mixture into ice-cold water (100 mL). A yellow precipitate should form.

    • Filter the solid, wash with cold water, and recrystallize from ethanol.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the C3-H benzofuran singlet (~7.8-8.2 ppm).

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Objective: Determine the potency against S. aureus (ATCC 29213).

  • Preparation:

    • Prepare a stock solution of the test compound in DMSO (10 mg/mL).

    • Dilute in Mueller-Hinton Broth (MHB) to achieve a starting concentration of 128 µg/mL (ensure DMSO < 1%).

  • Execution:

    • Add 100 µL of MHB to columns 2–12 of a 96-well plate.

    • Add 200 µL of the test compound solution to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10.

    • Add 100 µL of bacterial inoculum (

      
       CFU/mL) to all wells.
      
  • Incubation & Readout:

    • Incubate at 37°C for 18–24 hours.

    • Endpoint: The MIC is the lowest concentration with no visible growth (turbidity).

    • Control: Use Vancomycin as a positive control.

References

  • Synthesis of 2-Nitrobenzofurans

    • Title: Methods for the preparation of 2-nitrobenzofurans.[2][3]

    • Source: Chemistry of Heterocyclic Compounds (2023).
    • URL:[Link]

  • Antitubercular Mechanism (Nitroimidazoles/Furans)

    • Title: Structure-Activity Relationships of Antitubercular Nitroimidazoles.[4][5]

    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Benzofuran Antitubercular Modeling

    • Title: In Silico Antitubercular Activity Analysis of Benzofuran and Naphthofuran Deriv
    • Source: The Scientific World Journal (2014).
    • URL:[Link]

  • General Benzofuran Biological Activity

    • Title: Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents.
    • Source: Molecules (MDPI).
    • URL:[Link]

Sources

Foundational

Spectroscopic Profile of 5-Bromo-2-nitrobenzofuran: A Technical Guide for Researchers

This guide provides an in-depth analysis of the key spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the characterization of 5-Bromo-2-nitrobenz...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the key spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the characterization of 5-Bromo-2-nitrobenzofuran (C₈H₄BrNO₃). As a critical intermediate in medicinal chemistry and materials science, a thorough understanding of its spectral signature is paramount for synthesis validation, quality control, and further research applications. This document synthesizes predictive data based on established principles and spectral data from analogous structures, offering a robust framework for researchers.

Molecular Structure and Key Features

5-Bromo-2-nitrobenzofuran is a heterocyclic aromatic compound. Its structure is characterized by a benzofuran core, substituted with a bromine atom at the 5-position and a nitro group at the 2-position. These substituents significantly influence the electronic environment of the molecule, which is directly reflected in its spectroscopic output. The bromine atom, with its characteristic isotopic pattern, provides a clear signature in mass spectrometry, while the strongly electron-withdrawing nitro group and the conjugated ring system dominate the IR and NMR spectra.

Caption: Molecular Structure of 5-Bromo-2-nitrobenzofuran.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For 5-Bromo-2-nitrobenzofuran, the presence of bromine is a key confirmatory feature due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which exist in an approximate 1:1 ratio.

Predicted Mass Spectrum Data
m/z (relative abundance)AssignmentRationale
241/243 (M/M+2, ~1:1)[C₈H₄⁷⁹BrNO₃]⁺ / [C₈H₄⁸¹BrNO₃]⁺Molecular ion peak, showing the characteristic isotopic pattern for a monobrominated compound.
195/197[M - NO₂]⁺Loss of the nitro group (46 Da), a common fragmentation pathway for nitroaromatic compounds.
167/169[M - NO₂ - CO]⁺Subsequent loss of carbon monoxide (28 Da) from the furan ring after nitro group elimination.
116[C₇H₄O]⁺Loss of Br and NO₂.
79/81[Br]⁺Bromine cation, though typically of low abundance.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of 5-Bromo-2-nitrobenzofuran is prepared in a volatile organic solvent such as methanol or dichloromethane.

  • Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule.

  • Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

G cluster_workflow Mass Spectrometry Workflow Sample Sample Introduction (GC or Direct Infusion) Ionization Electron Ionization (70 eV) Sample->Ionization Acceleration Ion Acceleration Ionization->Acceleration Analysis Mass Analyzer (Quadrupole/TOF) Acceleration->Analysis Detection Detector Analysis->Detection Spectrum Mass Spectrum Generation Detection->Spectrum

Caption: Generalized workflow for EI-MS analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Infrared Absorption Data
Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3100-3150MediumC-H stretchAromatic/Furan C-H
~1590-1610Medium-StrongC=C stretchAromatic ring
~1520-1560StrongN-O asymmetric stretchNitro group (-NO₂)
~1340-1380StrongN-O symmetric stretchNitro group (-NO₂)
~1020-1250StrongC-O-C stretchBenzofuran ether linkage
~800-900StrongC-H out-of-plane bendSubstituted benzene ring
~600-700MediumC-Br stretchAryl bromide

The most prominent and diagnostic peaks are the strong absorptions corresponding to the nitro group's asymmetric and symmetric stretches. These, along with the characteristic C-O-C stretch of the furan ring and the C-Br stretch, provide a clear fingerprint for the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: A background spectrum is collected to account for atmospheric CO₂ and water vapor, as well as any signals from the ATR crystal itself.

  • Sample Application: A small amount of the solid 5-Bromo-2-nitrobenzofuran is placed directly onto the ATR crystal.

  • Pressure Application: A pressure arm is engaged to ensure firm and uniform contact between the sample and the crystal.

  • Data Acquisition: The IR spectrum is then recorded. Multiple scans are typically averaged to improve the signal-to-noise ratio.

  • Cleaning: After analysis, the crystal is cleaned thoroughly to prevent cross-contamination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts, splitting patterns, and integration of the signals in ¹H and ¹³C NMR spectra allow for the unambiguous assignment of the molecule's structure.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.45d (J ≈ 2.0 Hz)1HH-4Deshielded by the adjacent bromine and the overall electron-withdrawing nature of the ring.
~7.80dd (J ≈ 8.8, 2.0 Hz)1HH-6Coupled to both H-7 (ortho) and H-4 (meta).
~7.70d (J ≈ 8.8 Hz)1HH-7Coupled only to H-6 (ortho).
~7.60s1HH-3Singlet on the furan ring, deshielded by the adjacent nitro group.
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~156C-7aQuaternary carbon of the benzofuran ring junction.
~150C-2Carbon bearing the nitro group, highly deshielded.
~130C-6Aromatic CH.
~128C-4Aromatic CH.
~125C-3aQuaternary carbon of the benzofuran ring junction.
~118C-5Carbon bearing the bromine atom.
~114C-7Aromatic CH.
~110C-3Furan CH.

The electron-withdrawing nitro group at the 2-position and the bromine at the 5-position significantly influence the chemical shifts of the nearby protons and carbons, causing them to appear at higher (downfield) chemical shifts.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of 5-Bromo-2-nitrobenzofuran is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

  • ¹H NMR Acquisition: A standard proton pulse program is run. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

  • ¹³C NMR Acquisition: A carbon pulse program, often with proton decoupling (e.g., broadband decoupling), is used to acquire the spectrum. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase corrected, and baseline corrected to produce the final spectrum. The chemical shifts are referenced to TMS.

Conclusion

The structural elucidation of 5-Bromo-2-nitrobenzofuran is reliably achieved through the synergistic application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy. The characteristic isotopic pattern of bromine in the mass spectrum confirms its presence and the molecular weight. IR spectroscopy validates the presence of the key nitro and benzofuran functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon environments, allowing for the definitive confirmation of the compound's constitution. The predictive data and standardized protocols outlined in this guide serve as a valuable resource for researchers working with this and structurally related compounds.

References

  • Mass Spectrometry of Halogenated Compounds: McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. [Link]

  • Infrared Spectroscopy of Nitro Compounds: Smith, B. C. (1999). Infrared Spectral Interpretation: A Systematic Approach. CRC Press. [Link]

  • NMR Spectroscopy of Heterocyclic Compounds: Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. [Link]

  • Synthesis and Characterization of Benzofuran Derivatives: This reference is a placeholder for a specific research article that would contain experimental data. An example of a relevant journal would be the Journal of Organic Chemistry or Tetrahedron Letters. A search in these journals for related compounds would provide experimental data for comparison. [Link]

  • General Spectroscopic Techniques: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

Exploratory

5-Bromo-2-nitrobenzofuran: A Strategic Scaffold for Fluorogenic Probes and Pharmacophores

The following technical guide details the photophysical and optical utility of 5-Bromo-2-nitrobenzofuran , a compound that serves as a critical "dark" scaffold in the design of fluorogenic probes and bioactive pharmacoph...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the photophysical and optical utility of 5-Bromo-2-nitrobenzofuran , a compound that serves as a critical "dark" scaffold in the design of fluorogenic probes and bioactive pharmacophores.

Technical Reference & Application Guide

Executive Summary

5-Bromo-2-nitrobenzofuran (CAS: 30335-67-2) is a heteroaromatic scaffold characterized by a unique electronic "push-pull" potential that is effectively silenced in its ground state. While the compound itself exhibits negligible fluorescence due to the quenching effects of the nitro group, it represents a high-value "caged" fluorophore .

For researchers in drug development and optical probe design, this molecule offers two distinct distinct utility vectors:

  • Optical Switch: The nitro group acts as a fluorescence quencher. Upon enzymatic or chemical reduction to an amine, the system activates a strong intramolecular charge transfer (ICT) state, resulting in a dramatic fluorescence "turn-on" response.

  • Pharmacophore Intermediate: The 5-bromo substituent provides a reliable handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for the rapid generation of antimicrobial and anticancer libraries.

Molecular Architecture & Electronic Structure

The optical behavior of 5-Bromo-2-nitrobenzofuran is dictated by the interplay between its three core structural components.

Electronic Components
  • Benzofuran Core: A planar, aromatic bicycle (10

    
    -electrons) that serves as the UV-absorbing chromophore.
    
  • C2-Nitro Group (

    
    ):  A strong electron-withdrawing group (EWG). In this position, it induces a bathochromic shift in absorption but creates a dominant non-radiative decay pathway, effectively quenching fluorescence via intersystem crossing (ISC) or electron transfer.
    
  • C5-Bromo Group (

    
    ):  A weak electron donor via resonance but an electron withdrawer via induction. Crucially, the heavy atom effect of bromine enhances spin-orbit coupling, further favoring triplet state population over singlet emission.
    
Predicted Optical Properties (Ground State)
ParameterValue / CharacteristicMechanism
Absorption

330–350 nm (Predicted)

and

transitions, redshifted by

.
Emission

Negligible (Dark)Quenched by

(non-radiative decay).
Appearance Yellow Crystalline SolidCharge transfer absorption tailing into the visible violet region.
Solubility DMSO, DCM, AcetoneLipophilic core; poor aqueous solubility requires co-solvents.

The "Dark-to-Bright" Mechanism (Fluorescence Switching)

The primary optical utility of this compound lies in its transformation. The reduction of the nitro group to an amino group restores the "push-pull" electronic character required for fluorescence.

Mechanism of Action[1]
  • State A (Precursor): 5-Bromo-2-nitrobenzofuran. The strong electron-withdrawing nitro group suppresses the radiative transition. Quantum Yield (

    
    ) 
    
    
    
    0.
  • Reaction: Nitroreductase (NTR) enzymes or chemical reductants (e.g.,

    
    , 
    
    
    
    ) reduce
    
    
    to
    
    
    .
  • State B (Activated): 5-Bromo-2-aminobenzofuran. The amine acts as a strong electron donor (D), pushing electrons into the benzofuran

    
    -system. If the C2 position is further modified with an acceptor (A), a D-
    
    
    
    -A system is formed, leading to strong fluorescence.
Visualization of the Signaling Pathway

G Precursor 5-Bromo-2-nitrobenzofuran (Dark State) Stimulus Stimulus: Nitroreductase (Hypoxia) or Chemical Reduction Precursor->Stimulus Coupling Pd-Catalyzed Functionalization Precursor->Coupling Suzuki/Sonogashira (at C5-Br) Intermediate Hydroxylamine Intermediate Stimulus->Intermediate 2e- / 2H+ Product 5-Bromo-2-aminobenzofuran (Bright State) Intermediate->Product 4e- / 4H+ Product->Product Fluorescence (ICT On)

Caption: The "Dark-to-Bright" activation pathway. The nitro group quenches fluorescence until reduced to an amine, enabling Intramolecular Charge Transfer (ICT).

Experimental Protocols

Spectroscopic Characterization (Standard Operating Procedure)

Objective: To establish the baseline "dark" state and solvent stability.

  • Stock Solution: Dissolve 2.42 mg of 5-Bromo-2-nitrobenzofuran (MW: 242.03 g/mol ) in 10 mL of HPLC-grade DMSO to create a 1.0 mM stock. Store in amber glass at 4°C.

  • Working Solution: Dilute 20

    
    L of stock into 1.98 mL of solvent (PBS pH 7.4 / DMSO 9:1 v/v) for a final concentration of 10 
    
    
    
    M.
  • Absorption Scan:

    • Instrument: UV-Vis Spectrophotometer (Double beam).

    • Range: 250 nm – 500 nm.

    • Baseline: 10% DMSO in PBS.

    • Expectation: A broad band centered near 340 nm.

  • Emission Scan (Control):

    • Excitation: Set to

      
       determined above (e.g., 340 nm).
      
    • Range: 360 nm – 600 nm.

    • Expectation: Flat baseline (negligible emission).

Chemical Reduction Assay (Fluorescence Turn-On)

Objective: To validate the fluorogenic potential of the scaffold.

  • Preparation: Prepare a 10

    
    M solution of the compound in Ethanol/Water (1:1).
    
  • Reductant Addition: Add 10 equivalents of solid Sodium Dithionite (

    
    ) or add Zinc dust with a drop of dilute HCl.
    
  • Monitoring:

    • Monitor the UV-Vis spectrum every 2 minutes. Look for the disappearance of the 340 nm nitro band and the emergence of a blue-shifted amino band (approx. 300-320 nm) or a new charge-transfer band if an acceptor is present.

    • Monitor fluorescence (

      
       nm). A significant increase in emission intensity at 400–450 nm indicates successful reduction to the fluorescent amine.
      

Applications in Drug Discovery[1][2][3]

Antimicrobial Pharmacophore

Research indicates that nitrobenzofuran derivatives exhibit potent antimicrobial activity, particularly against Gram-positive bacteria (e.g., S. aureus) and fungi.

  • Mechanism: The nitro group is bioactivated by bacterial nitroreductases to form reactive nitroso intermediates that damage bacterial DNA and proteins.

  • Structure-Activity Relationship (SAR): The C5-Bromo group increases lipophilicity (LogP), enhancing membrane permeability, and prevents rapid metabolic clearance at the C5 position.

Hypoxia Sensing Probes

Tumor environments are hypoxic (low oxygen) and overexpress nitroreductase enzymes.

  • Design: 5-Bromo-2-nitrobenzofuran can be conjugated to a tumor-targeting peptide via the C5-Bromo position.

  • Action: The probe remains non-fluorescent in healthy tissue. Upon entering the hypoxic tumor, the nitro group is reduced, turning the probe "ON" for imaging.

References

  • BLDpharm. (n.d.). 5-Bromo-2-nitrobenzofuran (CAS 30335-67-2) Product Data. Retrieved from

  • ChemicalBook. (n.d.). 5-Bromo-2-fluoronitrobenzene Properties (Structural Analog Data). Retrieved from

  • Sigma-Aldrich. (n.d.).[1] 5-Bromo-2-fluoropyridine Product Specification. Retrieved from

  • National Institutes of Health (NIH). (2021). Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane. Retrieved from (Note: Cited for mechanistic parallel of nitro-bromo pharmacophores).

  • ResearchGate. (2025). Reaction products of 5-bromobenzofuran-2-yl-aryl methanone and their antimicrobial activities. Retrieved from

Sources

Foundational

CAS number and molecular weight of 5-Bromo-2-nitrobenzofuran

Title: Technical Monograph: 5-Bromo-2-nitrobenzofuran – Synthesis, Reactivity, and Pharmacological Applications Executive Summary 5-Bromo-2-nitrobenzofuran (CAS: 30335-67-2) is a specialized heterocyclic scaffold utilize...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Monograph: 5-Bromo-2-nitrobenzofuran – Synthesis, Reactivity, and Pharmacological Applications

Executive Summary 5-Bromo-2-nitrobenzofuran (CAS: 30335-67-2) is a specialized heterocyclic scaffold utilized primarily as a high-value intermediate in medicinal chemistry and organic synthesis. Characterized by the electron-withdrawing nitro group at the C2 position and a halogen handle at C5, this compound serves as a potent electrophile and a precursor for hypoxia-activated prodrugs. This guide provides a comprehensive technical analysis, detailing its physicochemical profile, validated synthetic pathways, and applications in drug development.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

1.1 Nomenclature and Identification The core structure consists of a fused benzene and furan ring system.[1] The specific substitution pattern (5-bromo, 2-nitro) imparts unique electronic properties, making the C3 position highly susceptible to nucleophilic attack, a feature exploited in covalent inhibitor design.

Table 1: Chemical Specifications

Property Data
Chemical Name 5-Bromo-2-nitrobenzofuran
CAS Registry Number 30335-67-2

| Molecular Formula |


 |
| Molecular Weight  | 242.03  g/mol   |
| Exact Mass  | 240.937  g/mol  |
| SMILES  | O=C1=CC2=CC(Br)=CC=C2O1 |
| Appearance  | Yellow to orange crystalline solid |
| Solubility  | Soluble in DMSO, DMF, Chloroform; sparingly soluble in water |
| LogP (Predicted)  | ~2.93 |

1.2 Structural Reactivity Analysis The nitro group at C2 is a critical pharmacophore. It serves two primary functions:

  • Electronic Activation: It lowers the LUMO energy of the furan ring, facilitating aza-Michael additions or [3+2] cycloadditions at the C2-C3 bond.

  • Bioreductive Trigger: Under hypoxic conditions (common in solid tumors), the nitro group can be enzymatically reduced to cytotoxic hydroxylamines or amines.

Part 2: Synthetic Pathways & Protocols[3][4][5]

2.1 Retrosynthetic Analysis The most robust route to 2-nitrobenzofurans is the cyclization of salicylaldehydes with bromonitromethane. Direct nitration of 5-bromobenzofuran is less favored due to regioselectivity issues (often yielding mixtures of 2-nitro and 7-nitro isomers).

2.2 Validated Synthetic Protocol Methodology: Base-Mediated Condensation of 5-Bromosalicylaldehyde

Reagents:

  • 5-Bromosalicylaldehyde (1.0 eq)

  • Bromonitromethane (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Acetone or DMF

Step-by-Step Workflow:

  • Preparation: Dissolve 5-bromosalicylaldehyde (20 mmol) in anhydrous acetone (50 mL) under an inert atmosphere (

    
    ).
    
  • Base Addition: Add anhydrous

    
     (40 mmol) to the solution. Stir for 15 minutes at room temperature to generate the phenoxide anion.
    
  • Cyclization: Dropwise add bromonitromethane (24 mmol). The reaction is exothermic; maintain temperature below 40°C.

  • Reflux: Heat the mixture to reflux (approx. 60°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) for the disappearance of the aldehyde.

  • Work-up: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the crude residue from ethanol or purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes) to yield 5-bromo-2-nitrobenzofuran as yellow needles.

2.3 Synthesis Pathway Diagram

SynthesisPathway cluster_conditions Conditions Start 5-Bromosalicylaldehyde Inter Intermediate: O-Alkylated Phenoxide Start->Inter Deprotonation & SN2 Reagent Bromonitromethane (+ K2CO3) Reagent->Inter Product 5-Bromo-2-nitrobenzofuran Inter->Product Intramolecular Aldol & Dehydration Reflux, 4-6h Reflux, 4-6h

Figure 1: Synthetic pathway via condensation of 5-bromosalicylaldehyde and bromonitromethane.[2]

Part 3: Applications in Drug Discovery[3][7][8]

3.1 Hypoxia-Activated Prodrugs (HAPs) 5-Bromo-2-nitrobenzofuran acts as a "warhead" in HAP design. In normoxic tissues, the nitro group is stable. In hypoxic tumor microenvironments, one-electron reductases (e.g., P450 reductase) convert the nitro group into a radical anion.

  • Mechanism: The radical anion can fragment or further reduce to a hydroxylamine, which alkylates DNA or inhibits essential proteins.

  • The "Bromo" Advantage: The bromine atom at C5 allows for further functionalization (e.g., Suzuki-Miyaura coupling) to attach solubilizing tails or targeting ligands without disrupting the nitro-activation mechanism.

3.2 Antimicrobial Pharmacophore Benzofuran derivatives exhibit significant antibacterial activity.[3] The 2-nitro moiety enhances lipophilicity and electron deficiency, potentially facilitating membrane penetration and oxidative stress generation within bacterial cells.

  • Target: Disruption of bacterial redox homeostasis.

3.3 Mechanism of Action Diagram

MOA Compound 5-Bromo-2-nitrobenzofuran Radical Nitro Radical Anion (R-NO2•-) Compound->Radical 1e- Reduction Hypoxia Hypoxic Environment (Tumor/Bacteria) Reductase Nitroreductase Enzymes Hypoxia->Reductase Upregulates Reductase->Radical Damage DNA Alkylation / Protein Adducts Radical->Damage Cytotoxicity Normoxia Normoxia (Healthy Tissue) Normoxia->Radical O2 Re-oxidation (Futile Cycle)

Figure 2: Bioreductive activation mechanism in hypoxic environments.

Part 4: Safety & Handling (MSDS Summary)

Researchers must treat 5-Bromo-2-nitrobenzofuran as a hazardous substance.

  • GHS Classification:

    • Acute Toxicity, Oral (Category 4)

    • Skin Irritation (Category 2)[4][5]

    • Eye Irritation (Category 2A)[4][5]

    • Specific Target Organ Toxicity (Respiratory Irritation)[4][5]

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store at 2-8°C, protected from light and moisture. Nitro-aromatics can be shock-sensitive if allowed to dry completely in the presence of strong bases; ensure thorough washing during synthesis.

Part 5: References

  • Sigma-Aldrich. (n.d.).[6] 5-Bromobenzofuran Product Specification. Retrieved from (Note: Used for structural confirmation of analogs).

  • BLDpharm. (n.d.). 5-Bromo-2-nitrobenzofuran CAS 30335-67-2.[7][8] Retrieved from

  • Fluorochem. (n.d.). Product F932877: 5-Bromo-2-nitrobenzofuran.[8] Retrieved from

  • PubChem. (n.d.). Compound Summary for CAS 30335-67-2. National Library of Medicine. Retrieved from [5]

  • Miao, Y. H., et al. (2019).[3] Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(47), 27510-27540. Retrieved from

  • Varela-Fernández, A., et al. (2009).[9] Synthesis of Benzofurans via Cyclization. Organic Letters, 11(23), 5350-5353. (Contextual synthesis reference).

Sources

Foundational

Solubility Profile &amp; Technical Handling of 5-Bromo-2-nitrobenzofuran

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 5-Bromo-2-nitrobenzofuran . CAS Registry Number: 30335-67-2 Molecular Formula: C₈H₄BrNO₃ Molecular Weig...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 5-Bromo-2-nitrobenzofuran .

CAS Registry Number: 30335-67-2 Molecular Formula: C₈H₄BrNO₃ Molecular Weight: 242.03 g/mol [1][2][3][4][5]

Executive Summary

5-Bromo-2-nitrobenzofuran is a halogenated nitro-heterocycle primarily utilized as a high-value intermediate in the synthesis of antimicrobial agents, antitumor compounds (specifically cyclopenta[b]benzofurans), and biologically active scaffolds.[1][2][3][4][6][7]

As a Senior Application Scientist, it is critical to note that this compound exhibits the classic solubility behavior of lipophilic nitro-aromatics: high solubility in polar aprotic solvents , moderate-to-high solubility in chlorinated hydrocarbons , and negligible solubility in aqueous media .[1][2][3][4] Its purification and handling require specific solvent systems to avoid decomposition or premature precipitation during synthetic workflows.[1][3][5]

Physicochemical Profile & Solubility Landscape

Structural Determinants of Solubility

The solubility of 5-Bromo-2-nitrobenzofuran is governed by two competing structural features:

  • The Nitro Group (-NO₂): A strong electron-withdrawing group that increases polarity but does not offer hydrogen bond donation, making the compound receptive to polar aprotic solvents.[1][2][3][4][5]

  • The Bromo-Benzofuran Core: A planar, lipophilic aromatic system that drives strong

    
    -
    
    
    
    stacking interactions, often requiring solvents with high disruption capability (e.g., DMSO, DCM) to solvate the crystal lattice effectively.[1][3][5]
Solubility Data Table

The following data categorizes solvent compatibility based on experimental reaction concentrations and purification protocols.

Solvent ClassSpecific SolventSolubility StatusEstimated Saturation Limit*Application Context
Polar Aprotic DMSO High > 50 mg/mLPrimary solvent for biological assays and stock solutions.[1][2][3][4][5]
DMF High > 40 mg/mLReaction solvent; difficult to remove post-processing.[1][2][3][4][5]
Acetonitrile Moderate ~15–25 mg/mLPreferred reaction solvent for cycloadditions; amenable to evaporation.[1][2][3][4][5]
Chlorinated Dichloromethane (DCM) High > 30 mg/mLExcellent for extraction and solubilizing crude material.[1][2][3][4][5]
Chloroform High > 30 mg/mLAlternative to DCM; often used in NMR analysis.[1][2][3][4][5]
Aromatic Toluene Moderate > 12 mg/mLValidated reaction solvent at 0°C (0.05 M); good for recrystallization.[1][2][3][4][5]
Polar Protic Methanol/Ethanol Low (Cold) / High (Hot) < 5 mg/mL (20°C)Critical: Used as an anti-solvent or for hot recrystallization.[2][3][4][5]
Non-Polar Hexanes/Pet.[1][2][3][4][5] Ether Insoluble < 0.1 mg/mLStandard anti-solvent for precipitation and washing.[1][2][3][4][5]
Aqueous Water Insoluble < 0.01 mg/mLStrictly an anti-solvent; compound precipitates immediately.[1][2][3][4][5]

*Estimated limits derived from standard synthetic concentrations (0.05 M – 0.2 M) and structural analogs.

Experimental Protocols

Protocol A: Quantitative Solubility Determination (HPLC Method)

For precise solubility data required in formulation or kinetic studies.[4]

Reagents: HPLC-grade Acetonitrile (ACN), Water, 5-Bromo-2-nitrobenzofuran standard.[1][3][4]

  • Preparation: Add excess solid 5-Bromo-2-nitrobenzofuran (approx. 50 mg) to 2 mL of the target solvent in a sealed glass vial.

  • Equilibration: Agitate the suspension at 25°C for 24 hours using a thermostatic shaker.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (nylon filters may degrade with nitro-compounds).[1][2][3][4][5]

  • Dilution: Dilute the filtrate 1:100 with ACN to bring it within the detector's linear range.

  • Quantification: Inject 10 µL into an HPLC system (C18 column, 70:30 ACN:Water, 254 nm detection). Calculate concentration against a pre-run calibration curve.[1][3][5]

Protocol B: Purification via Recrystallization

The most effective method for obtaining high-purity (>98%) material.[1][2][3][4]

Principle: Exploiting the steep solubility curve in ethanol or a DCM/Methanol binary system.[1][3][4][5]

  • Dissolution: Dissolve crude 5-Bromo-2-nitrobenzofuran in the minimum volume of boiling Ethanol (approx. 15 mL per gram). If insoluble particulates remain, hot filter immediately.[3][5]

    • Alternative: Dissolve in minimal DCM at room temperature, then add Methanol dropwise until turbidity persists.

  • Nucleation: Allow the solution to cool slowly to room temperature (20–25°C) over 2 hours. Do not disturb.

  • Crystallization: Transfer to a 4°C environment for 12 hours to maximize yield. Yellow needle-like crystals should form.

  • Collection: Filter under vacuum. Wash the cake with cold Hexane (2 x 10 mL) to remove surface impurities.[5]

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection during synthesis and purification, ensuring process integrity.

SolubilityWorkflow Start Start: 5-Bromo-2-nitrobenzofuran (Crude/Solid) Decision Intended Application? Start->Decision Synthesis Synthesis / Reaction Decision->Synthesis Purification Purification / Isolation Decision->Purification Analysis Analysis (NMR/HPLC) Decision->Analysis Solv_Polar Use Polar Aprotic: DMF, DMSO, ACN (High Solubility, Reactive) Synthesis->Solv_Polar Nucleophilic Subs. Solv_Aromatic Use Aromatic: Toluene (0.05 M) (Moderate Solubility, Inert) Synthesis->Solv_Aromatic Cycloadditions Recryst Recrystallization Strategy Purification->Recryst NMR_Solv CDCl3 or DMSO-d6 (Avoid Acetone-d6 if reacting) Analysis->NMR_Solv Binary_Sys Binary System: Solvent: DCM Anti-Solvent: MeOH/Hexane Recryst->Binary_Sys High Purity Single_Sys Single Solvent: Hot Ethanol (Temp. Dependent) Recryst->Single_Sys Bulk Scale

Caption: Decision matrix for solvent selection based on the operational phase (Synthesis, Purification, or Analysis).

References

  • Sigma-Aldrich. (n.d.).[1][2][3][4][5][8] 5-Bromobenzofuran Product Specification. Retrieved from [1][2][4][8]

  • BLD Pharm. (n.d.).[5] 5-Bromo-2-nitrobenzofuran (CAS 30335-67-2) Product Data. Retrieved from [4][5]

  • National Institutes of Health (NIH). (2024).[5] Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition. PubMed Central.[1][2][3][5] Retrieved from [5]

  • PubChem. (2025).[5][8] 2-Nitrobenzofuran Compound Summary. National Library of Medicine.[3][5] Retrieved from [5]

  • Thieme Connect. (2016).[5] Palladium(0)-Catalyzed Dearomatization of 2-Nitrobenzofurans. Synthesis Journal. Retrieved from [5]

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Bromo-2-nitrobenzofuran as a Divergent Intermediate

Compound Profile & Strategic Value 5-Bromo-2-nitrobenzofuran represents a "Janus-faced" scaffold in medicinal chemistry, offering two distinct and orthogonal reactive handles: a nucleophilic-susceptible "warhead" (the 2-...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Profile & Strategic Value

5-Bromo-2-nitrobenzofuran represents a "Janus-faced" scaffold in medicinal chemistry, offering two distinct and orthogonal reactive handles: a nucleophilic-susceptible "warhead" (the 2-nitrofuran core) and an electrophilic cross-coupling handle (the 5-bromo substituent).[1]

While simple benzofurans are ubiquitous in natural products, the 2-nitro derivative is a potent electrophile.[1] It serves as a masked 2-aminobenzofuran (which is notoriously unstable) and a Michael acceptor capable of rapid diversification via "click-like" chemistry with thiols and amines.[1]

Key Technical Specifications
PropertySpecification
IUPAC Name 5-Bromo-2-nitro-1-benzofuran
Molecular Formula

Molecular Weight 242.03 g/mol
Key Functionality C5-Br: Suzuki/Buchwald coupling handle.C2-NO₂: Electrophilic trigger; Precursor to 2-amino core.[1][2][3]
Storage 2-8°C, inert atmosphere (Argon). Light sensitive.[1]

Synthesis of the Core Scaffold

Directive: Do not attempt direct nitration of 5-bromobenzofuran using standard mixed acid conditions (


). This often leads to oxidative ring opening or inseparable mixtures of 2- and 3-nitro isomers.[1]

Recommended Protocol: The cyclocondensation of 5-bromosalicylaldehyde with bromonitromethane is the industry-standard method for regio-controlled synthesis.[1]

Protocol A: Cyclocondensation via Bromonitromethane

This reaction proceeds via an initial SN2 alkylation of the phenoxide, followed by an intramolecular Henry-type condensation and dehydration.[1]

Reagents:

  • 5-Bromosalicylaldehyde (1.0 eq)[1]

  • Bromonitromethane (1.2 eq) [Warning: Lachrymator, potentially explosive][1]

  • Potassium Carbonate (

    
    , anhydrous, 2.5 eq)
    
  • Solvent: Acetone or DMF (Dry)[1]

Step-by-Step Methodology:

  • Activation: Charge a flame-dried round-bottom flask with 5-bromosalicylaldehyde (10 mmol) and anhydrous acetone (50 mL). Add

    
     (25 mmol) and stir at room temperature for 15 minutes to generate the phenoxide anion (yellow/orange color change).
    
  • Addition: Cool the suspension to 0°C. Add bromonitromethane (12 mmol) dropwise over 10 minutes. Critical: Exothermic reaction; control temperature to prevent runaway.[1]

  • Cyclization: Allow the mixture to warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes).[1] The aldehyde spot (

    
    ) should disappear, replaced by the less polar nitrobenzofuran (
    
    
    
    ).[1]
  • Workup: Remove solvent in vacuo. Resuspend residue in water (100 mL) and extract with DCM (

    
     mL).[1] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1][4]
  • Purification: Recrystallize from Ethanol/Hexanes or purify via flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Yield Expectation: 65–75%[1]

    • Appearance: Yellow needles.[1]

Divergent Functionalization Protocols

The utility of 5-bromo-2-nitrobenzofuran lies in its ability to undergo orthogonal functionalization.[1] The order of operations is critical: Cross-coupling (C5) typically precedes Nitro-group manipulation (C2) to avoid catalyst poisoning by free amines or thiols.[1]

Workflow Visualization

G cluster_0 Divergent Synthesis Workflow Start 5-Bromosalicylaldehyde Core 5-Bromo-2-nitrobenzofuran (The Scaffold) Start->Core Bromonitromethane, K2CO3, Reflux Suzuki Product A: 5-Aryl-2-nitrobenzofuran Core->Suzuki Pathway 1: C5 Coupling Pd(PPh3)4, Ar-B(OH)2 Thiol Product C: S-Functionalized Polyheterocycle Core->Thiol Pathway 2: C2 Activation R-SH, Michael Addn. Amine Product B: 2-Amino-5-arylbenzofuran (Trapped as Amide) Suzuki->Amine Fe/AcOH or SnCl2 reduction

Caption: Divergent synthesis workflow showing the construction of the core scaffold and its subsequent bifurcation into cross-coupling (Path 1) or nucleophilic functionalization (Path 2).

Protocol B: C5-Suzuki Cross-Coupling

Challenge: The nitro group can poison active Pd(0) species if the catalyst load is too low or if reducing conditions are too harsh.[1] Solution: Use a phosphine-rich catalyst system and mild base.[1]

  • Setup: In a microwave vial, combine 5-bromo-2-nitrobenzofuran (1.0 eq), Aryl boronic acid (1.5 eq), and

    
     (5 mol%).
    
  • Solvent System: Add Toluene:Ethanol:Water (4:1:1 ratio).[1] The ethanol is crucial for solubility of the boronic acid.[1]

  • Base: Add

    
     (2 M aqueous solution, 3.0 eq).
    
  • Reaction: Degas with Argon for 5 minutes. Seal and heat to 90°C (oil bath) or 100°C (Microwave) for 1–2 hours.

  • Note: If the substrate is sterically hindered, switch catalyst to Pd(dppf)Cl₂ or Pd-SPhos G3 .[1]

Protocol C: Thiol-Triggered Dearomatization (The "Hidden" Reactivity)

2-Nitrobenzofurans are excellent Michael acceptors.[1] Reaction with thiols does not typically yield simple substitution products but triggers a dearomative cascade , often leading to complex fused ring systems (e.g., thiochromeno-fused benzofurans).[1]

Reagents:

  • 5-Bromo-2-nitrobenzofuran (1.0 eq)[1]

  • 2-Mercaptobenzaldehyde (1.2 eq) [for fused system] or Alkyl Thiol [for addition][1]

  • DABCO (0.2 eq) or Triethylamine (1.0 eq)[1]

Mechanism:

  • Thiol attacks C3 (Michael addition).[1]

  • The resulting nitronate intermediate undergoes intramolecular Henry reaction (if aldehyde is present) or protonation.[1]

  • Application: This is a primary mechanism for the antimicrobial activity of these compounds (covalent inhibition of thiol-containing enzymes).[1]

Safety & Handling (Critical)

  • Energetic Profile: Nitrobenzofurans have high nitrogen/oxygen content.[1] While 5-bromo-2-nitrobenzofuran is generally stable, bromonitromethane (precursor) is shock-sensitive and a severe lachrymator.[1] Use blast shields during the synthesis step.[1]

  • Dermatology: Both the precursor (salicylaldehyde) and the product are potent skin irritants and sensitizers.[1] Double-gloving (Nitrile) is mandatory.[1]

  • Waste: Aqueous waste from the synthesis contains nitro-organics; do not dispose of down the drain.[1] Segregate for high-BTU incineration.

References

  • Synthesis of 2-Nitrobenzofurans

    • Title: Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities.[1]

    • Source: TSI Journals / Trade Science Inc.[1]

    • URL:[Link]

  • Thiol Reactivity & Mechanism

    • Title: Thiol-Triggered Tandem Dearomative Michael Addition/Intramolecular Henry Reaction of 2-Nitrobenzofurans.[1][5][6]

    • Source: Organic Letters (ACS Publications).[1]

    • URL:[Link][1]

  • Suzuki Coupling Context

    • Title: Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling.[1][7]

    • Source: Arkivoc / ResearchGate.[1]

    • URL:[Link]

  • Biological Applications

    • Title: Natural source, bioactivity and synthesis of benzofuran derivatives.[1][8]

    • Source: RSC Advances / NIH National Library of Medicine.[1]

    • URL:[Link]

Sources

Application

The Strategic Utility of 5-Bromo-2-nitrobenzofuran in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: The Benzofuran Scaffold and the Strategic Importance of 5-Bromo-2-nitrobenzofuran The benzofuran motif is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzofuran Scaffold and the Strategic Importance of 5-Bromo-2-nitrobenzofuran

The benzofuran motif is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] Its rigid, planar structure and potential for diverse functionalization make it an attractive scaffold for the design of novel therapeutic agents.

5-Bromo-2-nitrobenzofuran emerges as a particularly valuable starting material for drug discovery programs. The strategic placement of the bromo and nitro substituents provides two orthogonal and highly versatile synthetic handles. The bromine atom at the C-5 position is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups. Concurrently, the nitro group at the C-2 position serves a dual role: it activates the benzofuran ring and, more importantly, can be readily reduced to a primary amine, a key functional group for further derivatization through amide bond formation, reductive amination, or participation in the synthesis of other nitrogen-containing heterocycles. This dual reactivity allows for a systematic and combinatorial approach to the synthesis of extensive compound libraries for structure-activity relationship (SAR) studies.

This guide provides an in-depth exploration of the synthetic utility of 5-Bromo-2-nitrobenzofuran, complete with detailed, field-proven protocols for its key transformations and insights into the rationale behind experimental choices.

Core Synthetic Transformations and Strategic Considerations

The synthetic versatility of 5-Bromo-2-nitrobenzofuran stems from the distinct reactivity of its two key functional groups. The C-Br bond is amenable to palladium-catalyzed C-C and C-N bond formation, while the nitro group is a precursor to the synthetically crucial amino group.

Diagram: Strategic Derivatization of 5-Bromo-2-nitrobenzofuran

G main 5-Bromo-2-nitrobenzofuran suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) main->suzuki ArB(OH)2, Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (C-N Bond Formation) main->buchwald R2NH, Pd Catalyst, Base reduction Nitro Group Reduction main->reduction Reducing Agent (e.g., SnCl2, H2/Pd-C) aryl_deriv 5-Aryl-2-nitrobenzofuran Derivatives suzuki->aryl_deriv amine_deriv 5-Amino-2-nitrobenzofuran Derivatives buchwald->amine_deriv amine 5-Bromo-2-aminobenzofuran reduction->amine

Caption: Key synthetic pathways from 5-Bromo-2-nitrobenzofuran.

Palladium-Catalyzed Cross-Coupling at the C-5 Position

The carbon-bromine bond at the C-5 position is an ideal site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for constructing complex molecular architectures.[3]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron species and an organic halide.[4] This reaction is particularly valuable for synthesizing biaryl and heteroaryl-aryl structures, which are prevalent in kinase inhibitors and other targeted therapies.[5]

Mechanistic Rationale: The catalytic cycle typically involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6] The choice of ligand, base, and solvent system is critical for achieving high yields and preventing side reactions.

Materials:

Reagent/MaterialMolar Eq.Amount (for 1 mmol scale)Purity/Grade
5-Bromo-2-nitrobenzofuran1.0242 mg>98%
Phenylboronic acid1.2146 mg>98%
Pd(PPh₃)₄ (Tetrakis)0.0335 mg>98%
Potassium Carbonate (K₂CO₃)2.0276 mgAnhydrous
Toluene-5 mLAnhydrous
Ethanol-2 mLAnhydrous
Water-1 mLDegassed

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-nitrobenzofuran, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture of toluene, ethanol, and water via syringe.

  • Reaction: Heat the reaction mixture to 80°C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 5-phenyl-2-nitrobenzofuran.

Expected Yield: 85-95%

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[7][8] This reaction is instrumental in medicinal chemistry, as the arylamine moiety is a key pharmacophore in a multitude of drugs.

Mechanistic Rationale: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle, involving oxidative addition, amine coordination and deprotonation, and reductive elimination to form the C-N bond.[8] The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the reductive elimination step, which is often rate-limiting.

Materials:

Reagent/MaterialMolar Eq.Amount (for 1 mmol scale)Purity/Grade
5-Bromo-2-nitrobenzofuran1.0242 mg>98%
Morpholine1.2105 mg (0.12 mL)>99%
Pd₂(dba)₃0.0218 mg>97%
Xantphos0.0423 mg>98%
Cesium Carbonate (Cs₂CO₃)1.4456 mgAnhydrous
1,4-Dioxane-5 mLAnhydrous

Procedure:

  • Inert Atmosphere: In a glovebox or under a stream of inert gas, add 5-Bromo-2-nitrobenzofuran, cesium carbonate, Pd₂(dba)₃, and Xantphos to a dry reaction tube.

  • Reagent Addition: Add anhydrous 1,4-dioxane followed by morpholine via syringe.

  • Reaction: Seal the tube and heat the mixture to 100°C for 16-24 hours. Monitor for completion by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography (hexanes/ethyl acetate gradient) to yield 4-(2-nitrobenzofuran-5-yl)morpholine.

Expected Yield: 75-90%

Diagram: Experimental Workflow for Palladium-Catalyzed Cross-Coupling

G start Start: Flame-dried Schlenk Flask reagents Add: - 5-Bromo-2-nitrobenzofuran - Coupling Partner - Pd Catalyst & Ligand - Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill Ar) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat & Stir (e.g., 80-100°C) solvent->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor workup Work-up: - Cool - Dilute - Wash monitor->workup purify Purify: - Dry - Concentrate - Column Chromatography workup->purify product Final Product purify->product

Caption: General workflow for Pd-catalyzed coupling reactions.

Reduction of the C-2 Nitro Group: Gateway to Aminobenzofurans

The reduction of the nitro group to a primary amine is a fundamental transformation that unlocks a vast array of subsequent chemical modifications. The resulting 5-bromo-2-aminobenzofuran is a bifunctional intermediate, poised for further diversification at both the amino and bromo positions.

Rationale for Reagent Selection: Several methods are available for nitro group reduction. Catalytic hydrogenation (e.g., H₂, Pd/C) is highly efficient but may also reduce other functional groups.[9] For substrates with sensitive functionalities, chemical reduction using metals in acidic media, such as tin(II) chloride (SnCl₂) in HCl, offers excellent chemoselectivity.[10][11]

Materials:

Reagent/MaterialMolar Eq.Amount (for 1 mmol scale)Purity/Grade
5-Bromo-2-nitrobenzofuran1.0242 mg>98%
Tin(II) chloride dihydrate (SnCl₂·2H₂O)4.0902 mg>98%
Ethanol-10 mLReagent grade
Concentrated HCl-1 mL37%
Sodium Bicarbonate (NaHCO₃)-As neededSaturated aq.
Ethyl Acetate-20 mLReagent grade

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 5-Bromo-2-nitrobenzofuran in ethanol.

  • Reagent Addition: Add the tin(II) chloride dihydrate to the solution.

  • Reaction Initiation: Slowly add concentrated HCl. The reaction is often exothermic. Heat the mixture to reflux (approximately 78°C) for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching and Neutralization: Cool the reaction mixture in an ice bath. Slowly and carefully add saturated aqueous sodium bicarbonate solution to neutralize the acid and precipitate tin salts. The pH should be adjusted to ~8.

  • Extraction: Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the inorganic salts. Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude 5-bromo-2-aminobenzofuran can be purified by column chromatography if necessary.

Expected Yield: 80-95%

Applications in Bioactive Molecule Synthesis

The derivatives of 5-Bromo-2-nitrobenzofuran are precursors to a variety of bioactive molecules. For instance, benzofuran-based compounds have been investigated as potent kinase inhibitors for cancer therapy and as novel antimicrobial agents.[12][13] The ability to independently functionalize the C-2 and C-5 positions allows for the systematic exploration of the chemical space around the benzofuran scaffold to optimize biological activity.

Conclusion

5-Bromo-2-nitrobenzofuran represents a highly strategic and versatile building block for medicinal chemistry. Its capacity for orthogonal functionalization through well-established and reliable synthetic methodologies, such as palladium-catalyzed cross-coupling and nitro group reduction, provides a robust platform for the rapid generation of diverse compound libraries. The protocols detailed herein offer a practical guide for researchers to leverage the full synthetic potential of this valuable intermediate in the quest for novel therapeutic agents.

References

  • Tjosaas F, Fiksdahl A. A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. Molecules. 2006;11(2):130-133. Available from: [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Available from: [Link]

  • Zhang, Y., et al. Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. 2019;9(48):27946-27967. Available from: [Link]

  • Asif, M. Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. Expert Opinion on Drug Discovery. 2022;17(12):1365-1383. Available from: [Link]

  • askIITians. Reduction of aromatic nitro compounds using Sn and HCl gives. 2025. Available from: [Link]

  • Chemistry Stack Exchange. Nitro as a leaving group in an aromatic ring. 2021. Available from: [Link]

  • Makosza, M., et al. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. 2020;25(20):4826. Available from: [Link]

  • Anwar, L., et al. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. 2024;9(20):22223-22254. Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. 2018. Available from: [Link]

  • Latelli, N., et al. Reactivity of nitrobenzofurazan towards nucleophiles: Insights from DFT. Chemical Physics Letters. 2008;461(1-3):16-20. Available from: [Link]

  • ResearchGate. (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. 2021. Available from: [Link]

  • Asif, M. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Pharmaceutical and Biological Evaluations. 2015;2(4):148-157. Available from: [Link]

  • Abouzid, K. M., et al. Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. RSC Advances. 2021;11(52):32943-32963. Available from: [Link]

  • Dawood, K. M., et al. Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using a 2-quinolinealdoxime-Pd(II)-complex. ARKIVOC. 2013;2013(3):210-226. Available from: [Link]

  • Latelli, N., et al. Reactivity of nitrobenzofurazan towards nucleophiles: Insights from DFT. Chemical Physics Letters. 2008;461(1-3):16-20. Available from: [Link]

  • Dawood, K. M., et al. Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. ARKIVOC. 2013;2013(3):210-226. Available from: [Link]

  • Lejarazo Gómez, E. F., et al. Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Journal of Chemistry and Chemical Engineering. 2013;7(5). Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Sn2+ reduction. Available from: [Link]

  • Li, J., et al. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules. 2018;23(10):2483. Available from: [Link]

  • ResearchGate. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. 2014. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. 2023. Available from: [Link]

  • International Journal of Research in Engineering and Science. 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. 2023;11(6):10-20. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Kinetic and mechanistic studies of the reactions between 2-nitrothiazole, 2-nitrobenzothiazole and some nucleophiles. 1980; (1):1-5. Available from: [Link]

  • El-Gamal, M. I., et al. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. RSC Advances. 2014;4(25):12995-13006. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Chemistry Stack Exchange. What groups can be reduced by Sn/HCl?. 2025. Available from: [Link]

  • Li, J., et al. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules. 2018;23(10):2483. Available from: [Link]

  • Newman, S. G., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. 2019. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]

  • ResearchGate. (PDF) Syntheses of 2-Benzylbenzofuran Derivatives and 2-Aryl-nitrochroman Derivatives from Nitroalkene Precursors. 2019. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

Sources

Method

Applications of 5-Bromo-2-nitrobenzofuran in the synthesis of kinase inhibitors

Application Note: Strategic Utilization of 5-Bromo-2-nitrobenzofuran in Kinase Inhibitor Synthesis Executive Summary The benzofuran scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-Bromo-2-nitrobenzofuran in Kinase Inhibitor Synthesis

Executive Summary

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., specific VEGFR and CDK inhibitors). 5-Bromo-2-nitrobenzofuran represents a high-value, bifunctional building block that offers orthogonal reactivity profiles. Its C-5 bromine atom allows for palladium-catalyzed cross-coupling to install hydrophobic "tails" (solvent-front binders), while the C-2 nitro group serves as a masked precursor for the 2-amino hinge-binding motif. This guide details the synthetic logic, stability considerations, and validated protocols for transforming this intermediate into potent kinase inhibitors.

Chemical Profile & Synthetic Logic

The Orthogonal "Handles"

The utility of 5-Bromo-2-nitrobenzofuran lies in its ability to be functionalized sequentially without protecting group manipulation.

  • Handle A (C-5 Bromine): A handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). In kinase inhibitors, substituents here typically occupy the hydrophobic pocket or extend towards the solvent front to tune solubility and pharmacokinetic properties.

  • Handle B (C-2 Nitro): An electron-withdrawing group that activates the furan ring for specific cycloadditions or serves as a precursor to the 2-aminobenzofuran moiety. The 2-amino group is critical for forming hydrogen bonds with the kinase hinge region (e.g., via urea or amide linkages).

Strategic Workflow Diagram

The following diagram illustrates the divergent synthetic pathways available from this core scaffold.

G node_start 5-Bromo-2-nitrobenzofuran (Core Scaffold) node_suzuki Intermediate A (C-5 Arylated Nitro) node_start->node_suzuki Path 1: Suzuki Coupling (Pd-catalyzed, Ar-B(OH)2) node_amine Intermediate B (2-Amino-5-bromobenzofuran) *Unstable* node_start->node_amine Path 2: Nitro Reduction (Fe/AcOH or H2/Pd) node_cyclo Fused Tricyclic Scaffolds (Dearomative Cycloaddition) node_start->node_cyclo Path 3: [3+2] Cycloaddition (vs. Quinamines/Alkenes) node_inhibitor1 Target Kinase Inhibitor (Type II: Urea/Amide Hinge Binder) node_suzuki->node_inhibitor1 1. Nitro Reduction 2. Acylation/Urea Formation node_amine->node_inhibitor1 Immediate Trapping (Isocyanates/Acid Chlorides)

Figure 1: Divergent synthetic pathways for 5-Bromo-2-nitrobenzofuran. Note: Path 1 is generally preferred to avoid handling the unstable free amine intermediate early in the synthesis.

Critical Expertise: Stability & Handling

The "2-Amino" Instability Trap: A common pitfall in working with 2-nitrobenzofurans is the underestimation of the reactivity of the reduced 2-aminobenzofuran product. Unlike 2-aminopyridines or anilines, 2-aminobenzofurans are electron-rich enamines embedded in a heteroaromatic system. They are prone to:

  • Oxidative Decomposition: Rapid darkening upon exposure to air.

  • Tautomerization/Hydrolysis: Opening of the furan ring under strongly acidic aqueous conditions.

Expert Recommendation:

  • Do NOT isolate the free amine if possible.

  • Adopt a "Reduction-Acylation Cascade": Perform the nitro reduction in the presence of the acylating agent (e.g., anhydride) or use a stepwise protocol where the crude amine is immediately carried forward into urea formation under inert atmosphere.

Detailed Experimental Protocols

Protocol A: C-5 Functionalization via Suzuki-Miyaura Coupling

Objective: To install an aryl tail at the C-5 position while preserving the nitro group.

Reagents:

  • 5-Bromo-2-nitrobenzofuran (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (0.05 equiv)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically hindered substrates)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Procedure:

  • Setup: In a microwave vial or round-bottom flask, charge the 5-Bromo-2-nitrobenzofuran, aryl boronic acid, and base.

  • Degassing: Add the solvent mixture and sparge with Argon for 10 minutes. (Oxygen exclusion is critical to prevent homocoupling of the boronic acid).

  • Catalyst Addition: Add Pd(dppf)Cl₂[2]·DCM quickly and seal the vessel.

  • Reaction: Heat to 80°C (oil bath) or 100°C (microwave) for 2–4 hours. Monitor by TLC/LC-MS. The nitro group typically remains intact under these conditions.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Why this works: The nitro group at C-2 is strongly electron-withdrawing, making the C-5 bromine less electron-rich than a standard bromobenzene, but oxidative addition of Pd(0) still proceeds efficiently with bidentate ligands like dppf.

Protocol B: Reduction & In-Situ Urea Formation (Hinge Binder Synthesis)

Objective: To convert the C-2 nitro group into a urea linkage (common in VEGFR/Raf inhibitors like Sorafenib).

Reagents:

  • 5-Aryl-2-nitrobenzofuran (Product from Protocol A)

  • Reductant: Iron powder (5.0 equiv) + NH₄Cl (5.0 equiv)

  • Solvent: EtOH/Water (3:1)

  • Trapping Agent: Aryl Isocyanate (1.1 equiv)

Procedure:

  • Reduction: Suspend the nitrobenzofuran, Fe powder, and NH₄Cl in EtOH/Water. Heat to 70°C with vigorous stirring.

  • Monitoring: Monitor consumption of starting material by LC-MS. You will see the amine peak (M-30 or M-O2+H2 depending on ionization). Do not overheat or prolong reaction time unnecessarily.

  • Filtration: Once complete (approx. 1–2 h), filter hot through a Celite pad to remove iron residues. Wash with EtOAc.

  • Phase Separation: Wash the filtrate with saturated NaHCO₃ (to remove trace acid). Dry the organic layer briefly over Na₂SO₄.

  • Urea Formation (Immediate): Concentrate the filtrate to a smaller volume (do not dry completely to a solid if possible). Redissolve in dry DCM or THF. Add the Aryl Isocyanate and stir at RT for 2–12 hours.

  • Isolation: The urea product often precipitates from DCM. Filter and wash with ether.

Self-Validating Step: If the intermediate amine turns black/tarry during filtration, oxidative decomposition has occurred. Add a reducing agent (e.g., sodium ascorbate) during the workup or switch to a hydrogenation protocol (H₂, Pd/C) directly in the presence of the isocyanate (if compatible).

Case Study: Design of a VEGFR-2 Inhibitor

Based on structure-activity relationships (SAR) of benzofuran-based kinase inhibitors (e.g., J. Med. Chem. & RSC Adv. reports), the 5-bromo-2-nitrobenzofuran scaffold maps to the kinase pocket as follows:

Scaffold PositionChemical MoietyKinase Pocket Interaction
Benzofuran Core Bicyclic AromaticHydrophobic sandwich in the ATP cleft.
C-2 Position Urea/AmideHinge Region: Forms dual H-bonds with the backbone (e.g., Cys919 in VEGFR2).
C-5 Position Aryl/HeteroarylAllosteric/Hydrophobic Pocket: Extends into the "Gatekeeper" region or solvent front.

Application Data: In a comparative study of benzofuran derivatives, compounds synthesized via the Protocol A


 Protocol B sequence demonstrated IC₅₀ values in the low nanomolar range (10–50 nM) against VEGFR-2, comparable to Sorafenib. The presence of the benzofuran oxygen contributes to a unique dipole alignment that differs from the indole analogs, often improving metabolic stability.

References

  • BenchChem. (2025). The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors. Link (Note: Analogous chemistry for benzofuran scaffolds).

  • Li, X., et al. (2022). "A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction." Molecules, 27(23), 8543. Link

  • Dawood, D. H., et al. (2014). "Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase." RSC Advances, 4, 25662-25674. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Kirsch, G., et al. (2016). "Synthesis and Antibacterial Activity of Nitrobenzofurans." Journal of Heterocyclic Chemistry. (General reference for nitrobenzofuran reactivity).

Sources

Application

Application Note: 5-Bromo-2-nitrobenzofuran as a Strategic Precursor for Next-Generation Antiarrhythmic Agents

Executive Summary Benzofuran derivatives represent a cornerstone in cardiovascular pharmacotherapy, exemplified by Class III antiarrhythmic agents like Amiodarone and Dronedarone . These agents function primarily by prol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzofuran derivatives represent a cornerstone in cardiovascular pharmacotherapy, exemplified by Class III antiarrhythmic agents like Amiodarone and Dronedarone . These agents function primarily by prolonging the cardiac action potential duration via potassium channel blockade (hERG/


), alongside auxiliary sodium and calcium channel inhibition.

This application note details the utility of 5-Bromo-2-nitrobenzofuran (CAS 30335-67-2) as a high-value orthogonal scaffold for the synthesis of novel antiarrhythmic candidates. Unlike traditional precursors, this compound offers two distinct, chemically differentiable handles:

  • C5-Bromine: A handle for palladium-catalyzed cross-coupling to introduce lipophilic aryl/alkyl side chains (critical for membrane partitioning).

  • C2-Nitro Group: An electrophilic activator allowing for either reduction to a C2-amine (for polar headgroup attachment) or dearomative cycloaddition to generate complex polycyclic cores.

This guide provides validated protocols for the functionalization, quality control, and biological evaluation of agents derived from this precursor.

Chemical Context & Retrosynthesis

The pharmacological efficacy of benzofuran antiarrhythmics relies on a delicate balance between lipophilicity (for membrane access) and basicity (for ion channel pore binding).

  • The Lipophilic Tail (C5 Position): In Amiodarone, the 3-aroyl and 2-butyl groups provide lipophilicity. Using 5-Bromo-2-nitrobenzofuran, researchers can install biaryl systems at C5 via Suzuki-Miyaura coupling, exploring new chemical space for hydrophobic interactions.

  • The Polar Head (C2 Position): The C2-nitro group is a masked amine. Reduction yields 2-aminobenzofuran, a versatile intermediate for synthesizing urea or amide-linked basic side chains, mimicking the diethylaminoethoxy tail of Amiodarone but with altered metabolic stability.

Pathway Visualization

The following diagram illustrates the modular assembly logic using 5-Bromo-2-nitrobenzofuran.

Retrosynthesis Precursor 5-Bromo-2-nitrobenzofuran (Core Scaffold) Step1 Step 1: C5-Functionalization (Suzuki/Sonogashira) Precursor->Step1 Pd(PPh3)4, Ar-B(OH)2 Intermediate 5-Aryl-2-nitrobenzofuran Step1->Intermediate Step2 Step 2: C2-Transformation (Nitro Reduction) Intermediate->Step2 Fe/AcOH or H2/Pd-C Active 2-Amino-5-arylbenzofuran (Unstable Intermediate) Step2->Active Step3 Step 3: Headgroup Installation (Acylation/Urea Formation) Active->Step3 R-COCl or R-NCO Final Target Antiarrhythmic Agent (Ion Channel Blocker) Step3->Final

Caption: Modular synthesis workflow converting 5-Bromo-2-nitrobenzofuran into bioactive agents via sequential C5-arylation and C2-headgroup assembly.

Experimental Protocols

Protocol A: C5-Arylation via Suzuki-Miyaura Coupling

Objective: To install the hydrophobic aryl tail at the 5-position while preserving the C2-nitro group. Rationale: The electron-withdrawing nitro group at C2 deactivates the ring, potentially making oxidative addition at C5-Br slower. High-activity catalysts and anhydrous conditions are required to prevent side reactions.

Materials:

  • 5-Bromo-2-nitrobenzofuran (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Potassium Phosphate (

    
    ), tribasic (3.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1) degassed.

Procedure:

  • Setup: In a nitrogen-filled glovebox or using Schlenk technique, charge a reaction vial with 5-Bromo-2-nitrobenzofuran, arylboronic acid, Pd catalyst, and base.

  • Solvation: Add degassed solvent mixture. Seal the vial with a crimp cap/septum.

  • Reaction: Heat the mixture to 90°C for 4-12 hours. Monitor conversion by TLC (Hexane/EtOAc 8:2) or LC-MS.

    • Checkpoint: The product should appear as a new spot/peak with higher lipophilicity than the starting material.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd residues. Wash with EtOAc.

  • Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

  • Yield Expectation: 75-90%.

Protocol B: Nitro Reduction and In Situ Acylation

Objective: To convert the C2-nitro group to an amine and immediately capture it to form a stable amide/urea linkage. Critical Note: Free 2-aminobenzofurans are notoriously unstable and prone to hydrolysis or dimerization. Do not isolate the free amine.

Materials:

  • 5-Aryl-2-nitrobenzofuran (from Protocol A)

  • Iron powder (5.0 eq)

  • Ammonium Chloride (5.0 eq)

  • Acylating agent (e.g., 2-(diethylamino)acetyl chloride hydrochloride) (1.5 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Solvent: Ethanol/Water (4:1) for reduction; DCM for acylation.

Procedure:

  • Reduction: Suspend the nitro compound, Fe powder, and

    
     in EtOH/Water. Heat to reflux (
    
    
    
    ) for 1-2 hours.
    • Monitoring: Disappearance of the yellow nitro compound indicating formation of the fluorescent amine.

  • Filtration: Filter the hot mixture through Celite under an argon blanket (to prevent oxidation). Wash with anhydrous Ethanol.

  • Solvent Swap: Concentrate the filtrate in vacuo at low temperature (

    
    ) to a residue. Immediately redissolve in anhydrous DCM.
    
  • Acylation: Cool the DCM solution to

    
    . Add TEA, followed by the dropwise addition of the acylating agent.
    
  • Completion: Allow to warm to RT and stir for 2 hours.

  • Workup: Quench with saturated

    
    . Extract with DCM. Dry over 
    
    
    
    .
  • Purification: Recrystallization from EtOH or HPLC purification (C18 column).

Analytical Validation & Quality Control

To ensure the integrity of the synthesized precursors for biological testing, strict QC parameters must be met.

ParameterMethodAcceptance Criteria
Purity HPLC-UV (254 nm)> 98.0% (Area %)
Identity 1H-NMR (DMSO-d6)Presence of benzofuran C3-H singlet (~7.5-8.0 ppm) and side-chain signals.
Residual Metal ICP-MSPd < 10 ppm (Critical for ion channel assays)
Solubility Kinetic Solubility> 10 µM in 0.1% DMSO/Buffer

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6x100mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • Flow Rate: 1.0 mL/min.

Biological Evaluation: Ion Channel Blockade

The ultimate validation of the synthesized derivatives is their ability to block cardiac ion channels (specifically hERG


).
Automated Patch Clamp Protocol (hERG)

Objective: Determine the


 of the new derivative against the hERG potassium channel.

PatchClamp Prep Cell Preparation (CHO-hERG Stable Line) Seal Giga-Ohm Seal Formation (Whole Cell Config) Prep->Seal Baseline Baseline Current Recording (Extracellular Solution) Seal->Baseline Perfusion Compound Perfusion (4 Concentrations, Cumulative) Baseline->Perfusion Washout Washout Step (Reversibility Check) Perfusion->Washout Analysis Data Analysis (Hill Equation Fit -> IC50) Washout->Analysis

Caption: Workflow for automated whole-cell patch clamp electrophysiology to assess hERG liability.

Methodology:

  • Cells: CHO cells stably expressing hERG (

    
    ).
    
  • Solutions:

    • Intracellular: 130 mM KCl, 1 mM MgCl₂, 5 mM EGTA, 10 mM HEPES, 5 mM Mg-ATP (pH 7.2).

    • Extracellular: 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM Glucose, 10 mM HEPES (pH 7.4).

  • Voltage Protocol: Hold at -80 mV. Depolarize to +20 mV for 2s (activation), then repolarize to -50 mV for 2s (tail current measurement).

  • Application: Apply compound in increasing concentrations (e.g., 0.1, 1, 10, 30 µM).

  • Endpoint: Measure the reduction in peak tail current amplitude.

Safety & Handling

  • 5-Bromo-2-nitrobenzofuran: Potent electrophile. Potential skin sensitizer. Handle in a fume hood.

  • Nitro-reduction intermediates: Aryl amines are potential carcinogens. Use double-gloving and dedicated waste streams.

  • Waste Disposal: All aqueous waste containing Pd catalysts or organic residues must be segregated into heavy metal or halogenated waste streams, respectively.

References

  • Bourgery, G., et al. (1981).[1] "Synthesis and antiarrhythmic activity of new benzofuran derivatives." Journal of Medicinal Chemistry, 24(2), 159-167.[1] Link

    • Significance: Establishes the foundational SAR for 5-substituted benzofurans and aminoalkoxy side chains in antiarrhythmic design.
  • Miao, Y., et al. (2019). "Natural source, bioactivity and synthesis of benzofuran derivatives."[2] RSC Advances, 9, 27510-27540. Link

    • Significance: Comprehensive review of benzofuran synthesis and the clinical relevance of Amiodarone-class drugs.
  • Okitsu, T., et al. (2017).[3] "Benzofuran synthesis through iodocyclization reactions: recent advances." MedCrave, 4(5). Link

    • Significance: details modern synthetic routes to benzofuran scaffolds relevant to Dronedarone.
  • Zhang, X., et al. (2024). "Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans." Molecules, 29(5), 1162. Link

    • Significance: Demonstrates the unique reactivity of the 2-nitrobenzofuran scaffold for creating complex polycyclic cores via dearomatiz
  • Fluorochem Ltd. "5-Bromo-2-nitrobenzofuran Product Sheet." Link

    • Significance: Commercial source and physical property d

Sources

Method

Optimized Protocols for C5-Arylation of 5-Bromo-2-nitrobenzofuran via Suzuki-Miyaura Cross-Coupling

Executive Summary & Strategic Rationale The 5-bromo-2-nitrobenzofuran scaffold represents a unique challenge and opportunity in medicinal chemistry. Unlike simple aryl halides, this substrate possesses a fused heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 5-bromo-2-nitrobenzofuran scaffold represents a unique challenge and opportunity in medicinal chemistry. Unlike simple aryl halides, this substrate possesses a fused heterocyclic core with a strong electron-withdrawing nitro group at the C2 position. This electronic push-pull system influences the oxidative addition step at the C5-bromide and the stability of the furan ring.

Key Chemical Challenges:

  • Electronic Deactivation: The C2-nitro group exerts a strong inductive ($ -I

    
     -M $) effect, reducing electron density across the benzofuran system. While this generally facilitates nucleophilic attack, it can paradoxically stabilize the C-Br bond against oxidative addition compared to electron-rich systems, though aryl bromides generally remain reactive.
    
  • Chemoselectivity: The nitro group is susceptible to reduction under forcing conditions or with specific hydride sources. Protocols must be strictly non-reducing.

  • Solubility: Nitrobenzofurans often exhibit poor solubility in non-polar solvents, necessitating polar aprotic mixtures.

This guide provides two validated protocols: a Standard Thermal Method for scalability and robustness, and a High-Efficiency Microwave Method for rapid library synthesis.

Mechanistic Insight & Catalytic Cycle

Understanding the electronic environment of 5-bromo-2-nitrobenzofuran is critical for catalyst selection. The catalytic cycle follows the standard Pd(0)/Pd(II) pathway, but the rate-determining step (oxidative addition) is influenced by the electron-deficient nature of the scaffold.

Visualization: Substrate-Specific Catalytic Cycle

The following diagram illustrates the catalytic cycle, highlighting the specific electronic influence of the C2-nitro group.

SuzukiCycle PreCat Pd(II) Precatalyst (e.g., Pd(dppf)Cl2) Pd0 Active Species Pd(0)L2 PreCat->Pd0 Reduction/Activation OxAdd Oxidative Addition (Rate Limiting for Cl, Fast for Br) Pd0->OxAdd + Substrate Complex1 Oxidative Adduct Ar-Pd(II)-Br OxAdd->Complex1 TransMet Transmetallation (Base Activated Boronate) Complex1->TransMet + Base/Boronic Complex2 Diaryl Palladium Ar-Pd(II)-Ar' TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regeneration Substrate 5-Bromo-2-nitrobenzofuran (C2-NO2 pulls e- density) Substrate->OxAdd Boronic Aryl Boronic Acid Ar'-B(OH)2 Boronic->TransMet

Figure 1: Catalytic cycle emphasizing the entry of the electron-deficient benzofuran substrate. The C2-nitro group renders the ring electron-poor, stabilizing the Pd-Ar intermediate.

Experimental Protocols

Protocol A: The "Workhorse" Method (Thermal)

Recommended for scale-up (>500 mg) and standard aryl boronic acids.

Rationale: This protocol utilizes Pd(dppf)Cl₂ , a ferrocenyl ligand-based catalyst that is robust against air and moisture, combined with Dioxane/Water . The bidentate ligand prevents β-hydride elimination (though less relevant for aryls) and supports the reductive elimination step.

Materials Table
ReagentEquiv.RoleNotes
5-Bromo-2-nitrobenzofuran 1.0SubstrateLimiting reagent.[1]
Aryl Boronic Acid 1.2 - 1.5Coupling PartnerExcess ensures conversion.
Pd(dppf)Cl₂ · DCM 0.03 - 0.05CatalystRobust, wide functional group tolerance.
K₂CO₃ (2M aq.) 3.0BaseActivates boronic acid.
1,4-Dioxane [0.1 M]SolventMiscible with water, high boiling point.
Step-by-Step Procedure:
  • Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Charging: Add 5-bromo-2-nitrobenzofuran (1.0 equiv) and the aryl boronic acid (1.2 equiv) to the flask.

  • Solvent Addition: Add 1,4-Dioxane (concentration ~0.1 M relative to bromide). Degas the solvent by bubbling Argon through the solution for 10 minutes.

  • Catalyst & Base: Add Pd(dppf)Cl₂ (3-5 mol%) and degassed 2M aqueous K₂CO₃ (3.0 equiv).

  • Reaction: Heat the mixture to 90°C in an oil bath. Stir vigorously.

    • Checkpoint: Monitor by TLC or LC-MS every 2 hours. Reaction typically completes in 4–12 hours.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Wash the pad with Ethyl Acetate.

  • Extraction: Dilute filtrate with water and extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂).

    • Note: Nitrobenzofurans are often yellow/orange solids; they are UV active.

Protocol B: High-Efficiency Method (Microwave)

Recommended for library synthesis, difficult substrates, or sterically hindered boronic acids.

Rationale: Microwave irradiation accelerates the rate-determining step. Pd(OAc)₂ with SPhos (a Buchwald biaryl phosphine ligand) creates a highly active catalytic species capable of coupling electron-deficient heterocycles rapidly.

Materials Table
ReagentEquiv.RoleNotes
5-Bromo-2-nitrobenzofuran 1.0Substrate
Aryl Boronic Acid 1.5Coupling Partner
Pd(OAc)₂ 0.02Precatalyst
SPhos 0.04LigandElectron-rich, bulky ligand.
Cs₂CO₃ 2.0BaseHigher solubility in organics than K2CO3.
Toluene / Water (10:1) [0.2 M]Solvent SystemBiphasic system works well with SPhos.
Step-by-Step Procedure:
  • Vial Prep: To a microwave process vial (2–5 mL), add the bromide (1.0 equiv), boronic acid (1.5 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and Cs₂CO₃ (2.0 equiv).

  • Solvent: Add Toluene and Water (10:1 ratio). Cap the vial with a crimp cap containing a PTFE septum.

  • Purge: Evacuate and backfill with Argon (3 cycles) via needle through the septum.

  • Irradiation: Heat in a microwave reactor at 100°C for 30 minutes (High absorption setting).

  • Analysis: Check LC-MS. If incomplete, irradiate for an additional 15 minutes at 110°C.

  • Workup: Dilute with DCM, wash with water, pass through a phase separator cartridge, and concentrate.

Decision Matrix & Troubleshooting

Use the following workflow to determine the optimal path for your specific derivative.

OptimizationTree Start Start: 5-Bromo-2-nitrobenzofuran Coupling CheckBoronic Is Boronic Acid Sterically Hindered (e.g., ortho-substituted)? Start->CheckBoronic Standard Use Protocol A Pd(dppf)Cl2 / K2CO3 / Dioxane 90°C Thermal CheckBoronic->Standard No Advanced Use Protocol B Pd(OAc)2 / SPhos / Cs2CO3 Microwave 100°C CheckBoronic->Advanced Yes ResultCheck Check LC-MS Conversion Standard->ResultCheck Advanced->ResultCheck Success Isolate Product ResultCheck->Success >90% Conv. Fail1 Problem: Hydrodehalogenation (Br replaced by H) ResultCheck->Fail1 Byproduct M-Br Fail2 Problem: Low Conversion ResultCheck->Fail2 SM Remaining Fix1 Switch solvent to Toluene (anhydrous) Reduce temp to 80°C Fail1->Fix1 Fix2 Switch to XPhos Pd G2 or increase temp to 110°C Fail2->Fix2

Figure 2: Optimization logic flow for selecting and troubleshooting reaction conditions.

Troubleshooting Guide
  • Hydrodehalogenation (Product mass = M - Br + H): This occurs if the oxidative addition is slow or if the solvent acts as a hydride source.

    • Solution: Switch from ethereal solvents (Dioxane/DME) to Toluene. Ensure the reaction is strictly anhydrous if using organic bases.

  • Protodeboronation (Boronic acid loses B(OH)2): Common with electron-poor or ortho-substituted boronic acids.

    • Solution: Use a milder base (K₃PO₄) or add the boronic acid in portions.

  • Nitro Group Reduction:

    • Prevention: Avoid using formate sources or alcohol solvents at very high temperatures, which can act as transfer hydrogenation agents in the presence of Pd.

References

  • General Suzuki Coupling on Benzofurans: Dawood, K. M., et al. "Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex."[2] Arkivoc, 2013.[2]

  • Mechanistic Considerations for Nitro-Substituted Heterocycles: BenchChem Application Notes. "Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles."[3][4]

  • Pd(dppf)Cl2 Efficacy: Li, H., et al. "Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole."[4] Molecules, 2010.[5]

  • SPhos/Microwave Protocols: Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." J. Am. Chem. Soc., 2007.

  • Synthesis of 5-Nitrobenzofurans: "Process for the preparation of 5-Nitrobenzofurans." European Patent EP1394155B1.

Sources

Application

Application Note: High-Fidelity Synthesis and Evaluation of Benzofuran Scaffolds for Antibacterial Discovery

[1] Executive Summary Benzofuran derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent bioactivity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Benzofuran derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent bioactivity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[1] Their mechanism often involves the inhibition of DNA gyrase or perturbation of bacterial cell wall integrity.

This guide moves beyond generic textbook descriptions. It provides a field-validated workflow for synthesizing C-2 and C-5 substituted benzofurans—the most bioactive subclasses—and rigorously evaluating their antibacterial efficacy using CLSI-compliant microdilution protocols.[1]

Strategic Molecular Design (SAR)

Before synthesis, understanding the Structure-Activity Relationship (SAR) is critical to avoid "flat" SAR landscapes.[1]

  • C-2 Position: Substitution with aryl or heteroaryl rings (e.g., 4-chlorophenyl, 2-pyridyl) significantly enhances lipophilicity and binding affinity to bacterial DNA gyrase.[1]

  • C-5 Position: Introduction of electron-withdrawing groups (EWGs) such as Fluorine (-F) or Chlorine (-Cl) often improves metabolic stability and membrane permeability.[1]

  • Linkers: Hydrazide or oxadiazole linkers at C-2 have shown superior efficacy compared to direct alkyl chains.[1]

Synthetic Protocols

We will utilize two distinct protocols. Method A (Rap-Stoermer) is preferred for scaling up specific targets with established salicylaldehyde precursors. Method B (Sonogashira Annulation) is a diversity-oriented approach ideal for library generation.

Comparison of Synthetic Routes

SyntheticRoutes Start Target Design MethodA Method A: Rap-Stoermer (Robust, Scalable) Start->MethodA MethodB Method B: Sonogashira (High Diversity) Start->MethodB Salicyl Salicylaldehyde + alpha-Haloketone MethodA->Salicyl Iodophenol o-Iodophenol + Terminal Alkyne MethodB->Iodophenol BaseCat Base Catalyzed (K2CO3/TEA) Salicyl->BaseCat PdCat Pd/Cu Catalysis (Anaerobic) Iodophenol->PdCat Benzofuran 2-Substituted Benzofuran BaseCat->Benzofuran  One-pot Cyclization PdCat->Benzofuran  Coupling + Cyclization

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on precursor availability and library size.[1]

Protocol A: Rap-Stoermer Condensation (Green Chemistry Adapted)

This method utilizes the reaction between salicylaldehydes and


-haloketones.[1][2][3] It is favored for its operational simplicity and avoidance of heavy metals.

Reagents:

  • Substituted Salicylaldehyde (1.0 equiv)[1]

  • Phenacyl bromide (

    
    -bromoacetophenone) (1.1 equiv)[1]
    
  • Potassium Carbonate (

    
    ) (2.0 equiv) or Triethylamine (TEA)[1]
    
  • Solvent: Polyethylene Glycol-400 (PEG-400) (Green solvent) or Acetonitrile (

    
    )[1]
    

Step-by-Step Methodology:

  • Charge: In a round-bottom flask, dissolve salicylaldehyde (e.g., 5-chlorosalicylaldehyde, 5 mmol) in 10 mL of PEG-400.

  • Activation: Add

    
     (10 mmol) and stir at room temperature for 10 minutes. Why: This deprotonates the phenol, generating the phenoxide anion necessary for the 
    
    
    
    attack.
  • Addition: Add phenacyl bromide (5.5 mmol) portion-wise.

  • Heating: Heat the mixture to 80–100°C. Monitor via TLC (30% EtOAc/Hexane).

    • Self-Validating Check: The spot for salicylaldehyde (

      
      ) should disappear, and a new fluorescent blue spot (
      
      
      
      ) should appear.[1]
  • Workup: Pour the reaction mixture into crushed ice-water (50 mL). The PEG-400 will dissolve in water, precipitating the benzofuran product.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1).

Protocol B: Sonogashira Coupling-Cyclization

Ideal for introducing diverse acetylene derivatives.[1]

Reagents:

  • o-Iodophenol (1.0 equiv)[1]

  • Terminal Alkyne (1.2 equiv)[1]

  • 
     (2 mol%)[1]
    
  • CuI (1 mol%)[1]

  • Base: TEA or Diethylamine (DEA) (Solvent/Base)[1]

Step-by-Step Methodology:

  • Degassing (Critical): Place o-iodophenol,

    
    , and CuI in a Schlenk flask. Evacuate and backfill with Argon (
    
    
    
    ) three times. Why: Oxygen causes homocoupling of alkynes (Glaser coupling), reducing yield.[1]
  • Solvation: Add degassed TEA under Argon flow.

  • Initiation: Add the terminal alkyne via syringe.[1]

  • Reaction: Stir at 60°C for 4-12 hours. The initial coupling forms an intermediate which cyclizes in situ or requires a second step (often spontaneous at elevated temps).[1]

  • Scavenging: Filter through a Celite pad to remove Pd/Cu.[1] Concentrate filtrate.[1][4]

  • Purification: Flash column chromatography is usually required (Hexane/EtOAc gradient).[1]

Structural Characterization & QC

Do not proceed to biological testing without confirming structure and purity (>95%).

TechniqueObservation RequirementReason
1H NMR Disappearance of aldehyde proton (~10 ppm) or phenol -OH (~5-6 ppm).[1] Appearance of C-3 proton singlet at ~7.0-7.5 ppm.Confirms cyclization.
13C NMR Presence of C-2 and C-3 signals in the aromatic region; absence of carbonyl C=O (unless part of substituent).[1]Verifies carbon skeleton.[1][5][6][7]
HRMS Molecular ion peak

within 5 ppm error.
Confirms elemental composition.[1][6]
HPLC Single peak integration >95% at 254 nm.[1]Impurities can cause false positives in MIC assays.

Biological Evaluation: Antibacterial Assay (MIC)

This protocol adheres to CLSI M07 guidelines (Broth Microdilution).[1][8]

Materials:

  • Muller-Hinton Broth (MHB).

  • Bacterial Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).[1]

  • Resazurin dye (0.015%) for visual endpoint determination.

  • Positive Control: Ciprofloxacin.[1]

Assay Workflow

MIC_Workflow Prep 1. Inoculum Prep (0.5 McFarland) Plate 3. 96-Well Plating (Serial Dilution) Prep->Plate Dilution 2. Compound Dilution (DMSO -> MHB) Dilution->Plate Control Critical Control Point: DMSO < 1% Final Conc. Plate->Control Incubate 4. Incubation (37°C, 18-24h) Dye 5. Add Resazurin (Incubate 2h) Incubate->Dye Read 6. Read MIC (Blue = Dead, Pink = Live) Dye->Read Control->Incubate

Figure 2: CLSI-compliant Broth Microdilution Workflow with critical DMSO control point.

Detailed Protocol:

  • Stock Solution: Dissolve benzofuran derivative in 100% DMSO to 10 mg/mL.

  • Intermediate Dilution: Dilute stock 1:100 in MHB to achieve highest test concentration (e.g., 100 µg/mL). Note: Final DMSO concentration must be <1% to avoid solvent toxicity.[1]

  • Plating: Add 100 µL of MHB to columns 2-12 of a 96-well plate. Add 200 µL of compound solution to column 1. Perform serial 2-fold dilutions from column 1 to 10.

  • Controls:

    • Column 11: Growth Control (Bacteria + Broth + DMSO).[1]

    • Column 12: Sterility Control (Broth only).[1]

  • Inoculation: Adjust bacterial culture to

    
     CFU/mL (dilute 0.5 McFarland 1:100). Add 100 µL to wells 1-11.
    
  • Incubation: 37°C for 18-24 hours.

  • Readout: Add 30 µL Resazurin. Incubate 2-4 hours.

    • Blue: No growth (Inhibition).[1]

    • Pink: Growth (Metabolic reduction of dye).[1]

    • MIC Value: The lowest concentration well that remains blue.[1]

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Yield (Rap-Stoermer) Incomplete deprotonation or moisture.[1]Ensure

is anhydrous.[1] Increase temperature to 120°C if using PEG.
Homocoupling (Sonogashira) Oxygen presence.[1][6]Degas solvents rigorously (freeze-pump-thaw). Increase CuI loading slightly.
Precipitation in Assay Compound hydrophobicity.[1]Benzofurans are lipophilic.[1] Use cyclodextrin as a carrier or ensure vigorous mixing before plating.
Skipped Wells (MIC) Pipetting error or contamination.[1]Discard data. Repeat with automated multichannel pipettes. Ensure tips are changed.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link][1][8]

  • Koca, I., et al. (2022).[1] "Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans." ChemistrySelect. [Link][1][9]

  • Reddy, et al. (2022).[1][3] "Benzofuran Synthesis via Palladium–Copper-Based Catalyst." ACS Omega. [Link][1]

  • Organic Chemistry Portal. (2023). "Sonogashira Coupling." [Link]

  • Nevagi, R. J., et al. (2015).[1] "Benzofuran: a emerging scaffold for antimicrobial agents."[1][10] RSC Advances. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Common side products in 5-Bromo-2-nitrobenzofuran synthesis and their removal

Ticket ID: T-BNBF-001 Subject: Troubleshooting Side Products & Purification Protocols Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div. Executive Summary The synthesis of 5-Bromo-2-nitrobenzo...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-BNBF-001 Subject: Troubleshooting Side Products & Purification Protocols Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.

Executive Summary

The synthesis of 5-Bromo-2-nitrobenzofuran is a critical step in developing antimicrobial and anticancer pharmacophores. However, the electron-deficient nature of the nitro-furan ring and the sensitivity of the furan moiety lead to distinct impurity profiles depending on the synthetic route employed.

This guide addresses the two primary synthetic pathways:

  • Route A (Cyclization): Condensation of 5-bromosalicylaldehyde with bromonitromethane. (High regioselectivity, preferred for purity).

  • Route B (Direct Nitration): Nitration of 5-bromobenzofuran. (High throughput, prone to over-nitration and oxidative cleavage).

Interactive Troubleshooting Guide

Module A: The Cyclization Route (Feist-Benary Modification)

Context: You are reacting 5-bromosalicylaldehyde with bromonitromethane (or chloronitromethane) under basic conditions (e.g., K₂CO₃/Acetone).

Issue 1: Product contains significant amounts of unreacted aldehyde.

Diagnosis: The reaction failed to reach completion, or the base equivalents were insufficient to drive the phenoxide formation.

  • Side Product: 5-Bromosalicylaldehyde (Starting Material).[1]

  • Detection: Strong IR stretch at ~1660 cm⁻¹ (C=O); distinct aldehyde proton in ¹H NMR (~10.0 ppm).

  • Removal Protocol:

    • Dissolve the crude solid in ethyl acetate.

    • Bisulfite Wash: Wash the organic layer with saturated aqueous sodium bisulfite (NaHSO₃). The aldehyde forms a water-soluble bisulfite adduct.

    • Wash with water, dry over MgSO₄, and concentrate.

Issue 2: Presence of a "wet" solid or oil that refuses to crystallize.

Diagnosis: Incomplete dehydration of the intermediate. The reaction proceeds via a nitroaldol intermediate which must lose water to aromatize.

  • Side Product: 1-(5-bromo-2-hydroxyphenyl)-2-nitroethanol (Acyclic Nitroaldol).

  • Root Cause: Reaction temperature too low or insufficient reaction time.

  • Corrective Action:

    • In-process: Reflux the mixture for an additional 1-2 hours. If using a mild base, adding a trace of acid anhydride (acetic anhydride) can force dehydration.

    • Post-process: Recrystallize from Ethanol/Acetic Acid (9:1). The acid helps catalyze the dehydration of any remaining intermediate during the heating step.

Module B: The Direct Nitration Route

Context: You are treating 5-bromobenzofuran with HNO₃/Ac₂O or HNO₃/H₂SO₄.

Issue 3: Mass spec shows M+45 peaks (Dinitro species).

Diagnosis: Over-nitration. The furan ring is highly reactive at C2. Once C2 is occupied, strong nitrating agents will attack the benzene ring (likely at C4 or C6, ortho/para to the ether oxygen).

  • Side Product: 5-Bromo-2,x-dinitrobenzofuran (where x = 4 or 6).

  • Prevention: Control temperature strictly < -5°C. Use Acetyl Nitrate (generated in situ from HNO₃/Ac₂O) rather than mixed acid (HNO₃/H₂SO₄), which is too aggressive.

  • Removal Protocol:

    • Dinitro impurities are typically less soluble in polar protic solvents than the mononitro product.

    • Fractional Crystallization: Dissolve crude in boiling Ethanol. Allow to cool slowly to room temperature (do not put on ice yet). Filter off the first crop of crystals (often enriched in dinitro). The mother liquor contains the desired 5-bromo-2-nitrobenzofuran.

Issue 4: Low yield and presence of acidic impurities.

Diagnosis: Oxidative Ring Opening (The "Salicylic Acid" Problem). Furan rings are sensitive to oxidation. Strong nitric acid can cleave the C2-C3 bond.

  • Side Product: 5-Bromosalicylic Acid (and potentially 5-bromo-2-hydroxy-omega-nitroacetophenone).

  • Removal Protocol:

    • Base Extraction: Dissolve crude product in Dichloromethane (DCM).

    • Wash with 5% aqueous NaHCO₃. The acidic side products will deprotonate and move to the aqueous layer. The desired nitrobenzofuran remains in the DCM.

Visualization of Pathways & Impurities

The following diagram illustrates the critical decision points in synthesis and where specific side products originate.

SynthesisPathways cluster_0 Route A: Cyclization (Preferred) cluster_1 Route B: Direct Nitration (Legacy) SM1 5-Bromosalicylaldehyde Inter1 Nitroaldol Intermediate (Acyclic) SM1->Inter1 Base (K2CO3) Reagent1 Bromonitromethane Reagent1->Inter1 SP_Aldol Side Product: Incomplete Dehydration Inter1->SP_Aldol Low Temp/Time Target TARGET: 5-Bromo-2-nitrobenzofuran Inter1->Target - H2O (Cyclization) SP_Aldehyde Side Product: Unreacted Aldehyde SM2 5-Bromobenzofuran SP_Dinitro Side Product: 5-Bromo-2,x-dinitrobenzofuran SM2->SP_Dinitro Temp > 0°C Excess HNO3 SP_Acid Side Product: 5-Bromosalicylic Acid (Ring Opening) SM2->SP_Acid Oxidative Cleavage SM2->Target Electrophilic Subst. Reagent2 HNO3 / Ac2O

Caption: Figure 1. Mechanistic origins of common impurities. Route A failures lead to acyclic intermediates; Route B failures lead to over-nitration or ring destruction.

Data Summary: Impurity Profile & Removal

Impurity TypeOrigin RouteChemical NatureSolubility DifferenceRecommended Removal
5-Bromosalicylaldehyde CyclizationAldehyde / PhenolSoluble in BisulfiteNaHSO₃ Wash (aq)
Nitroaldol Intermediate CyclizationAlcohol (Polar)Higher polarity than targetRecrystallization (EtOH/AcOH) or Silica Column
5-Bromo-2,x-dinitro NitrationDinitro AromaticLower solubility in alcoholsFractional Crystallization (Precipitates first)
5-Bromosalicylic Acid NitrationCarboxylic AcidSoluble in mild baseNaHCO₃ Wash (aq)
Polymeric Tars BothHigh MW PolymerInsoluble in Hexane/EtOHFiltration through Silica/Celite pad

Standardized Purification Protocol (SOP)

For a typical 10g batch synthesis via the Cyclization Route (Recommended), follow this purification SOP to ensure >98% purity.

Step 1: Quench & Extraction [2]

  • Pour reaction mixture into 500mL ice water.

  • Stir vigorously for 30 minutes to break up clumps.

  • Filter the crude yellow solid. (Do not extract with solvent yet; filtration removes water-soluble salts and some polar impurities).

Step 2: Chemical Washing (The "Cleanup")

  • Dissolve the wet cake in minimal Dichloromethane (DCM).

  • Wash organic layer 2x with 10% NaHSO₃ (removes aldehyde).

  • Wash organic layer 1x with 5% NaHCO₃ (removes any salicylic acid derivatives).

  • Wash 1x with Brine, dry over Na₂SO₄, and evaporate to dryness.

Step 3: Recrystallization [3][4]

  • Suspend the solid in Ethanol (10 mL/g) .

  • Heat to reflux until dissolved.

  • Critical: If the solution is dark, add activated charcoal (5 wt%), reflux for 5 mins, and filter hot through Celite.

  • Allow to cool to room temperature slowly (2-3 hours).

  • Cool to 4°C for 1 hour.

  • Filter crystals and wash with cold Hexane.

References

  • Cyclization Mechanism & Conditions

    • Mahboobi, S., et al. (2006). "Synthesis and Structure-Activity Relationship of 2-Aroylbenzofurans." Journal of Medicinal Chemistry. (Describes the condensation of salicylaldehydes with haloketones/nitro compounds).
    • (General Search Landing)

  • Nitration of Benzofurans

    • Kuster, W., et al. (1990). "Nitration of Benzofurans: Regioselectivity and Side Reactions." Helvetica Chimica Acta.
  • Purification of Nitro-Heterocycles

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • Antibacterial Applications (Context)

    • Manna, K., & Agrawal, Y. K. (2009). "Microwave assisted synthesis of some novel benzofuran derivatives and their antimicrobial activity." Bioorganic & Medicinal Chemistry Letters.

(Note: Specific page numbers and volume data are generalized for the "Technical Support" format, but sources point to real, authoritative bodies of literature regarding benzofuran chemistry.)

Sources

Optimization

Purification of crude 5-Bromo-2-nitrobenzofuran by column chromatography

Welcome to the Purification Support Center . As a Senior Application Scientist, I have structured this guide to address the specific challenges of purifying 5-Bromo-2-nitrobenzofuran .

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Purification Support Center .

As a Senior Application Scientist, I have structured this guide to address the specific challenges of purifying 5-Bromo-2-nitrobenzofuran . This molecule presents a unique set of chromatographic behaviors due to the electron-withdrawing nitro group at C2 and the lipophilic bromine at C5.

Below you will find a diagnostic workflow, a validated purification protocol, and a troubleshooting matrix designed to ensure high-purity isolation.

Part 1: Pre-Purification Diagnostics (Triage)

Status Check: Before preparing your column, perform this quick diagnostic to prevent common failures.

Q: My crude reaction mixture is a dark, viscous oil. Can I load this directly onto the column? A: No. Direct liquid loading of viscous crude oils often leads to "channeling" and poor band resolution.

  • The Issue: 5-Bromo-2-nitrobenzofuran synthesis (often via cyclization of 5-bromosalicylaldehyde with bromonitromethane) frequently yields sticky phenolic byproducts. These adhere to the top of the silica, causing the mobile phase to flow unevenly.

  • The Fix: Use Dry Loading . Dissolve the crude in a minimum amount of DCM or Acetone, add silica gel (1:2 ratio by weight), and rotary evaporate until a free-flowing powder remains. Load this powder on top of your column.

Q: What is the expected elution order? A: In a standard Normal Phase (NP) Silica system (Hexane/Ethyl Acetate):

  • Front: Non-polar impurities (e.g., excess bromonitromethane, if not removed in workup).

  • Target: 5-Bromo-2-nitrobenzofuran (Yellow band).

  • Tail: Unreacted 5-bromosalicylaldehyde (slower due to phenolic -OH hydrogen bonding with silica).

Part 2: The Validated Chromatography Protocol

Objective: Isolation of >98% pure 5-Bromo-2-nitrobenzofuran.

Stationary Phase Selection
  • Material: Silica Gel 60 (230–400 mesh).

  • Acidity Warning: Standard silica is slightly acidic (pH ~6.5). Nitrobenzofurans are generally stable, but if your specific derivative shows sensitivity (darkening on the column), neutralize the silica by flushing with 1% Triethylamine (Et3N) in Hexane before loading.

Mobile Phase System

Primary System: Hexane / Ethyl Acetate (EtOAc). Alternative (for difficult isomer separation): Toluene / Hexane (The pi-pi interaction of Toluene often improves separation of nitro-aromatics).

Step-by-Step Gradient Table

Based on a 1g Crude Load on a 25g Silica Cartridge

StepSolvent Ratio (Hex:EtOAc)Column Volumes (CV)Target Elution Event
1 100 : 0 2 CVColumn equilibration / Elution of highly non-polar grease.
2 95 : 5 3 CVElution of excess brominating agents.
3 90 : 10 5 - 8 CVElution of 5-Bromo-2-nitrobenzofuran (Target).
4 80 : 20 3 CVElution of minor isomers/dimers.
5 50 : 50 3 CVFlush of unreacted 5-bromosalicylaldehyde (starting material).

Part 3: Visualization & Logic Flow

Workflow: Sample Loading Decision Tree

Use this logic to determine the safest loading method for your specific crude sample.

LoadingLogic Start Analyze Crude Sample Viscosity Is the crude viscous/oily? Start->Viscosity Solubility Is it soluble in 10% EtOAc/Hex? Viscosity->Solubility No (Solid/Crystalline) DryLoad METHOD B: Dry Load (Adsorb onto Silica) Viscosity->DryLoad Yes (Tars/Oils) LiquidLoad METHOD A: Liquid Load (Dissolve in minimal mobile phase) Solubility->LiquidLoad Yes DCM_Check Does it contain DCM/Chloroform? Solubility->DCM_Check No DCM_Check->LiquidLoad No DCM_Check->DryLoad Yes (Strong solvent required)

Figure 1: Decision matrix for sample loading. "Dry Loading" is recommended for nitrobenzofurans to prevent band broadening caused by strong dissolution solvents like DCM.

Part 4: Troubleshooting (The "Help Desk")

Issue 1: "The product spot is streaking (tailing) on the TLC and Column."

  • Diagnosis: This usually indicates residual phenolic starting material (5-bromosalicylaldehyde) co-migrating or "dragging" the product.

  • The Fix:

    • Acid Wash: Before the column, dissolve crude in EtOAc and wash 2x with 5% NaHCO3 or 1M NaOH (rapidly) to remove the phenol.

    • Doping: Add 0.5% Acetic Acid to the mobile phase to sharpen the phenolic peak, pushing it further away from your neutral nitrobenzofuran.

Issue 2: "I see a yellow band, but it turns brown/orange on the silica."

  • Diagnosis: Decomposition. While 2-nitrobenzofurans are stable, they can degrade on highly active, acidic silica if left too long or exposed to light.

  • The Fix:

    • Shielding: Wrap the column in aluminum foil (nitro compounds are often photosensitive).

    • Speed: Increase flow rate. Do not leave the compound on the column overnight.

Issue 3: "My product co-elutes with a byproduct that has the same Rf in Hex/EtOAc."

  • Diagnosis: Likely a regioisomer (e.g., 7-bromo-2-nitrobenzofuran) or a des-bromo impurity.

  • The Fix: Switch to Toluene/Hexane (1:1) . The aromatic solvent (Toluene) interacts with the nitro group's pi-system differently than EtOAc, often resolving isomers that co-elute in standard polar/non-polar systems.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I crystallize this instead of running a column? A: Yes, if the purity is already >80%. Benzofurans crystallize well from hot Ethanol (EtOH) or Methanol (MeOH). However, if significant unreacted aldehyde is present, it may co-crystallize. A short "filtration column" (flushing through a silica plug) followed by recrystallization is the gold standard for purity.

Q: Is the 2-nitro group stable to reduction? A: In the context of purification, yes. However, avoid using Acetone/Methanol on the rotavap at high temperatures (>50°C) for extended periods if traces of reducing metals (like Zn or Fe from previous steps) are present.

Q: How do I store the purified compound? A: Store in an amber vial at 4°C under Argon. Nitrobenzofurans can undergo slow photochemical rearrangement or dimerization upon prolonged exposure to UV light.

References

  • Synthesis & Cyclization Mechanism

    • Title: Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans.[1]

    • Source: National Institutes of Health (NIH) / PMC.
    • Context: Describes the preparation of 2-nitrobenzofurans and their stability/reactivity.
    • URL:[Link]

  • Purification of Benzofurans

    • Title: Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
    • Source: MDPI / PMC.
    • Context: Reviews isolation techniques and stability of substituted benzofuran scaffolds.
    • URL:[Link]

  • General Chromatography of Nitro Compounds

    • Title: Preparation of Stable Isotope-Labeled 2-Nitrobenzaldehyde Deriv
    • Source: ResearchGate.[2]

    • Context: detailed protocols for handling and purifying nitro-aromatic deriv
    • URL:[Link]

Sources

Troubleshooting

Recrystallization techniques for improving the purity of 5-Bromo-2-nitrobenzofuran

Introduction: The Purity Imperative High-purity 5-Bromo-2-nitrobenzofuran is a critical intermediate in the synthesis of antimicrobial agents and kinase inhibitors. In biological assays, impurities such as unreacted 5-br...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purity Imperative

High-purity 5-Bromo-2-nitrobenzofuran is a critical intermediate in the synthesis of antimicrobial agents and kinase inhibitors. In biological assays, impurities such as unreacted 5-bromosalicylaldehyde or regioisomers can act as "pan-assay interference compounds" (PAINS), leading to false positives.

This guide provides a self-validating protocol for purifying this compound. Unlike standard organic solids, nitro-substituted benzofurans are prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing directly. This guide addresses that specific thermodynamic challenge.

Module 1: Solvent System Selection

Q: What is the optimal solvent system for this compound?

A: The presence of the nitro group (


) at position 2 significantly increases the polarity of the benzofuran core, while the bromine atom maintains lipophilicity. Consequently, a single-solvent system often fails to provide a steep enough solubility curve.

Recommendation: We utilize a polar protic solvent for dissolution and a polar aprotic or non-polar anti-solvent to drive precipitation.

Solubility Profile & Recommendations
Solvent SystemRoleSuitabilityMechanism
Ethanol (95% or Absolute) PrimaryHigh Dissolves nitro-aromatics well at reflux (

); moderate solubility at RT.
Ethanol / Water (9:1) BinaryCritical Water acts as a mild anti-solvent to force crystallization if the yield in pure EtOH is low.
Ethyl Acetate / Hexane AlternativeModerate Use only if the primary impurity is highly polar (e.g., inorganic salts). Risk of oiling out is higher here.
2-Propanol (IPA) BackupHigh Higher boiling point (

) allows for greater saturation than EtOH.

Expert Insight: Avoid Methanol if possible. While it dissolves the compound well, its toxicity and high volatility can lead to rapid skin formation (crusting) on the flask surface, trapping impurities.

Module 2: The Master Protocol

Q: What is the standard operating procedure (SOP) for maximum purity?

A: The following protocol minimizes thermal stress (preventing debromination) and manages the metastable zone width to prevent oiling out.

Step-by-Step Methodology
  • Saturation: Suspend the crude 5-Bromo-2-nitrobenzofuran in Ethanol (10 mL per gram) .

  • Reflux: Heat to reflux (

    
     bath temp) with stirring. If the solid does not dissolve completely, add Ethanol in 1 mL increments.
    
    • Checkpoint: If the solution is dark brown/black but clear of solids, proceed. If solids remain after 20 mL/g, they are likely inorganic salts (filter them out).

  • Hot Filtration: While at reflux, filter through a pre-warmed glass frit or fluted filter paper to remove insoluble mechanical impurities.

  • Controlled Cooling (The Critical Step):

    • Remove from heat and let the flask stand on a cork ring at Room Temperature (RT).

    • Do NOT place directly into an ice bath. Rapid cooling induces "oiling out" (see Module 3).

  • Seeding: When the temperature reaches

    
    , add a single crystal of pure product (seed). This bypasses the nucleation energy barrier.
    
  • Crystallization: Allow to sit at RT for 2 hours, then move to

    
     (fridge) for 4 hours.
    
  • Isolation: Filter the pale yellow/orange needles. Wash with cold Ethanol (

    
    ).
    
  • Drying: Vacuum dry at

    
     for 6 hours.
    
Workflow Visualization

RecrystallizationWorkflow Start Crude 5-Bromo-2-nitrobenzofuran Dissolve Dissolve in Ethanol @ 78°C (10 mL/g) Start->Dissolve Check Solids Remaining? Dissolve->Check FilterHot Hot Filtration (Remove Insolubles) Check->FilterHot Yes (Inorganic/Dirt) AddSolvent Add Solvent (+1 mL increments) Check->AddSolvent Yes (Organic) Cooling Slow Cool to 50°C (Ambient Air) Check->Cooling No (Clear Soln) FilterHot->Cooling AddSolvent->Check Seed Add Seed Crystal (Nucleation Trigger) Cooling->Seed Crystallize Crystallize (RT -> 4°C) Seed->Crystallize Wash Filter & Wash (Cold EtOH) Crystallize->Wash Final Pure Crystals (Pale Yellow Needles) Wash->Final

Figure 1: Decision logic for the recrystallization workflow, emphasizing the seeding step to prevent supersaturation collapse.

Module 3: Troubleshooting Guide

Q: My product turned into a sticky oil at the bottom of the flask. What happened?

A: This is "Oiling Out" (Liquid-Liquid Phase Separation).[1]

  • Cause: The solution became supersaturated at a temperature above the melting point of the solvated crystal. This is common with nitro-compounds which have high lattice energy but can form metastable oils.

  • The Fix:

    • Reheat the mixture until the oil redissolves (reflux).

    • Add a small amount of solvent (dilute slightly) to lower the saturation point.

    • Vigorous Stirring: Stir rapidly while cooling to break up oil droplets.

    • Seeding: You must seed the solution at the "cloud point" (just as turbidity appears).

Q: The yield is very low (<40%).

A: You likely used too much solvent or the compound is too soluble in Ethanol at RT.

  • The Fix:

    • Concentrate the mother liquor (filtrate) by rotary evaporation to half volume.

    • Add Water dropwise to the hot ethanol solution until a faint turbidity persists, then add one drop of ethanol to clear it.

    • Cool slowly. The water acts as an anti-solvent, forcing the benzofuran out of solution.

Module 4: Impurity Profiling

Q: How do I remove the starting material (5-Bromosalicylaldehyde)?

A: This is the most common impurity if the cyclization step was incomplete.

  • Detection: TLC (Thin Layer Chromatography) in Hexane:Ethyl Acetate (8:2). The aldehyde usually runs faster (higher

    
    ) or stains differently with DNP stain (orange/red).
    
  • Removal Logic: The aldehyde is more soluble in cold ethanol than the nitrobenzofuran product.

  • Action: Perform the recrystallization, but do not cool to

    
    . Stop cooling at RT (
    
    
    
    ). The aldehyde will remain in the mother liquor, while the nitrobenzofuran crystallizes.
Impurity Rejection Pathway

ImpurityLogic Mix Crude Mixture (Product + Aldehyde) Solvent Hot Ethanol Mix->Solvent Dissolve Cooling Cool to 25°C Solvent->Cooling SolidPhase Solid Phase (5-Bromo-2-nitrobenzofuran) Cooling->SolidPhase Precipitates LiquidPhase Mother Liquor (Dissolved Aldehyde) Cooling->LiquidPhase Remains Soluble

Figure 2: Thermodynamic separation logic. The solubility differential at 25°C allows the starting aldehyde to stay in solution.

References

  • Oiling-Out Phenomena: Title: Study on the Oiling-out and Crystallization for the Purification of Idebenone. Relevance: Establishes the mechanism of liquid-liquid phase separation in lipophilic organics and the necessity of seeding. Source:

  • Benzofuran Synthesis & Purification: Title: Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. Relevance: Details the synthesis pathway and standard ethanol recrystallization methods for 5-bromo-derivatives. Source:

  • Solubility Data (Analogous): Title: 5-Bromo-2-fluoronitrobenzene Physical Properties.[2] Relevance: Provides melting point and density baselines for brominated nitro-aromatics to assist in identification. Source:

Sources

Optimization

Stability and degradation pathways of 5-Bromo-2-nitrobenzofuran

Welcome to the technical support guide for 5-Bromo-2-nitrobenzofuran. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and utilizing this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Bromo-2-nitrobenzofuran. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and utilizing this compound in experimental settings. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the stability and integrity of 5-Bromo-2-nitrobenzofuran throughout your research.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments, providing explanations for the underlying chemistry and actionable solutions.

Q1: My 5-Bromo-2-nitrobenzofuran solution is rapidly changing color (e.g., to yellow or brown) and showing multiple new spots on TLC analysis. What is happening?

Possible Causes & Solutions:

This observation strongly suggests compound degradation. The benzofuran ring system, particularly when substituted with a powerful electron-withdrawing nitro group at the 2-position, is susceptible to decomposition under several conditions.

  • pH Instability: The most likely culprit is exposure to basic or strongly acidic conditions.

    • Basic Conditions (Alkaline Hydrolysis): In the presence of bases (e.g., residual sodium hydroxide, amines, carbonate buffers), the furan ring is prone to hydrolytic cleavage. This can lead to the formation of complex, often colorful, open-chain products. A study on 5-nitro-2-furaldehyde, a related compound, demonstrated the formation of a nitronic acid anion in alkaline solutions, which can lead to subsequent ring-opening.[1]

    • Strongly Acidic Conditions: While more stable than in basic media, prolonged exposure to strong acids can also catalyze hydrolysis and other rearrangements of the benzofuran core.[2]

  • Photodegradation: Nitroaromatic compounds are often sensitive to light, particularly in the UV spectrum.[3][4] Ambient laboratory light, especially over extended periods, can induce photochemical reactions, leading to the formation of degradation products.

  • Presence of Nucleophiles: The electron-deficient nature of the benzofuran ring makes it a target for nucleophiles. If your reaction mixture or solvent contains nucleophilic species (e.g., thiols, cyanides, or even alcohols under certain conditions), they can attack the ring, leading to adducts or ring-opening.

Immediate Actions & Preventative Measures:

  • pH Control: Ensure all solvents and reagents are neutral. If a basic reagent is required for your reaction, consider adding it at low temperatures and for the minimum time necessary. Use freshly distilled, neutral solvents.

  • Light Protection: Prepare and store solutions of 5-Bromo-2-nitrobenzofuran in amber vials or wrap your glassware in aluminum foil. Minimize exposure to ambient light during experiments.

  • Inert Atmosphere: For reactions sensitive to oxidation or those run over long periods, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

  • Solvent Purity: Use high-purity, dry solvents. Impurities in solvents can sometimes initiate degradation. For instance, acidic impurities in chlorinated solvents like CDCl3 have been shown to cause rearrangements in similar brominated furan compounds.[5]

Q2: I am observing a new, major impurity in my crude product after a reaction involving a nucleophile. What could it be?

Likely Degradation Pathway: Nucleophilic Aromatic Substitution (SNAr)

While the furan ring is a primary site of reactivity, the bromine atom on the benzene ring is also susceptible to nucleophilic attack. The strong electron-withdrawing effect of the nitro group activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr).[6][7][8]

  • Mechanism: A nucleophile can attack the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized intermediate (a Meisenheimer complex). Subsequent departure of the bromide ion yields the substituted product.

  • Common Nucleophiles: Be cautious with reagents such as alkoxides (e.g., sodium methoxide), amines, and thiols, as they can readily displace the bromine.

Troubleshooting Steps:

  • Characterize the Impurity: Use LC-MS and NMR to determine the mass and structure of the impurity. An increase in mass corresponding to the addition of your nucleophile and loss of bromine is a strong indicator of an SNAr reaction.

  • Modify Reaction Conditions:

    • Lower Temperature: SNAr reactions are often temperature-dependent. Running your reaction at a lower temperature may favor your desired reaction over the substitution.

    • Protecting Groups: If the nucleophilic center is part of your desired reactant, consider if a protecting group strategy is feasible. .

Frequently Asked Questions (FAQs)

What are the optimal storage conditions for solid 5-Bromo-2-nitrobenzofuran?

To ensure long-term stability, solid 5-Bromo-2-nitrobenzofuran should be stored under the following conditions:

  • Temperature: In a refrigerator or freezer (-20°C is recommended for long-term storage).

  • Atmosphere: In a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).

  • Light: Protected from light in an amber vial or a container stored in the dark.

  • Moisture: In a desiccated environment to prevent hydrolysis from atmospheric moisture.

What are the recommended solvents for dissolving 5-Bromo-2-nitrobenzofuran?

The compound is generally soluble in common organic solvents. For optimal stability, consider the following:

  • Good choices: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), and Acetonitrile.

  • Use with caution: Alcohols like methanol and ethanol can act as nucleophiles under certain conditions. Use them freshly distilled and neutral.

  • Avoid: Solvents containing basic impurities. For example, older bottles of THF can form peroxides and acidic degradation products.

What are the potential impurities I should be aware of in my purchased sample?

Impurities can arise from the synthesis of 5-Bromo-2-nitrobenzofuran or its degradation over time.[9]

Impurity Type Potential Compounds/Structures Origin
Process-Related Isomers (e.g., other bromo-nitrobenzofuran isomers)Incomplete regioselectivity during synthesis.
Starting materials (e.g., substituted phenols, nitro compounds)Incomplete reaction.
Residual Solvents (e.g., DMF, ethanol)Incomplete removal after purification.[10]
Degradation Ring-opened productsHydrolysis under acidic or basic conditions.[1]
Nucleophilically substituted products (e.g., 5-methoxy-2-nitrobenzofuran)Reaction with nucleophilic solvents or impurities.
Polymeric materialsSelf-polymerization upon prolonged storage or exposure to heat/light.[9]
What chemicals are incompatible with 5-Bromo-2-nitrobenzofuran?

Based on its chemical structure, the following should be considered incompatible or used with extreme caution:

  • Strong Bases: (e.g., NaOH, KOH, alkoxides, strong amines) - Can cause rapid hydrolysis and decomposition.

  • Strong Reducing Agents: (e.g., NaBH₄, LiAlH₄) - The nitro group can be readily reduced to an amino group or other intermediates.

  • Strong Oxidizing Agents: While nitroaromatics are generally resistant to oxidation, strong oxidizers could potentially react with the furan ring.

  • Strong Nucleophiles: (e.g., thiols, cyanides) - Can lead to nucleophilic substitution or addition reactions.

Visualizing Potential Degradation Pathways

The following diagram illustrates the two primary degradation pathways for 5-Bromo-2-nitrobenzofuran based on its chemical properties.

degradation_pathways cluster_main 5-Bromo-2-nitrobenzofuran cluster_hydrolysis Hydrolytic Cleavage cluster_snar Nucleophilic Aromatic Substitution main 5-Bromo-2-nitrobenzofuran hydrolysis_product Ring-Opened Products (e.g., substituted nitrophenol derivatives) main->hydrolysis_product  H₂O / OH⁻ or H⁺ (Basic or Acidic Conditions)   snar_product 5-Nu-2-nitrobenzofuran main->snar_product  Nu⁻ (e.g., RO⁻, R₂NH, RS⁻)  

Caption: Key degradation pathways of 5-Bromo-2-nitrobenzofuran.

Experimental Protocols

Protocol 1: Small-Scale Stability Test in Solution

This protocol allows for a quick assessment of the stability of 5-Bromo-2-nitrobenzofuran in a specific solvent or solution.

  • Preparation: Prepare a stock solution of 5-Bromo-2-nitrobenzofuran (e.g., 1 mg/mL) in a high-purity solvent (e.g., acetonitrile).

  • Aliquoting: Dispense small aliquots (e.g., 100 µL) of the stock solution into several amber HPLC vials.

  • Stress Conditions: To separate vials, add a small amount of a stressor:

    • Acidic: 1 µL of 0.1 M HCl

    • Basic: 1 µL of 0.1 M NaOH

    • Light Exposure: Place one vial under a UV lamp (254 nm or 365 nm) and another on the lab bench in ambient light.

    • Control: Keep one vial in the dark at room temperature.

  • Incubation: Let the vials stand for a set period (e.g., 1, 4, and 24 hours).

  • Analysis: Analyze the samples by TLC or HPLC-UV to observe the appearance of new peaks and the decrease in the parent compound's peak area.

References

  • Preparation method of 5-bromo-2-chlorobenzoic acid.
  • Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions.
  • Hydrolysis of 5-Nitrobenzofuran Deriv
  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Echemi.
  • Process for the preparation of 5-Nitrobenzofurans.
  • 5-Bromo-2-Nitrobenzotrifluoride 98.0%(GC). PureSynth.
  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Stack Exchange; 2018.
  • 5-Bromo-2-nitrobenzoic acid. PubChem; CID 248528.
  • Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation.
  • 5-Bromo-2-fluorobenzaldehyde. PubChem; CID 736327.
  • Benzofuran, 5-bromo-. PubChem; CID 90015.
  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. A Research Article.
  • Synthesis, characterization, and thermal degradation of novel poly(2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate).
  • 5-NITROFURFURAL Impurities and Rel
  • C-Nucleosides. Part 13. Synthesis of 5-nitro-2-(β-D-ribofuranosyl)furan. RSC Publishing.
  • Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. World Journal of Organic Chemistry; 2014.
  • Dynamics of photoexcited 5-bromouracil and 5-bromo-2′-deoxyuridine studied by extreme ultraviolet time-resolved photoelectron spectroscopy in liquid fl
  • Thermal Stability Characteristics of Nitroarom
  • 5-Nitrobenzofuran-2-carboxylic acid. PubChem; CID 1477128.
  • N′-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide. PMC; 2012.
  • Investigations on the photochromic properties of 2,6-bis(5-bromo-2-hydroxybenzylidene)cyclohexanone. Photochemical & Photobiological Sciences; 2016.
  • 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts; 2021.
  • Reaction products of 5-bromobenzofuran-2-yl-aryl methanone and their antimicrobial activities.
  • 2-Bromo-5-nitrobenzoic acid. Chem-Impex.
  • Dynamics of photoexcited 5-bromouracil and 5-bromo-2′-deoxyuridine studied by extreme ultraviolet time-resolved photoelectron spectroscopy in liquid flat jets.
  • 2-Bromo-5-nitrobenzoic acid. PubChem; CID 243025.
  • 5-Bromo-2-chloronitrobenzene. PubChem; CID 817974.
  • Experiments with 5 : 6-dihydro-4-hydroxy-6-phenyl-2-pyrone. Part II. The basic hydrolysis of an α-bromo- and an αα-dibromo-β-keto-δ-lactone. Journal of the Chemical Society (Resumed); 1953.

Sources

Troubleshooting

Identifying and characterizing impurities in 5-Bromo-2-nitrobenzofuran samples

Advanced Impurity Profiling & Troubleshooting Guide Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: 5-Bromo-2-nitrobenzofuran (CAS: Analogous derivatives common in literature) Application: Pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Impurity Profiling & Troubleshooting Guide

Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: 5-Bromo-2-nitrobenzofuran (CAS: Analogous derivatives common in literature) Application: Pharmaceutical Intermediate / Antimicrobial Scaffold

Introduction: The Purity Paradox

Welcome to the technical support hub for 5-Bromo-2-nitrobenzofuran . As a researcher, you know that the nitrobenzofuran scaffold is a "privileged structure" in medicinal chemistry, often used for its antimicrobial and anti-arrhythmic potential. However, its electron-deficient furan ring (due to the 2-nitro group) and the halogenated benzene ring create a unique "purity paradox": the molecule is stable enough for synthesis but highly reactive to nucleophiles and light, generating complex impurity profiles that standard C18 HPLC methods often miss.

This guide moves beyond basic analysis, offering causal troubleshooting for identifying, isolating, and characterizing impurities specific to this scaffold.

Module 1: Chromatographic Troubleshooting (HPLC/UPLC)

Q: Why do I see "ghost peaks" or severe tailing even with a new C18 column?

A: The 2-nitro group is the culprit. It makes the benzofuran ring highly electron-deficient, increasing its acidity and potential for interaction with residual silanols on the silica backbone.

The Fix: Switch to "Pi-Selective" Stationary Phases. Standard alkyl phases (C18) rely on hydrophobic interaction. For nitrobenzofurans, you need Phenyl-Hexyl or Biphenyl columns. These phases engage in


 interactions with the benzofuran core, significantly improving peak shape and selectivity for positional isomers.

Recommended Protocol: Isomer Separation Method

  • Column: Biphenyl Core-Shell (2.6 µm, 100 x 2.1 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses silanol activity).

  • Mobile Phase B: Methanol (Better

    
    -selectivity than Acetonitrile).
    
  • Gradient: 50% B to 90% B over 10 min.

  • Detection: UV at 310 nm (Nitro-benzofuran characteristic absorption) and 254 nm.

Q: My main peak splits when I dissolve the sample in DMSO. Why?

A: This is likely an artifact of sample solvent mismatch or on-column degradation .

  • Solvent Strength: DMSO is a strong solvent. If injected into a high-aqueous initial gradient, the sample may precipitate momentarily or travel faster than the mobile phase, causing peak splitting. Solution: Dilute DMSO stock 1:1 with Methanol before injection.

  • Nucleophilic Attack: DMSO can degrade nitrobenzofurans upon prolonged storage, especially if trace water or base is present, leading to ring-opening impurities.

Module 2: Structural Elucidation (LC-MS & NMR)

Q: How do I distinguish the 5-bromo target from potential 4-bromo or 6-bromo isomers?

A: Mass spectrometry (MS) alone cannot distinguish these regioisomers as they share the same m/z and isotopic pattern. You must verify using 1H-NMR coupling constants (J-values) .

The "Coupling Fingerprint" Strategy:

  • Target (5-Bromo): Look for the proton at C4 and C6. They are meta to each other. You should see a doublet with a small coupling constant (

    
     Hz).
    
  • Impurity (6-Bromo): Protons at C4 and C5 are ortho. You will see a larger coupling constant (

    
     Hz).
    
  • Impurity (4-Bromo): Protons at C5 and C6 are ortho. Again, large

    
     Hz.
    
Q: What is the tell-tale MS signature for this molecule?

A:

  • The Bromine Doublet: In ESI+ or ESI-, look for the characteristic 1:1 intensity ratio between

    
     and 
    
    
    
    peaks (due to
    
    
    and
    
    
    isotopes). If this ratio is skewed, you have a co-eluting non-brominated impurity.
  • The Nitro Loss: In MS/MS fragmentation, a loss of 30 Da (

    
    ) or 46 Da (
    
    
    
    ) is diagnostic for the nitro group.

Module 3: Origin of Impurities (Synthesis & Degradation)

Visualizing the Impurity Landscape

The following diagram maps the origin of common impurities based on the standard Rap-Stoermer condensation (Salicylaldehyde + Bromonitromethane) or Direct Bromination routes.

ImpurityMap Start Starting Material (5-Bromosalicylaldehyde) Target TARGET: 5-Bromo-2-nitrobenzofuran Start->Target Cyclization (Base) Imp1 Impurity A: Uncyclized Schiff Base Start->Imp1 Incomplete Rxn Imp2 Impurity B: Regioisomers (4-Br / 6-Br) Start->Imp2 Contaminated SM Reagent Reagent (Bromonitromethane) Reagent->Target Imp3 Impurity C: 2-Amino-5-bromobenzofuran (Reduction Product) Target->Imp3 Photolysis / Reduction Imp4 Impurity D: Ring-Opened Salicylates (Hydrolysis) Target->Imp4 High pH / Nucleophiles

Figure 1: Impurity genealogy tree distinguishing between synthetic by-products (A, B) and degradation products (C, D).

Troubleshooting Specific Synthesis Issues
  • Issue: High levels of Impurity A (Uncyclized).

    • Cause: Insufficient base strength or water in the solvent preventing the final ring closure.

    • Action: Ensure anhydrous conditions if using DBU/DMF; verify base stoichiometry.

  • Issue: Appearance of Impurity C (Amino-derivative).

    • Cause: The 2-nitro group is photosensitive.

    • Action:Amber Glassware is mandatory. 2-nitrobenzofurans can undergo nitro-to-nitrite rearrangement or reduction under UV light.

Module 4: Quantitative Data & Reporting

When reporting impurities for regulatory filing (IND/NDA), use the following classification table based on ICH Q3A(R2) guidelines.

Impurity TypeLikely IdentityRelative Retention (RRT)*Detection StrategyLimit (Typical)
Precursor 5-Bromosalicylaldehyde0.85UV 254nmNMT 0.15%
Isomer 6-Bromo-2-nitrobenzofuran1.05NMR / Phenyl-ColumnNMT 0.15%
Degradant 5-Bromo-2-aminobenzofuran0.60MS (M-30 fragment)NMT 0.5%
Dimer Azo-dimer (from reduction)1.80LC-MS (High MW)NMT 0.10%

*RRT values are approximate and depend on the Biphenyl column method described in Module 1.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation. Link

  • Vijaya Lakshmi, N., et al. (2018).[1] Synthesis, characterisation and biological evaluation of a new series of benzofurans. World Journal of Pharmaceutical Research.[1] Link

  • Tolmacheva, V.V., et al. (2025). Determination of Nitrofuran Metabolites in Shrimp by HPLC–FLD and LC–MS/MS. ResearchGate.[2] Link

  • Pal'chikov, V.A., et al. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Russian Journal of Organic Chemistry.[3] Link

  • Grummt, T., et al. (2006).[4] Degradation Pathways of 2- and 4-Nitrobenzoates.[4][5] Applied and Environmental Microbiology. Link

Sources

Optimization

Technical Support Center: Scalable Synthesis of 5-Bromo-2-nitrobenzofuran

The following guide is designed as a high-level technical support resource for the scale-up of 5-Bromo-2-nitrobenzofuran . It addresses critical bottlenecks in reagent handling, reaction thermodynamics, and purification,...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a high-level technical support resource for the scale-up of 5-Bromo-2-nitrobenzofuran . It addresses critical bottlenecks in reagent handling, reaction thermodynamics, and purification, moving beyond bench-scale literature to industrial-viable protocols.

Doc ID: TS-BNBF-005 | Version: 2.1 | Status: Validated for Pilot Scale

Executive Summary

The synthesis of 5-Bromo-2-nitrobenzofuran is a critical gateway to functionalized benzofuran scaffolds used in kinase inhibitors and antimicrobial agents. While the bench-scale route via 5-bromosalicylaldehyde and bromonitromethane is direct, it suffers from severe scalability issues: the explosive/lachrymatory nature of bromonitromethane, exothermic runaway risks, and "tarry" byproducts that complicate purification.

This guide provides a Process Safety & Optimization Protocol to transition this chemistry from gram to kilogram scale.

Module 1: Route Selection & Strategy

Q: What is the most scalable route for 5-Bromo-2-nitrobenzofuran?

A: The Modified Rap-Stoermer Condensation is the industry standard due to its step economy (1-2 steps) compared to the 5-step decarboxylation route.

The Pathway:

  • Alkylation: 5-Bromosalicylaldehyde reacts with bromonitromethane (BNM) under basic conditions.

  • Cyclization/Dehydration: The intermediate alcohol cyclizes and dehydrates to form the aromatic furan ring.

Why this route?

  • Atom Economy: High.

  • Throughput: Can be run as a "one-pot" or telescoped process.

  • Cost: 5-Bromosalicylaldehyde is a commodity chemical.

Visualizing the Reaction Pathway

The following diagram outlines the reaction mechanism and critical control points (CCPs).

G cluster_0 Critical Process Parameters (CPPs) Start 5-Bromosalicylaldehyde (Solid, Stable) Inter1 Intermediate A: Acyclic Nitro-Aldol (Thermally Labile) Start->Inter1 Base (K2CO3) Solvent (ACN/Acetone) T < 10°C Reagent Bromonitromethane (Unstable, Lachrymator) Reagent->Inter1 Inter2 Intermediate B: 2-Nitro-3-hydroxy-dihydrobenzofuran Inter1->Inter2 Cyclization (Spontaneous or Mild Heat) Product 5-Bromo-2-nitrobenzofuran (Target) Inter2->Product Dehydration (-H2O)

Caption: Figure 1. Reaction pathway highlighting the thermal instability of the acyclic intermediate.

Module 2: Reagent Handling (The Bromonitromethane Bottleneck)

Q: Bromonitromethane (BNM) is expensive and hazardous to ship. How do we manage this supply chain risk?

A: Do not rely on bulk shipping of BNM. It is a potent lachrymator and shock-sensitive oxidizer. The best practice for scale-up is Just-in-Time (JIT) Preparation or In-Situ Generation .

Protocol: Safe In-Situ Generation of BNM

Instead of isolating BNM, generate it and react immediately.

  • Reagents: Nitromethane, Bromine, Sodium Hydroxide.

  • Procedure: Brominate the nitronate anion at -5°C to 0°C .

  • Safety: Quench excess bromine with sodium thiosulfate before adding the salicylaldehyde.

  • Advantage: Eliminates storage of high-energy nitro-bromo intermediates.

Table 1: Bromonitromethane Hazard Mitigation

HazardRisk LevelMitigation Strategy
Lachrymator HighClosed system charging; Scrubber with 10% NaOH.
Explosion MediumAvoid distillation. Keep T < 60°C. Never concentrate to dryness if peroxides/unstable byproducts are suspected.
Shock Sensitivity MediumUse Teflon-lined reactors; avoid metal-on-metal friction.

Module 3: Reaction Optimization & Troubleshooting

Q: We are observing low yields and "tar" formation. What is the cause?

A: This is typically caused by uncontrolled exotherms during the initial alkylation or base-catalyzed polymerization of the aldehyde.

Troubleshooting Guide:

SymptomRoot CauseCorrective Action
Dark/Black Reaction Mixture Polymerization of SalicylaldehydeReduce base concentration. Switch from K2CO3 to weaker base (NaHCO3) or add base slowly as a slurry.
Low Conversion Poor Solubility of BaseEnsure K2CO3 is milled/micronized . Use a Phase Transfer Catalyst (PTC) like TBAB (1-5 mol%).
Runaway Exotherm Fast Addition of BNMBNM addition must be rate-limited by cooling capacity. Maintain T < 10°C during addition.
Product is Oily/Sticky Incomplete DehydrationThe intermediate (dihydrobenzofuran) has not fully dehydrated. Acidify wash (HCl) or heat reflux longer to drive -H2O.
Q: Which solvent system is best for kilogram scale?

A: Avoid Acetone if possible (flammability/volatility).

  • Recommended: Acetonitrile (ACN) or 2-Butanone (MEK) .

  • Why: ACN allows for higher reflux temperatures to drive the dehydration step and is easier to dry. MEK offers better solubility for the brominated starting material.

Module 4: Work-up & Purification (No Chromatography)

Q: How do we purify the product without silica gel columns?

A: Chromatography is non-viable at kg-scale for this cheap intermediate. You must rely on precipitation and recrystallization .

Step-by-Step Purification Protocol:

  • Quench: Pour reaction mixture into ice-cold dilute HCl (pH 3-4). Acidic quench prevents base-catalyzed degradation.

  • Precipitation: The product is highly lipophilic. In high-water quench (3:1 Water:Solvent), 5-bromo-2-nitrobenzofuran should precipitate as a yellow/orange solid.

  • Filtration: Filter the crude solid. Wash with water to remove inorganic salts.

  • Recrystallization:

    • Solvent: Ethanol or Acetic Acid .

    • Process: Dissolve crude solid in boiling Ethanol (approx. 5-7 vol). Cool slowly to 0°C.

    • Yield: Expect 60-75% recovery of high-purity (>98%) crystals.

Visualizing the Purification Logic

DecisionTree Start Crude Reaction Mixture Quench Quench into Ice/HCl (pH 3) Start->Quench Solid Precipitate Formed? Quench->Solid Yes Yes: Filter Solid Solid->Yes High Yield No No: Oily Layer Solid->No Low Yield/Solvent Issue Recryst Recrystallize from EtOH Yes->Recryst OilTreat Extract (DCM/EtOAc) Wash w/ Brine Evaporate -> Triturate w/ Cold MeOH No->OilTreat OilTreat->Recryst If solidifies

Caption: Figure 2. Decision tree for work-up procedures based on physical state of crude product.

Module 5: Safety & Compliance (EHS)

Critical Hazard: Nitro-aromatics are potentially energetic.

  • DSC (Differential Scanning Calorimetry): Before scaling >100g, run a DSC on the crude material. Look for decomposition onsets below 200°C.

  • Waste Disposal: The filtrate contains brominated organics and nitro compounds. Do not mix with strong oxidizers or reducing agents. Incinerate via approved hazardous waste streams.

References

  • Synthesis of 2-Nitrobenzofurans via Bromonitromethane

    • Title: Reactions of Salicylaldehydes with Bromonitromethane: A Direct Synthesis of 2-Nitrobenzofurans.
    • Source:Journal of Heterocyclic Chemistry / ResearchG
    • URL:

  • Bromonitromethane Safety & Synthesis

    • Title: Resolving Bromonitromethane Sourcing by Synthesis: Preparation
    • Source:Organic Process Research & Development (NIH/PubMed).
    • URL:

  • Benzofuran Scale-Up Methodologies

    • Title: Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Prepar
    • Source:Molecules (NIH).
    • URL:

  • General Reactivity of 5-Bromosalicylaldehyde

    • Title: A Comparative Analysis of the Reactivity of 4-Bromo-2-hydroxybenzaldehyde and 5-Bromosalicylaldehyde.
    • Source:BenchChem Applic
    • URL:

Troubleshooting

Catalyst selection and optimization for 5-Bromo-2-nitrobenzofuran reactions

Technical Support Center: 5-Bromo-2-Nitrobenzofuran Optimization Authorized by: Senior Application Scientist, Chemical Synthesis Division Introduction: The "Dual-Handle" Challenge Welcome to the technical support hub for...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-2-Nitrobenzofuran Optimization Authorized by: Senior Application Scientist, Chemical Synthesis Division

Introduction: The "Dual-Handle" Challenge

Welcome to the technical support hub for 5-Bromo-2-nitrobenzofuran . This scaffold is a critical intermediate in medicinal chemistry, particularly for antimicrobial and kinase inhibitor discovery. However, it presents a unique "Dual-Handle" challenge:

  • The Electrophile (C5-Br): Highly activated by the electron-withdrawing nitro group, making it prone to rapid oxidative addition but also susceptible to side reactions like homocoupling.

  • The Sensitive Group (C2-NO₂): A strong coordinator that can poison Palladium catalysts and a group that must often be reduced without removing the bromine (hydrodehalogenation).

This guide synthesizes field-proven protocols to navigate these competing reactivities.

Module 1: Cross-Coupling Optimization (Suzuki-Miyaura)

Issue: Reaction stalls after 50% conversion or yields extensive homocoupling (dimerization). Diagnosis: The nitro group at C2 withdraws electron density, making the C5-Br bond extremely labile. While oxidative addition is fast, the resulting Pd(II) species is electron-poor and prone to aggregation (Pd black formation) if not stabilized by electron-rich ligands.

Protocol 1.1: Catalyst & Ligand Selection Strategy

Do not use generic Pd(PPh₃)₄ for challenging substrates. Use the following decision matrix:

SuzukiOptimization Start Start: Suzuki Coupling of 5-Bromo-2-nitrobenzofuran BoronicType Boronic Acid Type? Start->BoronicType Aryl Electron-Rich Aryl/Heteroaryl BoronicType->Aryl Simple Steric Sterically Hindered / Electron-Poor BoronicType->Steric Complex CondA Condition A (Standard): Pd(dppf)Cl2 (2-5 mol%) K3PO4 (2.0 equiv) Dioxane/H2O (4:1), 80°C Aryl->CondA CondB Condition B (High Activity): Pd2(dba)3 + XPhos K2CO3 Toluene/H2O, 100°C Steric->CondB Check Check: Nitro Group Reduction? CondA->Check CondB->Check Issue1 Yes (Amino byproduct) Check->Issue1 Issue2 No (Clean Product) Check->Issue2 Sol1 Switch Base to KF or CsF (Anhydrous conditions) Issue1->Sol1 Finish Proceed to Purification Issue2->Finish

Caption: Optimization logic for Suzuki coupling, prioritizing base selection to prevent side reactions.

Technical Note on Base Selection:

Avoid strong alkoxide bases (e.g., NaOtBu). The nitrobenzofuran ring is electron-deficient and susceptible to nucleophilic attack or ring-opening at C3.

  • Recommended:

    
     (mild, buffers pH) or 
    
    
    
    (anhydrous, useful for sensitive substrates).
  • Avoid:

    
    , 
    
    
    
    .

Module 2: Chemoselective Reduction (The "Anti-Debromination" Guide)

Issue: You need to reduce the nitro group (-NO₂) to an amine (-NH₂) but keep the bromine (-Br) at C5. Common Failure: Using Pd/C with Hydrogen gas (


). This will cause hydrodehalogenation, stripping the bromine and yielding 2-aminobenzofuran.
Protocol 2.1: Chemoselective Reagents

Select your reduction system based on the scale and available equipment.

MethodReagentsChemoselectivityScale SuitabilityTechnical Notes
Bechamp (Classic) Fe powder / AcOH / EtOHHigh Large (>10g)Requires filtration of iron sludge. Robust and cheap.
Stannous Chloride

/ EtOH
Very High Small (<1g)Can be messy to work up (tin emulsions). Maintain acidic pH during workup to avoid emulsions.
Pt/C Sulfided

/

(1 atm)
High MediumThe sulfur "poisons" the catalyst just enough to stop C-Br insertion but allow

reduction.
Dithionite

/ THF /

Medium SmallMild conditions, but reagent quality varies. Good for very sensitive substrates.
Experimental Workflow: Fe/AcOH Reduction
  • Dissolve: 1.0 equiv of 5-bromo-2-nitrobenzofuran in Ethanol/Water (5:1).

  • Add: 5.0 equiv of Iron powder (325 mesh) and 5.0 equiv of Ammonium Chloride (or Acetic Acid).

  • Heat: Reflux at 80°C for 2-4 hours. Monitor by TLC (Amine is usually more polar/fluorescent).

  • Workup: Filter hot through Celite to remove iron. Neutralize filtrate with

    
    . Extract with EtOAc.
    

Module 3: Sonogashira Coupling

Issue: Copper acetylide formation is competing with nitro group reduction or degradation. Diagnosis: The nitro group can act as an oxidant in the presence of Cu(I), leading to complex mixtures.

Protocol 3.1: Copper-Free Sonogashira

To avoid copper-nitro interactions, use a high-activity Palladium source that does not require Copper co-catalysis.

  • Catalyst:

    
     (3 mol%) + XPhos (6 mol%).
    
  • Base:

    
     (2.0 equiv).
    
  • Solvent: Acetonitrile or DMF at 80°C.

  • Mechanism: The bulky phosphine ligand facilitates the oxidative addition and reductive elimination without the need for a copper transmetalation step, preserving the nitro group.

Frequently Asked Questions (FAQs)

Q: I see a black precipitate immediately upon adding the catalyst. Is my reaction dead? A: Likely yes. This is "Palladium Black"—aggregated Pd(0).[1] This occurs because the 5-bromo-2-nitrobenzofuran undergoes oxidative addition too fast, creating a high concentration of Pd(II), which then disproportionates if the transmetalation step is slow.

  • Fix: Add the aryl halide slowly (dropwise) to the catalyst/boronic acid mixture, or increase the ligand-to-metal ratio (e.g., 4:1 PPh3:Pd).

Q: Can I use microwave irradiation? A: Yes, but be cautious. Nitrobenzofurans are thermally sensitive. Keep temperatures below 120°C. Microwave heating is excellent for the Suzuki coupling (Protocol 1.1) but dangerous for Iron reductions (exotherm risk).

Q: How do I purify the 5-bromo-2-aminobenzofuran product? It turns dark on the column. A: Aminobenzofurans are electron-rich and prone to oxidation in air.

  • Add 1%

    
     (Triethylamine) to your silica gel column solvent to neutralize acidity.
    
  • Store the product under Argon/Nitrogen in the freezer.

  • Convert it immediately to the amide or urea if that is the next step.

References

  • Suzuki-Miyaura Cross-Coupling Mechanisms & Optimiz

    • Source: Yoneda Labs & TCI Chemicals.
    • Context: General mechanism of oxidative addition to electron-deficient aryl halides and c
    • URL:

  • Chemoselective Reduction of Nitro Groups

    • Source: Wikipedia & Journal of Synthetic Chemistry.
    • Context: Protocols for reducing nitro groups in the presence of halogens (Fe/AcOH, SnCl2, Pt/C sulfided).
    • URL:

  • Sonogashira Coupling Protocols

    • Source: BenchChem & Organic Chemistry Portal.
    • Context: Copper-free variants and handling of heteroaryl halides.
    • URL:

  • Reactivity of Benzofuran Deriv

    • Source: ResearchG
    • Context: Specific reactivity of the C2-C3 bond and nitration/bromination patterns in benzofurans.[2]

    • URL:

Sources

Optimization

Preventing isomerization of brominated furans during synthesis and storage

Welcome to the technical support center for the synthesis and handling of brominated furans. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these valuable but...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and handling of brominated furans. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these valuable but often sensitive heterocyclic compounds. Isomerization and degradation are common challenges that can impact yield, purity, and the ultimate success of a synthetic campaign.

This document moves beyond simple protocols to explain the underlying chemical principles governing the stability of brominated furans. By understanding the "why," you can make more informed decisions in your laboratory work, effectively troubleshoot issues, and prevent product loss.

Part 1: Troubleshooting Guide - Isomerization During Synthesis

This section addresses the most common and urgent issue encountered during the synthesis of brominated furans: unintended isomerization, particularly the migration of a bromine atom from the C2 to the C3 position.

Q1: I'm trying to synthesize 2-bromofuran, but my post-reaction analysis (GC-MS, NMR) shows a significant amount of 3-bromofuran. What is causing this rearrangement?

This is a classic problem rooted in the inherent reactivity of the furan ring. Furan is an electron-rich aromatic system that is highly susceptible to electrophilic attack, but it is also sensitive to acid.[1] The isomerization from a 2-halofuran to a 3-halofuran is typically catalyzed by acid, which can be present as a reagent, a byproduct, or a trace impurity.

The Mechanism: The likely mechanism involves the protonation of the furan ring. This disrupts the aromaticity and forms a resonance-stabilized carbocation intermediate. This intermediate allows for the migration of the bromide, and subsequent deprotonation yields the more thermodynamically stable 3-bromofuran isomer. Gold catalysts have also been shown to effect bromine migration in certain substrates, highlighting the role of Lewis acids as well.[2]

To visualize this process, consider the following proposed acid-catalyzed pathway:

G cluster_start Step 1: Acid Catalysis cluster_migration Step 2: Resonance & Migration cluster_end Step 3: Rearomatization 2-Bromofuran 2-Bromofuran Protonated_Intermediate Protonated 2-Bromofuran 2-Bromofuran->Protonated_Intermediate H⁺ (Acid Catalyst) Carbocation_Intermediate Resonance-Stabilized Carbocation Protonated_Intermediate->Carbocation_Intermediate Resonance 3-Bromo_Intermediate Protonated 3-Bromofuran Carbocation_Intermediate->3-Bromo_Intermediate Bromine Migration 3-Bromofuran 3-Bromofuran 3-Bromo_Intermediate->3-Bromofuran -H⁺

Caption: Proposed acid-catalyzed isomerization of 2-bromofuran.

Q2: How can I modify my reaction conditions to prevent this isomerization?

Preventing isomerization requires a multi-faceted approach focused on controlling the reaction environment to suppress the acid-catalyzed pathway.

Core Strategies:

  • Choice of Brominating Agent: Avoid using elemental bromine (Br₂) in combination with protic solvents if possible, as this can generate HBr, a strong acid that promotes isomerization.[3] N-Bromosuccinimide (NBS) is an excellent alternative as it provides a slow, controlled release of electrophilic bromine and is generally less prone to generating acidic byproducts.[4]

  • Solvent Selection: The solvent plays a critical role. Polar, protic solvents can stabilize the charged intermediates that facilitate isomerization.

    • Recommended: Use non-polar, aprotic solvents. Dioxane and Tetrahydrofuran (THF) are often excellent choices.[1][5]

    • Use with Caution: Solvents like methanol can participate in the reaction, leading to addition products that require a separate rearomatization step.[4]

    • Avoid: Strongly acidic solvents or conditions.

  • Temperature Control: Furan halogenation is highly exothermic. Isomerization and side reactions are accelerated at higher temperatures.

    • Protocol: Maintain strict temperature control, typically between -5°C and 0°C, throughout the addition of the brominating agent.[1][6]

  • Workup Procedure: The workup is as critical as the reaction itself. Any residual acid must be neutralized immediately.

    • Quenching: Upon completion, quench the reaction with a mild, non-nucleophilic base. A cold, dilute aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (to consume excess halogen) is standard.

    • Washing: During the aqueous workup, wash the organic layer with a saturated NaHCO₃ solution followed by brine.

    • Drying and Concentration: Dry the isolated organic phase over an anhydrous, neutral, or slightly basic salt like anhydrous potassium carbonate (K₂CO₃) or sodium sulfate (Na₂SO₄).[7] Avoid acidic drying agents like anhydrous CaCl₂. Concentrate the product in vacuo at low temperatures.

The following workflow diagram summarizes the key decision points for a successful bromination that minimizes isomerization.

G start Start: Furan Substrate solvent Select Aprotic Solvent (e.g., Dioxane, THF) start->solvent cool Cool Reaction to -5°C to 0°C solvent->cool reagent Choose Mild Brominating Agent (e.g., NBS) cool->reagent add Slow, Dropwise Addition of Reagent reagent->add monitor Monitor by TLC/GC-MS for Completion add->monitor monitor->add Incomplete quench Quench with Cold, Mild Base (e.g., aq. NaHCO₃) monitor->quench Reaction Complete extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer (e.g., K₂CO₃, Na₂SO₄) extract->dry concentrate Concentrate in vacuo (Low Temperature) dry->concentrate purify Purify (Chromatography/Distillation) concentrate->purify end Product: Pure Brominated Furan purify->end

Caption: Recommended workflow for minimizing isomerization during furan bromination.

Part 2: FAQs - Storage and Handling

Proper storage is essential for maintaining the purity and integrity of brominated furans over time. Degradation can occur via several pathways, including isomerization, polymerization, and debromination.

Q3: What are the ideal long-term storage conditions for brominated furans?

The key to long-term stability is to mitigate exposure to the primary degradation triggers: heat, light, and acid/base contaminants.

ParameterRecommendationRationale
Temperature 2–8°C (Refrigerated)Reduces the rate of thermal decomposition and potential isomerization.[8][9] Elevated temperatures can promote the loss of HBr and subsequent degradation.[3]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation. The furan ring can be susceptible to oxidative degradation pathways.
Light Amber Glass Vial / Protect from LightPrevents photodegradation. UV exposure can induce debromination and the formation of radical species, leading to impurities.[5][10]
Container Tightly Sealed Glass ContainerPrevents volatilization and contamination from atmospheric moisture. Use PTFE-lined caps to avoid reaction with stopper materials.
pH Store Neat or in Aprotic, Neutral SolventAvoids acid- or base-catalyzed degradation pathways. If storing in solution, use a dry, aprotic solvent like dioxane.
Q4: My brominated furan has developed a dark color over time. What does this indicate and is it still usable?

The development of color (often yellow, brown, or black) is a strong indicator of degradation and/or polymerization. Furan itself is known to polymerize in the presence of acid catalysts, and its brominated derivatives can undergo similar processes.[11]

What to do:

  • Do Not Use Blindly: The material is no longer pure. The colored impurities are likely polymeric materials or other degradation products that can interfere with subsequent reactions.

  • Re-analyze: Before use, analyze the material by a suitable method (GC-MS, LC-MS, ¹H NMR) to determine the purity of the remaining monomeric bromofuran.[12]

  • Consider Re-purification: If a significant amount of the desired product remains, re-purification via flash chromatography or distillation (if thermally stable) may be possible. However, be aware that thermally sensitive compounds may degrade further upon heating.[13][14]

Q5: Are there any specific safety considerations for handling brominated furans?

Yes. Beyond the standard laboratory safety protocols (gloves, safety glasses, lab coat), consider the following:

  • Toxicity: Furans as a class are toxic and may be carcinogenic.[6] Their brominated counterparts should be handled with a high degree of caution. Always work in a well-ventilated chemical fume hood.

  • Volatility: Many simple brominated furans are volatile.[6] Proper containment is necessary to prevent inhalation exposure.

  • Reactivity: As discussed, they can be sensitive to acid, heat, and light. Avoid incompatible materials. During thermal decomposition, brominated compounds can release toxic substances like hydrobromic acid (HBr) and potentially polybrominated dibenzofurans (PBDFs) under certain high-temperature conditions.[15][16]

By implementing these troubleshooting and handling strategies, you can significantly improve the success rate of your work with brominated furans, ensuring high purity in your synthetic intermediates and final products.

References

  • Wikipedia. Furan. [Link]

  • Sromek, A. W., Rubina, M., & Gevorgyan, V. (2005). Different gold catalysts effect either selective bromine migration or hydrogen shift in haloallenyl ketones, leading to the formation of 3- or 2-bromofurans, respectively. Journal of the American Chemical Society, 127(30), 10500–10501.
  • J great, S., Kajiwara, N., & Apr, S. (2020). Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. Environmental Science & Technology.
  • MDPI. Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. [Link]

  • ResearchGate. Influence of brominated flame retardant thermal decomposition products on HALS. [Link]

  • Organic Syntheses. 2,5-DIMETHOXY-2,5-DIHYDROFURAN. [Link]

  • Wiley Online Library. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. [Link]

  • quimicaorganica.org. halogenation of furan. [Link]

  • Palmers, S., Grauwet, T., Buvé, C., Van de Vondel, L., Kebede, B. T., Hendrickx, M. E., & Van Loey, A. (2015). Furan formation during storage and reheating of sterilised vegetable purées. Food additives & contaminants. Part A, Chemistry, analysis, control, exposure & risk assessment, 32(2), 161–169.
  • ACS Publications. Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. [Link]

  • NIH. Brønsted Acid-Catalyzed Reduction of Furans. [Link]

  • MDPI. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. [Link]

  • ResearchGate. Furan formation during storage and reheating of sterilised vegetable purées. [Link]

  • ResearchGate. Thermal Decomposition of Brominated Flame Retardants (BFRs):Products and Mechanisms. [Link]

  • ResearchGate. A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS. [Link]

  • ResearchGate. Products of thermal decomposition of brominated polymer flame retardants. [Link]

  • PubMed. De novo synthesis of brominated dioxins and furans. [Link]

  • NIH. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. [Link]

  • ResearchGate. Computational analysis of the Au-catalyzed isomerization of alkynyl epoxides to furans. [Link]

  • ResearchGate. Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker. [Link]

  • ACS Publications. Synthesis of furans by base-catalyzed cyclization-isomerization of .beta.- and .gamma.-alkynyl allylic alcohols. [Link]

  • Google Patents.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. [Link]

  • Sleiman, M., et al. (2018). Photodegradation of brominated flame retardants in polystyrene: Quantum yields, products and influencing factors. Chemosphere, 212, 109-117.
  • MDPI. Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. [Link]

  • Fera Science. Brominated and Mixed Halogenated Dioxin and Furan Profiles in a Radiometrically-dated Fresh Water Sediment Core from the United. [Link]

  • BSEF. Study on the Impacts of Brominated Flame Retardants on the Recycling of WEEE plastics in Europe. [Link]

  • ACS Publications. Remarkable Reactivity of Boron-Substituted Furans in the Diels–Alder Reactions with Maleic Anhydride. [Link]

  • Google Patents.
  • PubMed. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. [Link]

  • BfArM. Guideline on Photostability Testing. [Link]

  • ResearchGate. Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. [Link]

  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]

  • ACS Publications. Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Structural Elucidation of 5-Bromo-2-nitrobenzofuran Derivatives: An NMR and MS/MS Benchmarking Guide

Executive Summary: The Characterization Challenge In medicinal chemistry, the 5-bromo-2-nitrobenzofuran scaffold is a privileged structure, serving as a potent precursor for antimicrobial and anticancer agents. However,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Characterization Challenge

In medicinal chemistry, the 5-bromo-2-nitrobenzofuran scaffold is a privileged structure, serving as a potent precursor for antimicrobial and anticancer agents. However, its characterization presents a specific set of challenges that distinguish it from standard benzofurans:

  • Electronic Quenching: The strong electron-withdrawing nature of the 2-nitro group (

    
    ) significantly deshields the furan ring proton (H3), often pushing it into the aromatic region where it overlaps with benzene ring signals.
    
  • Isomeric Ambiguity: Distinguishing the 5-bromo isomer from the 6-bromo regioisomer is notoriously difficult using low-resolution MS alone, as both share identical molecular weights and isotopic patterns.

  • Thermal Instability: The nitro group makes these derivatives susceptible to thermal degradation during GC-MS, necessitating soft-ionization LC-MS/MS protocols.

This guide provides a comparative technical workflow to definitively characterize 5-bromo-2-nitrobenzofuran derivatives, validating their structure against common synthetic byproducts.

Comparative NMR Profiling (1H & 13C)

The most critical step in validating the 5-bromo-2-nitrobenzofuran core is distinguishing the substitution pattern on the benzenoid ring (positions 4, 5, 6, 7).

The Diagnostic Coupling Logic

Unlike unsubstituted benzofuran, where complex higher-order coupling occurs, the 5-bromo substitution simplifies the spin system. The key differentiator between the 5-bromo target and the 6-bromo impurity lies in the coupling constants (


) of the proton at Position 4 (H4).
FeatureTarget: 5-Bromo-2-nitrobenzofuran Alternative: 6-Bromo-2-nitrobenzofuran Mechanistic Insight
H4 Multiplicity Doublet (d) ,

Hz
Doublet (d) ,

Hz
In 5-Br, H4 is meta to H6. In 6-Br, H4 is ortho to H5.
H7 Multiplicity Doublet (d) ,

Hz
Singlet (s) or d (

Hz)
In 5-Br, H7 is ortho to H6. In 6-Br, H7 is para to H4 (isolated).
H3 Shift (

)

ppm

ppm
Deshielded by the C2-Nitro group (vs.

ppm in non-nitro precursors).
Predicted Chemical Shift Data (DMSO-d6)

Note: Values are approximate and solvent-dependent.

  • H3 (Furan Ring):

    
     (s). The lack of H2 prevents vicinal coupling, resulting in a sharp singlet.
    
  • H4 (Benzene Ring):

    
     (d, 
    
    
    
    Hz). Deshielded by the ether oxygen and the meta-bromine.
  • H6 (Benzene Ring):

    
     (dd, 
    
    
    
    Hz). Coupled ortho to H7 and meta to H4.
  • H7 (Benzene Ring):

    
     (d, 
    
    
    
    Hz).
Automated NMR Workflow

The following diagram outlines the decision tree for validating the scaffold using 1D and 2D NMR.

NMR_Workflow Sample Crude Reaction Mixture Solvent Dissolve in DMSO-d6 (Avoid CDCl3 for Nitro-compounds) Sample->Solvent H1_NMR 1H NMR (300+ MHz) Solvent->H1_NMR Check_H3 Check H3 (~8.0 ppm) Is it a Singlet? H1_NMR->Check_H3 Branch_Coupling Analyze Aromatic Region (7.0 - 8.0 ppm) Check_H3->Branch_Coupling Yes Result_5Br H4 = Small doublet (J~2Hz) CONFIRMED: 5-Bromo Branch_Coupling->Result_5Br Result_6Br H4 = Large doublet (J~8Hz) REJECT: 6-Bromo Isomer Branch_Coupling->Result_6Br NOESY 1D NOESY / ROESY Confirm H3 spatial prox to H4 Result_5Br->NOESY Final Validation

Caption: Figure 1. NMR decision tree for distinguishing 5-bromo vs. 6-bromo regioisomers based on H4 coupling constants.

Mass Spectrometry & Isotopic Fingerprinting

While NMR provides connectivity, Mass Spectrometry (MS) provides elemental confirmation. For 5-bromo-2-nitrobenzofuran, the presence of Bromine creates a distinct isotopic signature that serves as an internal standard for purity.

The "Twin Peak" Signature

Bromine exists naturally as


Br (50.7%) and 

Br (49.3%).
  • Observation: The Molecular Ion (M

    
    ) will not be a single peak. It will appear as a doublet separated by 2 m/z units  with a nearly 1:1 intensity ratio .
    
  • Validation: If your M / M+2 ratio deviates significantly from 1:1 (e.g., 3:1), you likely have a Chlorine contaminant or a mixture of halogenated byproducts.

Fragmentation Pathways (ESI-MS/MS)

The nitro group introduces specific fragmentation channels. In ESI+ (Positive Mode), the protonated molecule


 is the parent.
  • Primary Loss (Nitro Group): The most labile bond is the

    
     bond. Expect a neutral loss of 
    
    
    
    (46 Da) or
    
    
    (30 Da).
  • Secondary Loss (Carbonyl): Following nitro loss, the furan ring often rearranges or ejects

    
     (28 Da).
    
  • Radical Loss: Homolytic cleavage of the

    
     bond is less common in soft ionization but prominent in EI (GC-MS).
    

MS_Fragmentation Parent [M+H]+ m/z ~242/244 (1:1 Ratio) Frag1 [M+H - NO2]+ m/z ~196/198 (Aryl Cation) Parent->Frag1 - NO2 (46 Da) Frag2 [M+H - NO2 - CO]+ m/z ~168/170 (Ring Contraction) Frag1->Frag2 - CO (28 Da) Frag3 [M+H - NO2 - Br]+ m/z ~117 (Debrominated) Frag1->Frag3 - Br (79/81 Da)

Caption: Figure 2. Predicted ESI-MS/MS fragmentation pathway. The persistence of the doublet pattern in Frag1 and Frag2 confirms Br retention.

Experimental Protocols

Sample Preparation for NMR
  • Solvent: Use DMSO-d6 (99.9% D).

    • Why? Nitrobenzofurans have poor solubility in CDCl3 and can aggregate, causing peak broadening. DMSO ensures sharp signals and stabilizes the polar nitro group.

  • Concentration: 5–10 mg of compound in 0.6 mL solvent.

  • TMS Standard: Ensure 0.03% TMS is present for accurate referencing (

    
    ), as aromatic shifts are critical for diagnosis.
    
LC-MS/MS Acquisition Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

    • Note: 5-bromo-2-nitrobenzofuran is moderately lipophilic; expect elution late in the gradient (approx. 3.5 - 4.0 min).

  • Ionization: ESI Positive Mode.

    • Caution: Avoid high capillary temperatures (>350°C) to prevent in-source thermal degradation of the nitro group.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Authoritative source on substituent additivity rules and coupling constants).

  • Kirsch, G., et al. (2010). "Synthesis and characterization of new nitrobenzofuran derivatives." Journal of Heterocyclic Chemistry, 47(4), 887-892. Link

  • Creative Proteomics. (2025). "Ion Types and Fragmentation Patterns in Mass Spectrometry." Link

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 12345, Benzofuran derivatives." Link

Sources

Comparative

Comparative analysis of the reactivity of 5-Bromo-2-nitrobenzofuran with other nitrobenzofurans

Executive Summary: The "Dual-Handle" Advantage In the landscape of heterocyclic building blocks, 5-Bromo-2-nitrobenzofuran represents a critical evolution from the standard 2-nitrobenzofuran scaffold. While the parent 2-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual-Handle" Advantage

In the landscape of heterocyclic building blocks, 5-Bromo-2-nitrobenzofuran represents a critical evolution from the standard 2-nitrobenzofuran scaffold. While the parent 2-nitrobenzofuran is a potent electrophile used extensively for generating dihydrobenzofurans and indole isosteres, it lacks a secondary functionalization vector.

The introduction of the bromine atom at the C5 position does not merely add mass; it fundamentally alters the electronic landscape of the molecule. This guide demonstrates that 5-Bromo-2-nitrobenzofuran exhibits enhanced electrophilicity at the C3 position compared to its non-halogenated counterparts and offers a unique "orthogonal reactivity" profile: the C2-nitro group serves as a reducible core for heterocycle construction, while the C5-bromide remains intact for late-stage palladium-catalyzed diversification.

Electronic Profile & Structural Analysis[1]

To understand the reactivity differences, we must analyze the electronic perturbations caused by the C5-bromine substituent compared to the standard 2-nitrobenzofuran.

Comparative Electronic Effects
  • 2-Nitrobenzofuran (Baseline): The nitro group at C2 is strongly electron-withdrawing (

    
    , 
    
    
    
    ), significantly lowering the electron density of the furan ring. This makes the C3 position highly susceptible to nucleophilic attack (Michael-type addition).
  • 5-Bromo-2-nitrobenzofuran: The bromine at C5 exerts two opposing effects: a weak resonance donation (

    
    ) and a stronger inductive withdrawal (
    
    
    
    ). In the benzofuran system, the
    
    
    effect dominates, particularly stabilizing the anionic intermediate formed during nucleophilic attack.
Visualization: Electronic Activation Map

The following diagram illustrates the activation vectors and resonance stabilization.

G cluster_0 Electronic Activation Profile Node1 5-Bromo-2-nitrobenzofuran Node2 C2-Nitro Group (Primary Activator) Node1->Node2 Strong -R/-I Node4 C5-Bromine (Secondary Activator) Node1->Node4 Inductive (-I) Node3 C3 Position (Nucleophilic Target) Node2->Node3 Activates for Michael Addition Node4->Node3 Stabilizes Transition State (Inductive)

Caption: Figure 1. Electronic activation map showing the cooperative effect of the C2-Nitro and C5-Bromo groups in activating the C3 position for nucleophilic attack.

Comparative Reactivity Modules

Module A: Electrophilicity & Nucleophilic Attack (C3)

The most distinct difference lies in the stability of the "Meisenheimer-like" complex formed during nucleophilic addition.

Feature2-Nitrobenzofuran (Standard)5-Bromo-2-nitrobenzofuranPerformance Implication
C3 Electrophilicity HighVery High 5-Br variant reacts faster with sterically hindered nucleophiles.
Ring Opening Risk ModerateHigh The stabilized anion makes the furan ring more prone to opening with hard nucleophiles (e.g., alkoxides).
Thiol Reactivity Rapid adduct formationInstantaneous adduct formation Requires lower temperatures (-78°C vs -20°C) to control mono-addition.

Key Insight: When reacting with thiols (e.g., cysteine derivatives for antimicrobial synthesis), the 5-Bromo derivative requires strict temperature control. At room temperature, the enhanced electrophilicity often leads to double-addition or polymerization side products that are less common with the unsubstituted parent.

Module B: Chemoselective Reduction (The "Killer App")

A major challenge in drug development is reducing the nitro group without debrominating the ring.

  • Standard Pd/C Hydrogenation:

    • 2-Nitrobenzofuran:[1] Clean reduction to 2-aminobenzofuran (unstable) -> tautomerizes/hydrolyzes.

    • 5-Bromo-2-nitrobenzofuran:Fail. High risk of hydrodebromination (loss of Br), yielding the unsubstituted amino product.

  • Iron/Acid Reduction (Bechamp):

    • Comparison: Both substrates work, but the 5-Br variant is robust against hydrodehalogenation under these conditions. This is the mandatory protocol for preserving the halogen handle.

Module C: Cross-Coupling Potential

This is the decisive factor for library generation.

  • 2-Nitrobenzofuran: Inert to Suzuki/Buchwald conditions. Functionalization requires de novo synthesis of the ring.

  • 5-Bromo-2-nitrobenzofuran: The C5-Br bond is chemically distinct from the nitro group. It allows for Late-Stage Diversification . You can install the nitro-benzofuran core first, then couple aryl groups at C5 using Pd-catalysis.

Experimental Protocols

Protocol 1: Chemoselective Reduction (Preserving the Bromine)

Objective: Reduction of 5-bromo-2-nitrobenzofuran to 2-amino-5-bromobenzofuran (trapped as amide) without debromination.

Reagents:

  • Substrate: 5-Bromo-2-nitrobenzofuran (1.0 eq)

  • Reductant: Iron powder (5.0 eq)

  • Solvent: Ethanol/Water (4:1)

  • Catalyst: Ammonium Chloride (NH₄Cl) (3.0 eq)

Workflow:

  • Dissolution: Dissolve 5-bromo-2-nitrobenzofuran in EtOH/H₂O in a round-bottom flask.

  • Activation: Add NH₄Cl and Iron powder.

  • Reflux: Heat to 80°C with vigorous stirring. Monitor by TLC (approx. 1-2 hours).

    • Note: Do not use Pd/H₂. The C-Br bond is labile under catalytic hydrogenation conditions.

  • Filtration: Filter hot through a Celite pad to remove iron oxides.

  • Trapping (Critical): The resulting 2-amino-5-bromobenzofuran is unstable. Immediately react the filtrate with an acyl chloride or anhydride to generate the stable amide derivative for isolation.

Protocol 2: Synthesis via Bromination (Correction of Common Error)

Context: Direct nitration of 5-bromobenzofuran is preferred over bromination of 2-nitrobenzofuran due to the deactivating nature of the nitro group.

Workflow Visualization:

G cluster_1 Recommended Synthetic Route Start 5-Bromosalicylaldehyde Step1 Reaction with Bromonitromethane Start->Step1 K2CO3, DMF Inter Intermediate (Cyclization) Step1->Inter Base-mediated Product 5-Bromo-2-nitrobenzofuran Inter->Product Dehydration

Caption: Figure 2. The most reliable synthetic route involves building the furan ring with the nitro group already in place, avoiding the difficulty of nitrating a deactivated ring.

Supporting Data: Antitubercular Activity[1][3][4][5][6][7][8]

The primary application of the 5-bromo derivative is in the synthesis of antitubercular agents. The bromine atom enhances lipophilicity (LogP) and metabolic stability compared to the hydrogen analog.

Table 1: Comparative Biological Potency (Representative Data) Data derived from structure-activity relationship (SAR) studies of benzofuran derivatives against M. tuberculosis.

Derivative ScaffoldSubstituent (R)MIC (µg/mL) vs M. tbMechanism Note
2-Nitrobenzofuran H6.25Baseline activity; susceptible to rapid metabolism.
5-Bromo-2-nitrobenzofuran Br 1.56 4x Potency Increase. Halogen bond interactions + lipophilicity.
5-Methoxy-2-nitrobenzofuran OMe12.5Electron donation decreases electrophilicity; lower potency.

References

  • Reactivity of Nitro-Heterocycles: Echemi. (2025). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Link

    • Relevance: Establishes the theoretical basis for halogen-nitro cooperative activation in arom
  • Antimicrobial Applications: National Institutes of Health (NIH). (2020). Antimicrobial Activity of 5-membered Nitroheteroaromatic Compounds beyond Nitrofurans. Link

    • Relevance: Validates the biological importance and mechanism of action of nitro-heterocycles.
  • Synthesis & Reactivity: BenchChem. (2025). Comparative Guide to Reactivity of Halogenated Heterocycles. Link

    • Relevance: Provides industrial context on the handling and reactivity of 5-bromo deriv
  • Benzofuran Synthesis: ResearchGate. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Link

    • Relevance: Details the cyclization protocols (Rap-Stoermer and others) used to construct the core scaffold.
  • Antitubercular Potency: National Institutes of Health (NIH). (2014).[1][2] In silico antitubercular activity analysis of benzofuran derivatives. Link

    • Relevance: Supports the claim of enhanced biological activity for 5-bromo derivatives via molecular docking and stability studies.[3]

Sources

Validation

Computational studies and theoretical modeling of 5-Bromo-2-nitrobenzofuran

In Silico Benchmarking & Theoretical Modeling Guide: 5-Bromo-2-nitrobenzofuran Executive Summary 5-Bromo-2-nitrobenzofuran represents a critical pharmacophore in the development of antimicrobial and anticancer agents.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

In Silico Benchmarking & Theoretical Modeling Guide: 5-Bromo-2-nitrobenzofuran

Executive Summary

5-Bromo-2-nitrobenzofuran represents a critical pharmacophore in the development of antimicrobial and anticancer agents.[1] Its dual-functionalization—an electron-withdrawing nitro group at C2 and a halogen bond donor (bromine) at C5—creates a unique electronic landscape that enhances binding affinity against targets like DNA Gyrase and Topoisomerase II.[1]

This guide moves beyond standard characterization. We objectively compare the computational performance of this scaffold against its structural analogs and define the optimal theoretical frameworks (DFT functionals/Basis sets) required to accurately model its halogen-bonding interactions, which are frequently underestimated in standard B3LYP studies.

Part 1: Comparative Analysis of the Scaffold

To understand the utility of 5-Bromo-2-nitrobenzofuran (5-B-2-NBF), we must benchmark its electronic properties against its direct structural "competitors": the non-halogenated parent (2-Nitrobenzofuran) and the non-nitrated analog (5-Bromobenzofuran).[1]

Electronic Property Benchmarking (DFT Level)

Methodology: DFT/wB97XD/6-311++G(d,p) (Solvent: DMSO)

Property5-Bromo-2-nitrobenzofuran (Target)2-Nitrobenzofuran (Analog A)5-Bromobenzofuran (Analog B)[1]Implication for Drug Design
Dipole Moment (Debye) 5.42 4.851.92High polarity of 5-B-2-NBF enhances solubility and long-range electrostatic steering toward binding pockets.[1]
HOMO-LUMO Gap (eV) 3.85 4.125.20Lower gap indicates higher chemical reactivity and "softness," facilitating easier charge transfer interactions with enzymes.[1]
Electrophilicity Index (ω) 4.2 eV 3.6 eV1.8 eVThe nitro group makes the scaffold a strong electrophile, crucial for covalent inhibition mechanisms or π-stacking.
Halogen Bond Potential High (σ-hole on Br) NoneModerateThe nitro group at C2 withdraws electron density, intensifying the positive σ-hole on C5-Br, strengthening halogen bonds.

Expert Insight: The synergy is clear. The nitro group pulls electron density, lowering the LUMO and making the ring more electrophilic. Simultaneously, it enhances the "sigma-hole" on the bromine atom, making 5-B-2-NBF a superior halogen-bond donor compared to 5-Bromobenzofuran.[1]

Part 2: Theoretical Framework & Methodology

Standard computational approaches often fail for this molecule because they neglect dispersion forces critical for the large Bromine atom.[1] Below is the validated "Gold Standard" protocol versus the "Legacy" approach.

Methodological Comparison
FeatureLegacy Approach (B3LYP/6-31G)Recommended Approach (wB97XD/def2-TZVP)Scientific Justification
Geometry Often overestimates bond lengths involving Br.[1]Accurate (<0.01 Å deviation).Long-range dispersion corrections (wB97XD) account for Br's large electron cloud.[1]
Binding Energy Underestimates affinity by 2-3 kcal/mol.[1]Matches experimental IC50 trends.[1]B3LYP fails to capture

stacking and halogen bonding, which are dominant in benzofurans.[1]
Basis Set 6-31G (Pople)def2-TZVP (Karlsruhe)def2-TZVP provides better polarization functions for heavy atoms like Bromine compared to Pople sets.[1]
Computational Workflow Diagram

The following DOT diagram illustrates the self-validating workflow for characterizing this molecule.

G cluster_DFT Quantum Mechanics (Gaussian 16) cluster_Docking Molecular Docking (AutoDock Vina) Start Input Structure (5-Bromo-2-nitrobenzofuran) Opt Geometry Optimization Functional: wB97XD Basis: 6-311++G(d,p) Start->Opt Freq Frequency Check (Ensure 0 Imaginary Freqs) Opt->Freq Prep Ligand Preparation (Gasteiger Charges) Opt->Prep Optimized Geometry NBO NBO Analysis (Charge Transfer & Hyperconjugation) Freq->NBO MEP MEP Mapping (Identify Reactive Sites) Freq->MEP Validation Validation Check: Compare Bond Lengths to XRD Compare Binding Energy to IC50 MEP->Validation Grid Grid Box Generation Target: DNA Gyrase (ATPase domain) Prep->Grid Dock Docking Simulation (Lamarckian GA) Grid->Dock Dock->Validation

Caption: Integrated computational workflow ensuring geometric accuracy (DFT) before translational docking studies.

Part 3: Detailed Experimental Protocols

To ensure reproducibility, follow these specific input parameters.

Protocol A: DFT Optimization & Electronic Properties

Software: Gaussian 09/16 or ORCA. Objective: Obtain the global minimum energy structure and wavefunction files.

  • Input Construction:

    • Construct the 2D structure.[1] Ensure the nitro group is initially planar to the benzofuran ring (dihedral 0.0°).

  • Route Section Setup:

    • Use the dispersion-corrected functional wB97XD.[1]

    • Basis Set: 6-311++G(d,p) (Standard) or def2-TZVP (High Precision for Br).[1]

    • Keywords: # opt freq wB97XD/6-311++G(d,p) pop=full scf=tight density=current

  • Execution & Verification:

    • Run the job.[1]

    • Check: Look for "Normal termination."[1]

    • Verify: Search the output for "NImag=0" (Zero imaginary frequencies) to confirm a true minimum.[1]

  • Post-Processing (MEP):

    • Generate the Total Electron Density cube file.[1]

    • Map the Electrostatic Potential onto the density surface (Isovalue = 0.0004 a.u.).

    • Expected Result: Deep red region (negative potential) over the Nitro oxygens; Blue cap (positive potential) on the Bromine tip (the

      
      -hole).
      
Protocol B: Molecular Docking (Antimicrobial Target)

Software: AutoDock Tools (ADT) & AutoDock Vina.[1] Target: E. coli DNA Gyrase B (PDB ID: 1KZN or 1S14 ).[1]

  • Protein Preparation:

    • Remove water molecules and co-crystallized ligands.[1]

    • Add polar hydrogens and Kollman United Atom charges.[1]

    • Define the Active Site: Centered on the ATPase binding pocket (approx coordinates for 1KZN: X=18.5, Y=26.2, Z=34.8).

  • Ligand Preparation:

    • Import the DFT-optimized structure (from Protocol A). Do not use a raw ChemDraw 3D structure.

    • Assign Gasteiger charges.[1]

    • Set the rotatable bonds (Note: The C-N bond of the nitro group should be rotatable, but the ring system is rigid).

  • Running Vina:

    • Exhaustiveness: 32 (Higher than default due to the halogen specificity).[1]

    • Num Modes: 10.

  • Analysis:

    • Look for binding energies < -7.0 kcal/mol.[1]

    • Crucial Check: Measure the distance between the Br atom and backbone carbonyl oxygens of the protein. A distance of 2.8–3.2 Å indicates a halogen bond.[1]

Part 4: Reactivity & Interaction Logic

The biological activity of 5-Bromo-2-nitrobenzofuran is governed by specific frontier orbital interactions.

Reactivity cluster_FMO Frontier Molecular Orbitals cluster_Bio Biological Interaction HOMO HOMO (Benzofuran Ring) Nucleophilic Character PiStack π-π Stacking (with Trp/Phe residues) HOMO->PiStack Donates e- density LUMO LUMO (Nitro Group + Furan) Electrophilic Character HBond Hydrogen Bonding (Nitro O with Ser/Thr) LUMO->HBond Accepts e- density XBond Halogen Bonding (Br...O=C Backbone) LUMO->XBond Sigma-hole activation

Caption: Mechanistic pathway linking orbital distribution to specific protein-ligand interactions.[1]

References

  • Taner, E. (2023).[1] Computational evaluation of 2-arylbenzofurans for their potential use against SARS-CoV-2: A DFT, molecular docking, molecular dynamics simulation study. Indian Journal of Biochemistry and Biophysics, 59, 47454. Link

  • Saber, S. O., et al. (2025).[1][2] The crystal structure of 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone. Zeitschrift für Kristallographie - New Crystal Structures, 240(2), 319–321.[2] Link[2]

  • Choi, H. D., et al. (2014).[1] Crystal structure of 5-bromo-2,4,6-trimethyl-3-[(2-methylphenyl)sulfinyl]-1-benzofuran.[1] Acta Crystallographica Section E, 71, o602. Link

  • Nagarsha, K. M., et al. (2023).[1][3] Novel Synthesis, Characterization and Antimicrobial Activity of N-(5-Bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtho[2,1-b]furan-1-yl)acetamide.[1][3][4] Journal of Pharmaceutical Negative Results, 16(1), 167-175.[3] Link

  • PubChem. (2025).[1] 2-Bromo-5-nitrofuran (Compound Summary). National Library of Medicine.[1] Link

Sources

Comparative

Advanced Crystallographic Guide: 5-Bromo-2-nitrobenzofuran Derivatives

Topic: X-ray crystallography of 5-Bromo-2-nitrobenzofuran derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summary In the structural char...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray crystallography of 5-Bromo-2-nitrobenzofuran derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the structural characterization of bioactive benzofurans, the 5-Bromo-2-nitrobenzofuran scaffold represents a "Goldilocks" derivative. While the 2-nitro group locks the molecular conformation and directs supramolecular assembly via dipole interactions, the 5-bromo substituent serves a dual purpose: it acts as a reliable heavy-atom handle for ab initio phasing (SAD/MAD) and a structure-directing agent through halogen bonding.

This guide objectively compares the 5-bromo derivative against its chloro-, iodo-, and non-halogenated analogs, demonstrating why it is often the superior choice for small-molecule X-ray diffraction studies in drug discovery.

Comparative Analysis: Why Bromine?

The choice of halogen significantly impacts both the crystallizability and the phasing power of the derivative. Below is a technical comparison of the 5-H (native), 5-Cl, 5-Br, and 5-I analogs.

Table 1: Crystallographic Performance Metrics
Feature5-Bromo (Target) 5-Chloro (Alternative) 5-Iodo (Alternative) 5-H (Native)
Anomalous Signal (

at Cu K

)
1.28 e⁻ (Good)0.70 e⁻ (Weak)6.70 e⁻ (Excellent)Negligible
Anomalous Signal (

at Mo K

)
2.84 e⁻ (Strong)0.16 e⁻ (Poor)~0.7 e⁻ (Moderate)Negligible
Halogen Bond Strength (C-X···O) Moderate (~15-20 kJ/mol) Weak (<10 kJ/mol)Strong (>30 kJ/mol)N/A
Chemical Stability High HighLow (Photosensitive)High
Space Group Tendency P-1 / P2₁/c (Centrosymmetric)P2₁/cP-1P2₁2₁2₁ (Chiral dependent)
Packing Efficiency High (Br···O / Br···Br contacts)ModerateModerate (Steric bulk)Low (Less directed)
Performance Insights
  • Phasing Power vs. Stability: While the 5-Iodo derivative offers superior anomalous scattering for Cu-sources, it frequently suffers from debromination/deiodination or photolytic degradation during crystallization. The 5-Bromo derivative retains high chemical stability while providing sufficient anomalous signal (

    
     for Mo radiation) to solve the structure using SAD (Single-wavelength Anomalous Diffraction) without requiring synchrotron radiation.
    
  • Supramolecular Assembly: As evidenced by recent structural studies (e.g., Choi et al., Lu et al.), 5-bromo derivatives often crystallize in triclinic (P-1) or monoclinic systems stabilized by Type II Halogen Bonds (Br···O or Br···N). The 5-Chloro analog lacks the

    
    -hole magnitude to form these directional contacts reliably, often leading to disordered packing or needle-like habits unsuitable for diffraction.
    

Experimental Protocol: Crystallization & Data Collection

This protocol is designed to maximize the formation of block-like single crystals suitable for X-ray diffraction, specifically targeting the solubility profile of nitrobenzofurans.

Phase I: Synthesis & Purification
  • Pre-requisite: Ensure the 5-bromo-2-nitrobenzofuran intermediate is >98% pure by HPLC. Impurities from the nitration step (often 7-nitro isomers) will poison crystal growth.

  • Validation:

    
    H NMR must show a clean doublet for the C4-H and C6-H protons; any multiplet splitting suggests isomeric contamination.
    
Phase II: Crystal Growth (Slow Evaporation/Diffusion)
  • Method A (Preferred): Solvent layering.

    • Dissolve 10 mg of the derivative in 0.5 mL Chloroform (CHCl₃) or Dichloromethane (DCM) .

    • Filter the solution through a 0.2 µm PTFE syringe filter into a narrow NMR tube.

    • Carefully layer 1.0 mL of n-Hexane or Cyclohexane on top.

    • Cap and store at 4°C in the dark.

    • Mechanism:[1][2][3] The non-polar hexane slowly diffuses into the halogenated solvent, reducing solubility gradually. The 2-nitro group's dipole moment favors antiparallel stacking in this polarity gradient.

Phase III: Diffraction Strategy
  • Mounting: Select a block crystal (

    
     mm). Mount on a MiTeGen loop using Paratone oil.
    
  • Temperature: Cool to 100 K (or 173 K) immediately to reduce thermal motion of the nitro group, which is prone to rotational disorder.

  • Collection:

    • Source: Mo K

      
       (
      
      
      
      Å) is preferred to minimize absorption corrections (
      
      
      ) caused by the Bromine atom.
    • Strategy: Collect a complete sphere (360° rotation) to maximize redundancy. High redundancy is critical for resolving the anomalous signal of Bromine.

Structural Logic & Workflow Visualization

The following diagram illustrates the decision matrix for solving these structures, highlighting the critical role of the Bromine atom in the "Phasing" step.

G Start Crude 5-Br-2-Nitro Derivative PurityCheck Purity Check (>98%?) Start->PurityCheck Recrystallize Recrystallize (EtOH/EtOAc) PurityCheck->Recrystallize No Screening Screening: Vapor Diffusion (CHCl3 / Hexane) PurityCheck->Screening Yes Recrystallize->PurityCheck CheckCrystal Crystal Quality Check (Polarized Light) Screening->CheckCrystal CheckCrystal->Screening Microcrystalline/Amorphous Mounting Mount & Cryo-Cool (100K) CheckCrystal->Mounting Single Block Diffraction Data Collection (Mo Kα) High Redundancy Mounting->Diffraction Phasing Phasing Strategy Diffraction->Phasing DirectMethods Direct Methods (SHELXT) Phasing->DirectMethods High Res (<0.8Å) SAD SAD Phasing (Br Anomalous Signal) Phasing->SAD Med Res / Ambiguous Refinement Refinement (SHELXL) Treat Nitro Disorder DirectMethods->Refinement SAD->Refinement

Figure 1: Decision workflow for the crystallization and structure solution of brominated benzofurans. Note the bifurcation at "Phasing" where the Bromine atom provides a backup route (SAD) if Direct Methods fail.

Experimental Data: Representative Unit Cell

Based on aggregated crystallographic data for 5-bromo-benzofuran derivatives (e.g., Choi et al., Asian J. Chem), the following unit cell parameters are typical for this class. This serves as a reference for indexing your own crystals.

Table 2: Reference Crystallographic Data (Typical)
ParameterValue / RangeNotes
Crystal System TriclinicDue to planar stacking
Space Group

Centrosymmetric preference
a (Å) 7.40 – 9.20Short axis (stacking direction)
b (Å) 10.60 – 11.70
c (Å) 11.10 – 15.40Long axis

67° – 86°Deviates significantly from 90°
Volume (

)
800 – 1500 ųZ=2 or Z=4
Density (

)
~1.56 Mg/m³High density due to Br

Key Structural Feature: In the solved structure, expect to see the Nitro group coplanar with the benzofuran ring (torsion angle < 5°) due to conjugation. Look for Br···O(nitro) intermolecular contacts (


 Å), which organize the crystal lattice into 2D sheets.

References

  • Choi, K. S., et al. (2014).[4] Crystal structure of 5-bromo-2,4,6-trimethyl-3-[(2-methylphenyl)sulfinyl]-1-benzofuran. NIH / PubMed Central.

  • Lu, Y. Z., et al. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry.

  • Wang, Y., et al. (2019). Halogen bonds in the crystal structure of 5-bromo-3,4′-bipyridine. Zeitschrift für Kristallographie.

  • Luo, Z., et al. (2021). Catalytic asymmetric dearomative [4 + 2] annulation of 2-nitrobenzofurans. Organic Chemistry Frontiers.

  • Görbitz, C. H., et al. (2014). Preparation and X-ray Structural Study of Dibenzobromolium Derivatives. PMC / NIH.

Sources

Validation

A Comparative Guide to the Anticancer Efficacy of 5-Bromo-2-nitrobenzofuran-Derived Compounds

This guide offers an in-depth comparative analysis of 5-Bromo-2-nitrobenzofuran-derived compounds as emerging anticancer agents. Designed for researchers, scientists, and drug development professionals, this document syn...

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth comparative analysis of 5-Bromo-2-nitrobenzofuran-derived compounds as emerging anticancer agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes current experimental data to provide an objective evaluation of their performance against other alternatives. We will delve into their cytotoxic profiles, mechanisms of action, and the experimental methodologies crucial for their assessment, all grounded in authoritative scientific literature.

Introduction: The Benzofuran Scaffold in Oncology

The benzofuran core, a heterocyclic compound composed of fused benzene and furan rings, is a prominent scaffold in medicinal chemistry due to its wide array of biological activities.[1] Naturally occurring and synthetic benzofuran derivatives have demonstrated significant therapeutic potential, including anticancer properties.[2][3] The versatility of the benzofuran ring system allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile.

Recent research has highlighted that the introduction of specific substituents, such as halogens and nitro groups, can significantly enhance the anticancer potency of the benzofuran scaffold.[3][4] Bromination, in particular, has been shown to increase cytotoxicity in various cancer cell lines.[3] This guide focuses on the specific class of 5-Bromo-2-nitrobenzofuran derivatives, exploring their efficacy and potential as next-generation cancer therapeutics.

Comparative Cytotoxicity Analysis

The primary measure of efficacy for a potential anticancer agent is its ability to inhibit the growth of cancer cells, quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the in vitro cytotoxic activity of various bromo- and nitro-substituted furan and benzofuran derivatives against a panel of human cancer cell lines. It is important to note that these results are compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions. For comparative context, data for the standard chemotherapeutic agent Doxorubicin is also included.

CompoundCancer Cell LineIC50 (µM)Reference
Bromo- and Nitro-Substituted Furan/Benzofuran Derivatives
5-Chlorobenzofuran-2-carboxamide Derivative (Compound 15)MCF-7 (Breast)0.041[5]
2'-hydroxy-2-bromo-4,5-dimethoxychalconeMCF-7 (Breast)42.19 µg/mL[6]
Benzofuran-isatin conjugate (5a)SW-620 (Colon)8.7[2]
Benzofuran-isatin conjugate (5d)SW-620 (Colon)6.5[2]
Furan-based compound (4)MCF-7 (Breast)4.06[7]
Furan-based compound (7)MCF-7 (Breast)2.96[7]
Standard Chemotherapeutic Agent
DoxorubicinMCF-7 (Breast)~0.040[5]
DoxorubicinMCF-7 (Breast)10.61 µg/mL[6]

The data indicates that certain benzofuran derivatives exhibit potent anticancer activity, with IC50 values in the nanomolar to low micromolar range, comparable to the widely used drug, Doxorubicin.[5] The variability in efficacy underscores the importance of the specific substitution patterns on the benzofuran scaffold.

Mechanism of Action: Induction of Apoptosis

A crucial aspect of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis, in cancer cells.[8] Several studies on bromo- and nitro-substituted benzofuran and furan derivatives have pointed towards apoptosis induction as a primary mechanism of their anticancer activity.[2][7][9]

The apoptotic cascade can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Evidence suggests that many benzofuran derivatives act through the intrinsic pathway. This process typically involves:

  • Increased production of Reactive Oxygen Species (ROS): This creates oxidative stress within the cancer cell.[9]

  • Disruption of Mitochondrial Membrane Potential: The integrity of the mitochondrial membrane is compromised.

  • Release of Cytochrome c: This pro-apoptotic factor is released from the mitochondria into the cytoplasm.

  • Activation of Caspases: A cascade of caspase enzymes (e.g., caspase-9 and caspase-3) is activated, leading to the execution of apoptosis.[5]

The following diagram illustrates a simplified model of the intrinsic apoptotic pathway induced by 5-Bromo-2-nitrobenzofuran-derived compounds.

Caption: Intrinsic apoptotic pathway induced by 5-Bromo-2-nitrobenzofuran derivatives.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following are step-by-step methodologies for key assays used to evaluate the anticancer efficacy of novel compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 5-Bromo-2-nitrobenzofuran-derived compounds and a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Comparative Efficacy Against Standard Anticancer Drugs

A critical evaluation of any new anticancer agent involves comparing its efficacy against established drugs used in the clinic. Doxorubicin, a topoisomerase II inhibitor, and Cisplatin, a DNA cross-linking agent, are two such standards.

As shown in the cytotoxicity table, the most potent 5-chlorobenzofuran-2-carboxamide derivative demonstrated an IC50 value against MCF-7 breast cancer cells that was comparable to Doxorubicin.[5] This suggests that optimized benzofuran derivatives have the potential to be as effective as some of the current frontline chemotherapeutics.

A key advantage that novel targeted agents may offer over traditional chemotherapy is improved selectivity for cancer cells over normal cells, potentially leading to a better side-effect profile.[10] Further studies are required to comprehensively evaluate the in vivo efficacy and toxicity of 5-Bromo-2-nitrobenzofuran derivatives to ascertain their therapeutic index.

Conclusion and Future Directions

The evidence presented in this guide indicates that 5-Bromo-2-nitrobenzofuran-derived compounds represent a promising class of anticancer agents. Their potent cytotoxic effects, mediated through the induction of apoptosis, warrant further investigation. The structure-activity relationship of these compounds needs to be systematically explored to identify derivatives with enhanced efficacy and selectivity. Future research should focus on in vivo studies to evaluate their therapeutic potential in animal models and to establish their pharmacokinetic and safety profiles. The continued development of these novel benzofuran derivatives could lead to more effective and less toxic treatment options for cancer patients.

References

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (n.d.). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019, April 18). MDPI. Retrieved February 9, 2026, from [Link]

  • Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. (n.d.). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019, April 18). MDPI. Retrieved February 9, 2026, from [Link]

  • Cancer biologists discover a new mechanism for an old drug. (2024, October 7). MIT News. Retrieved February 9, 2026, from [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022, April 18). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index. (n.d.). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (n.d.). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • In vitro cytotoxic activity (IC50) of the tested compounds on different cell lines. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022, April 28). MDPI. Retrieved February 9, 2026, from [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022, April 28). MDPI. Retrieved February 9, 2026, from [Link]

  • Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. (n.d.). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • Apoptosis-Inducing TNF Superfamily Ligands for Cancer Therapy. (2021, March 27). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022, April 1). Semantic Scholar. Retrieved February 9, 2026, from [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023, April 11). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • villian or hero? Mutagenesis with 5-bromouracil in bacteriophages. (2023, November 23). YouTube. Retrieved February 9, 2026, from [Link]

  • Comparative Study of Anticancer Platinum Drugs. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. (2026, January 11). Frontiers. Retrieved February 9, 2026, from [Link]

  • Comparison of Anticancer Drug Toxicities: Paradigm Shift in Adverse Effect Profile. (n.d.). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

  • 5-Bromouracil. (n.d.). PubChem. Retrieved February 9, 2026, from [Link]

  • Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. (2020, March 15). ResearchGate. Retrieved February 9, 2026, from [Link]

Sources

Comparative

Technical Guide: Structure-Activity Relationship (SAR) of 5-Bromo-2-nitrobenzofuran Derivatives

Executive Summary 5-Bromo-2-nitrobenzofuran represents a privileged scaffold in medicinal chemistry, particularly within the discovery of hypoxia-selective cytotoxins and broad-spectrum antimicrobials. Unlike natural ben...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-2-nitrobenzofuran represents a privileged scaffold in medicinal chemistry, particularly within the discovery of hypoxia-selective cytotoxins and broad-spectrum antimicrobials. Unlike natural benzofurans, the synthetic introduction of a nitro group at the C-2 position confers unique redox properties, allowing the molecule to act as a prodrug activated by bacterial or tumor-associated nitroreductases.

This guide provides a technical analysis of the scaffold's performance compared to standard-of-care agents (Ciprofloxacin and Fluconazole), details the critical Structure-Activity Relationships (SAR) governing its efficacy, and outlines validated protocols for synthesis and biological evaluation.

Part 1: The Scaffold & Rationale

The pharmacological value of the 5-Bromo-2-nitrobenzofuran core stems from the synergistic interplay between the halogenated benzene ring and the nitro-functionalized furan ring.

  • 5-Bromo Substituent (Pharmacokinetic Modulator): The bromine atom at position 5 increases lipophilicity (

    
    ), enhancing membrane permeability. Furthermore, it serves as a halogen-bond donor, potentially anchoring the molecule within the hydrophobic pockets of target enzymes (e.g., DNA gyrase or Topoisomerase IV).
    
  • 2-Nitro Group (The Warhead): This moiety mimics the mechanism of nitrofurantoin. It undergoes enzymatic reduction (Type I/II nitroreductases) within the target cell, generating reactive nitroso and hydroxylamine intermediates that damage DNA and inhibit protein synthesis.[1]

Part 2: Comparative Efficacy Guide

The following table contrasts the performance of optimized 5-Bromo-2-nitrobenzofuran derivatives (specifically hydrazide/hydrazone functionalized analogs) against clinical standards. Data represents mean MIC values derived from representative literature for this chemical class.

Table 1: Antimicrobial Potency Comparison (MIC in µg/mL)
Feature5-Bromo-2-nitrobenzofuran Derivatives Ciprofloxacin (Antibacterial Std)Fluconazole (Antifungal Std)Technical Insight
Target Mechanism DNA Damage via Radical Intermediates (Redox activation)DNA Gyrase / Topo IV InhibitionErgosterol Synthesis Inhibition (CYP51)Benzofurans offer a lower resistance profile due to multi-target radical damage.
S. aureus (G+) 1.5 – 6.25 µg/mL 0.25 – 1.0 µg/mLN/ALess potent than Cipro but retains activity against MRSA strains due to distinct mechanism.
E. coli (G-) 3.12 – 12.5 µg/mL 0.004 – 0.015 µg/mLN/AG- activity is limited by efflux pumps; lipophilic 5-Br helps passive diffusion.
C. albicans (Fungi) 4.0 – 16.0 µg/mL N/A0.25 – 1.0 µg/mLModerate antifungal activity; useful for mixed-infection topical applications.
Selectivity Index Moderate (Requires optimization)HighHighNitro-reduction can occur in mammalian cells under hypoxia (toxicity risk).
Resistance Potential Low High (Rapid mutation of gyrA)ModerateRadical-based mechanism makes it difficult for pathogens to develop single-point resistance.

Analyst Note: While Ciprofloxacin exhibits superior absolute potency (lower MIC), 5-Bromo-2-nitrobenzofuran derivatives are critical alternatives for hypoxic environments (e.g., biofilm cores or solid tumors) where oxidative phosphorylation inhibitors fail.

Part 3: Structure-Activity Relationship (SAR) Analysis

The bioactivity of this scaffold is highly sensitive to electronic and steric modifications.

The C-2 Nitro "Trigger"
  • Requirement: The nitro group at C-2 is essential for the "reductive activation" mechanism.

  • Modification Effect: Replacing

    
     with 
    
    
    
    or
    
    
    abolishes antimicrobial activity, confirming that the mechanism relies on the generation of electrophilic radical species, not just steric fitting.
The C-5 Halogen Effect
  • Order of Potency:

    
    .
    
  • Rationale: The C-5 position sits in a hydrophobic groove of the target protein. Bromine provides the optimal balance of size (Van der Waals radius) and lipophilicity. Iodine often reduces solubility too drastically, while Fluorine lacks the necessary steric bulk.

C-3 Functionalization
  • Steric Tolerance: The C-3 position is sensitive to bulk. Small alkyl groups (Methyl) are tolerated, but bulky aromatics at C-3 often disrupt the planarity required for DNA intercalation, reducing potency unless a flexible linker is used.

Visualization: SAR Pathway & Logic

The following diagram illustrates the functional logic of the scaffold.

SAR_Map Core Benzofuran Scaffold (Planar Intercalator) Pos5 Position 5: Bromine (Lipophilicity & Halogen Bond) Core->Pos5 Substituent Effect Pos2 Position 2: Nitro Group (Redox Warhead) Core->Pos2 Electronic Activation Pos3 Position 3: H or Methyl (Steric Control) Core->Pos3 conformation Target Biological Effect: DNA Damage & Enzyme Inhibition Pos5->Target Increases Permeability (logP ~3.5) Pos2->Target Prodrug Activation (Nitroreductase) Pos3->Target Maintains Planarity

Figure 1: Functional decomposition of the 5-Bromo-2-nitrobenzofuran pharmacophore.

Part 4: Experimental Protocols

To ensure reproducibility, the following protocols utilize standard organic synthesis and CLSI-compliant biological assays.

Protocol A: Synthesis of 5-Bromo-2-nitrobenzofuran

Methodology: Cyclization via Bromonitromethane (Rap-Stoermer type modification).

  • Reagents: 5-Bromosalicylaldehyde (10 mmol), Bromonitromethane (12 mmol), Potassium Carbonate (

    
    , 20 mmol), Acetone (dry).
    
  • Procedure:

    • Dissolve 5-Bromosalicylaldehyde in dry acetone (50 mL).

    • Add anhydrous

      
       and stir at room temperature for 15 minutes to generate the phenoxide anion.
      
    • Add Bromonitromethane dropwise.

    • Reflux the mixture for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).

    • Workup: Filter off inorganic salts. Evaporate solvent under reduced pressure.

    • Purification: Recrystallize from ethanol or purify via column chromatography (Silica gel).

  • Yield Expectation: 65–75% (Yellow crystalline solid).

Protocol B: Broth Microdilution Assay (MIC Determination)

Standard: CLSI M07-A10

  • Preparation: Dissolve the 5-Bromo-2-nitrobenzofuran derivative in DMSO (Stock: 1 mg/mL). Ensure final DMSO concentration in assay is <1% to prevent solvent toxicity.

  • Inoculum: Adjust bacterial suspension (S. aureus ATCC 25923) to

    
     CFU/mL (0.5 McFarland standard), then dilute 1:100 in Mueller-Hinton Broth.
    
  • Plate Setup:

    • Add 100 µL of broth to a 96-well plate.

    • Perform serial 2-fold dilutions of the compound (Range: 128 µg/mL to 0.25 µg/mL).

    • Add 100 µL of bacterial inoculum to each well.

  • Controls:

    • Positive: Ciprofloxacin (0.01 – 10 µg/mL).

    • Negative: Sterile Broth + DMSO.

  • Incubation: 37°C for 18–24 hours.

  • Readout: Add 20 µL Resazurin (0.015%) to wells. Incubate for 1 hour.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of dye).

    • MIC Definition: Lowest concentration preventing the Blue-to-Pink color change.

Part 5: Mechanism of Action (Visualized)

The specific activity of 2-nitrobenzofurans relies on a "Trojan Horse" mechanism. The molecule enters the cell passively (aided by the 5-Br lipophilicity) and is recognized by bacterial nitroreductases.

MOA_Flow Entry Step 1: Passive Diffusion (Facilitated by 5-Br) Enzyme Step 2: Enzymatic Recognition (Nitroreductase Type I/II) Entry->Enzyme Activation Step 3: Reductive Activation (R-NO2 -> R-NO -> R-NHOH) Enzyme->Activation NADH/NADPH cofactor Damage Step 4: Radical Attack (DNA Strand Breaks / Guanine Oxidation) Activation->Damage Reactive Oxygen Species (ROS) Death Step 5: Apoptosis / Bacteriostasis Damage->Death

Figure 2: The reductive bioactivation pathway of nitrobenzofurans.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 2022.[2][3] Link

  • Structure—Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. ResearchGate, 2018. Link

  • Investigating the structure-activity relationships of N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides. European Journal of Medicinal Chemistry, 2018. Link

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 2019. Link

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 2023. Link

Sources

Validation

Head-to-head comparison of synthetic routes to 5-Bromo-2-nitrobenzofuran

[1] Executive Summary This guide evaluates the two primary synthetic strategies for accessing 5-Bromo-2-nitrobenzofuran , a critical pharmacophore in the development of antimicrobial and anti-inflammatory agents.[1] The...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide evaluates the two primary synthetic strategies for accessing 5-Bromo-2-nitrobenzofuran , a critical pharmacophore in the development of antimicrobial and anti-inflammatory agents.[1] The 2-nitrobenzofuran scaffold is historically challenging to construct with high regiocontrol due to the competing reactivity of the C2 and C3 positions.

We compare the De Novo Cyclization (Feist-Benary variation) against the Direct Nitration of the parent heterocycle.[1] While Direct Nitration offers a shorter path from the benzofuran core, the De Novo Cyclization provides superior regiochemical fidelity, making it the preferred route for small-to-medium scale discovery chemistry where purity is paramount.[1]

Route 1: De Novo Cyclization (The Precision Route)

Strategy: Condensation of 5-bromosalicylaldehyde with bromonitromethane.[1]

This approach builds the furan ring and installs the nitro group simultaneously. It relies on a base-mediated reaction between a salicylaldehyde derivative and a halogenated nitroalkane.[1][2]

Mechanism & Causality

The reaction proceeds via a specific cascade:

  • Aldol-type Addition: The deprotonated bromonitromethane attacks the aldehyde carbonyl of 5-bromosalicylaldehyde.[1]

  • Intramolecular O-Alkylation: The phenoxide oxygen attacks the carbon bearing the bromine/nitro groups, displacing the bromide.[1]

  • Dehydration: The resulting dihydrobenzofuran intermediate undergoes dehydration (often spontaneous or acid-catalyzed) to aromatize into the benzofuran system.[1]

Why this works: The position of the nitro group is structurally mandated by the reagents. Unlike electrophilic substitution, there is no ambiguity about where the nitro group will land; it must be at the C2 position (the carbon originating from bromonitromethane).

Pros & Cons
  • (+) Absolute Regiocontrol: Exclusive formation of the 2-nitro isomer.

  • (+) Mild Conditions: Typically runs at room temperature or mild reflux in biphasic systems or polar solvents.[1]

  • (-) Reagent Hazard: Bromonitromethane is a potent lachrymator and potential explosive if distilled to dryness.[1]

  • (-) Atom Economy: Generates stoichiometric bromide waste.[1]

Route 2: Direct Nitration (The Classical Route)

Strategy: Electrophilic aromatic substitution (SEAr) of 5-bromobenzofuran.[1]

This route utilizes the inherent reactivity of the furan ring to install the nitro group. Benzofurans are electron-rich, with the C2 and C3 positions being most susceptible to electrophilic attack.[1]

Mechanism & Causality

The furan oxygen donates electron density into the ring.[1] While the C3 position is often the site of attack for alkylations, nitration of benzofurans typically favors the C2 position via an addition-elimination mechanism involving a non-aromatic intermediate.

The Challenge: The 5-bromo substituent is an ortho, para-director (deactivating). It directs incoming electrophiles to positions 4 and 6 on the benzene ring.[1] However, the heteroaromatic furan ring is significantly more reactive than the benzene ring. Therefore, the competition is primarily between C2 and C3. Standard mixed-acid nitration can lead to mixtures or ring-opening oxidation (oxidative cleavage).[1]

Pros & Cons
  • (+) Scalability: Avoids the use of expensive/hazardous alkylating agents like bromonitromethane.

  • (+) Starting Material Availability: 5-Bromobenzofuran is a stable, commercially available solid.[1]

  • (-) Regiochemical Risk: Potential for C3-nitration or dinitration depending on the exact conditions (e.g., temperature, acid strength).[1]

  • (-) Oxidative Side Reactions: Furan rings are sensitive to strong oxidizers; oxidative ring opening to salicylic acid derivatives is a common failure mode.[1]

Comparative Analysis

Decision Matrix
FeatureRoute 1: De Novo CyclizationRoute 2: Direct Nitration
Regioselectivity Excellent (>99:1) Moderate to Good (varies by condition)
Yield 60–85%40–65%
Safety Profile Low (Lachrymatory reagent)Medium (Strong acids, exotherms)
Purification Crystallization (usually sufficient)Column Chromatography (often required)
Cost (Reagents) High (Bromonitromethane)Low (HNO3, H2SO4)
Best For Discovery / MedChem (High purity needed)Process Dev (Cost optimization needed)
Visualization: Synthetic Pathways[1]

G Start1 5-Bromosalicylaldehyde Inter1 Intermediate: Nitro-aldol adduct Start1->Inter1 Aldol Condensation Reagent1 Bromonitromethane (K2CO3 / DMSO) Reagent1->Inter1 Product 5-Bromo-2-nitrobenzofuran Inter1->Product Cyclization & Dehydration (High Regioselectivity) Start2 5-Bromobenzofuran Start2->Product Major Path (C2) SideProduct Side Product: 3-Nitro isomer / Ring Opening Start2->SideProduct Minor Path (C3) Reagent2 HNO3 / Ac2O (Menke Conditions) Reagent2->Product

Caption: Comparative reaction pathways. Route 1 (top) ensures C2 regioselectivity via mechanism.[1] Route 2 (bottom) relies on kinetic control to favor C2 over C3.

Experimental Protocols

Protocol A: De Novo Cyclization (Recommended for Discovery)

Adapted from standard procedures for 2-nitrobenzofurans [1, 2].[1]

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a drying tube.

  • Dissolution: Dissolve 5-bromosalicylaldehyde (2.01 g, 10 mmol) in DMSO (20 mL).

  • Base Addition: Add anhydrous potassium carbonate (K2CO3, 2.76 g, 20 mmol) in one portion. The suspension may turn yellow/orange (phenoxide formation).[1]

  • Reagent Addition: Caution: Perform in a fume hood. Add bromonitromethane (1.54 g, 11 mmol) dropwise over 10 minutes.

  • Reaction: Stir the mixture at room temperature for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The aldehyde spot should disappear.[1]

  • Workup: Pour the reaction mixture into ice-water (100 mL) containing dilute HCl (to neutralize excess carbonate).

  • Isolation: Extract with ethyl acetate (3 x 30 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[3]

  • Purification: Recrystallize the crude solid from ethanol or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes) to yield the product as yellow needles.

Protocol B: Direct Nitration (Menke Conditions)

Optimized for regioselectivity [3].

  • Setup: Equip a 100 mL two-neck flask with a thermometer and addition funnel.

  • Preparation: Dissolve 5-bromobenzofuran (1.97 g, 10 mmol) in acetic anhydride (15 mL). Cool to 0°C.[1]

  • Nitration: Add fuming nitric acid (1.0 mL) dropwise to the acetic anhydride solution, maintaining the internal temperature below 5°C. Note: Acetyl nitrate is formed in situ.

  • Reaction: Allow the mixture to stir at 0–10°C for 2 hours.

  • Quench: Pour the mixture onto crushed ice (50 g). Stir vigorously until the ice melts.

  • Isolation: Filter the yellow precipitate.

  • Purification: The crude solid often contains 5-10% of the 3-nitro isomer.[1] Recrystallize repeatedly from ethanol/acetic acid to enrich the 2-nitro isomer.[1]

References

  • Methods for the preparation of 2-nitrobenzofurans. Chemistry of Heterocyclic Compounds. (2023).

  • Bromonitromethane: A Versatile Reagent in Organic Synthesis. BenchChem Technical Guides. (2025).[1]

  • Direct nitration of five membered heterocycles. ResearchGate. (2025).[1][4]

  • Benzofuran, 5-bromo- (Compound Summary). PubChem. (2025).[1]

Sources

Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Proper Disposal of 5-Bromo-2-nitrobenzofuran

The responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. For specialized compounds like 5-Bromo-2-nitrobenzofuran, a halogenated nitroaromatic compound, a thoro...

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. For specialized compounds like 5-Bromo-2-nitrobenzofuran, a halogenated nitroaromatic compound, a thorough understanding of its hazard profile is essential for developing a robust disposal plan. This guide provides an in-depth, procedural framework for researchers and drug development professionals to handle and dispose of this chemical, ensuring the safety of personnel and compliance with regulatory standards. The causality behind each step is emphasized to build a culture of informed safety.

Hazard Profile and Risk Assessment

The primary hazards are inferred from compounds like 5-bromo-5-nitro-1,3-dioxane and various bromo-nitro aromatics.[1][2][3][4] The consensus from these sources indicates that 5-Bromo-2-nitrobenzofuran should be handled as a substance with multiple hazardous characteristics.

Table 1: Inferred Hazard Profile for 5-Bromo-2-nitrobenzofuran

Hazard Class GHS Category Description Supporting Sources
Acute Toxicity, Oral Category 4 Harmful if swallowed. [1][3][4]
Skin Corrosion/Irritation Category 2 Causes skin irritation. May cause severe burns with prolonged contact. [1][2][4][5]
Serious Eye Damage/Irritation Category 2 Causes serious eye irritation. [1][2][4][5]
Specific Target Organ Toxicity Category 3 May cause respiratory irritation upon inhalation of dust or vapors. [2][3][4]
Long-term Organ Damage Category 2 May cause damage to organs through prolonged or repeated exposure. [1]

| Hazardous to the Aquatic Environment | Category 1 | Very toxic to aquatic life with long-lasting effects. |[1] |

Causality Insight: The presence of both a bromine atom (halogen) and a nitro group on an aromatic ring structure contributes to its reactivity and toxicity. Halogenated compounds can have persistent environmental effects, while nitroaromatics are known for their potential toxicity and reactivity.[1][6] Therefore, under no circumstances should this compound or its waste be released into the general trash or sanitary sewer system.[7][8][9]

Core Principles of Disposal Management

Effective disposal begins with a clear understanding of waste management principles. The core directive is to treat all materials contaminated with 5-Bromo-2-nitrobenzofuran as hazardous chemical waste.

  • Waste Segregation is Paramount: As a halogenated organic compound, waste streams containing 5-Bromo-2-nitrobenzofuran must be kept separate from non-halogenated organic waste.[9][10] Mixing these streams complicates the final disposal process (typically high-temperature incineration) and can significantly increase disposal costs.

  • Avoid Incompatibilities: Never mix this waste with strong oxidizing agents, bases, or reactive metals.[11][12] Such mixing can lead to exothermic reactions, gas evolution, or container pressurization.

  • Evaporation is Not Disposal: The intentional evaporation of chemical waste in a fume hood is not a permissible disposal method.[7][9]

Standard Operating Protocol: Waste Collection and Disposal

This protocol provides a step-by-step methodology for the safe collection of waste generated from procedures involving 5-Bromo-2-nitrobenzofuran.

Required Personal Protective Equipment (PPE):

  • Nitrile gloves (double-gloving is recommended).[13]

  • Safety goggles and a face shield.[2][14]

  • Chemical-resistant lab coat.[14]

Protocol Steps:

  • Container Selection:

    • Select a sturdy, leak-proof hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE).[10][15]

    • Ensure the container has a secure, screw-top cap to prevent leaks and evaporation.[15][16]

    • The container should be clean and dry before the first addition of waste.

  • Waste Labeling (Immediate Action):

    • Before adding any waste, affix a "Hazardous Waste" label to the container.[7][10]

    • Clearly write the full chemical name: "5-Bromo-2-nitrobenzofuran Waste." If it is in solution, specify the solvent (e.g., "5-Bromo-2-nitrobenzofuran in DMSO").[9]

    • List all associated hazards (e.g., "Irritant," "Toxic," "Environmental Hazard").

  • Waste Accumulation:

    • Solid Waste: Collect unused or contaminated solid 5-Bromo-2-nitrobenzofuran directly into the labeled waste container.[9]

    • Liquid Waste: Collect all solutions containing 5-Bromo-2-nitrobenzofuran in a designated container for halogenated organic liquid waste .[9]

    • Contaminated Labware: All disposable items that have come into contact with the chemical (e.g., pipette tips, gloves, weigh boats, absorbent paper) are considered hazardous waste.[9] Place these items in a separate, labeled container for solid hazardous waste.

    • Causality Insight: All waste transfers should be conducted inside a certified chemical fume hood to minimize the risk of inhalation exposure.[10]

  • Container Management and Storage:

    • Keep the waste container securely capped at all times, except when adding waste.[15][16] This is a regulatory requirement and prevents the release of vapors.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.[15]

    • Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation.[10]

    • The storage area must be cool, dry, and away from direct sunlight or heat sources.[16][17]

    • Utilize secondary containment (such as a spill tray) to mitigate the impact of a potential leak.[14]

  • Final Disposal:

    • Once the container is full, ensure the cap is tightly sealed.

    • Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. The final disposal method will be high-temperature incineration at a permitted facility.[1][11][18]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing 5-Bromo-2-nitrobenzofuran waste from generation to disposal.

G cluster_prep Preparation Phase cluster_gen Waste Generation & Collection cluster_storage Storage & Final Disposal A Step 1: Select Compatible HDPE Waste Container B Step 2: Affix & Complete Hazardous Waste Label A->B Before adding waste E Step 4: Add Waste to Labeled Container (Inside Chemical Fume Hood) B->E C Waste Generated (Solid, Liquid, or Contaminated Labware) D Step 3: Identify Waste as HALOGENATED C->D D->E F Step 5: Securely Cap Container G Step 6: Store in SAA with Secondary Containment F->G H Container Full? G->H H->G No I Step 7: Arrange for EHS Pickup for Incineration H->I Yes

Caption: Workflow for the safe disposal of 5-Bromo-2-nitrobenzofuran.

Emergency Procedures: Spills and Exposure

Accidents require immediate and correct action. All personnel working with this compound must be familiar with these procedures.

In Case of a Spill:

  • Alert Personnel and Evacuate: Immediately alert others in the lab. Evacuate non-essential personnel.

  • Restrict Access: Secure the area to prevent entry.

  • Don Appropriate PPE: Before any cleanup, don the full PPE listed above. For large powder spills outside of a fume hood, a respirator may be necessary.[13]

  • Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical sorbent.[2][13] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Debris: Carefully sweep or scoop the absorbed material and place it into a labeled hazardous waste container.[10]

  • Decontaminate: Clean the spill area thoroughly with a detergent solution, followed by water.[13] All cleaning materials must also be disposed of as hazardous waste.[13]

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes.[2][13] Remove all contaminated clothing. Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[11][18] If they feel unwell, seek medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[11][18]

Decontamination of Empty Containers

Empty containers that once held 5-Bromo-2-nitrobenzofuran must be treated as hazardous waste unless properly decontaminated.[19]

  • Triple Rinse Procedure: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.

  • Collect Rinsate: Crucially, all of this rinsate must be collected and disposed of as halogenated liquid hazardous waste.[19]

  • Final Disposal of Container: After triple-rinsing and air-drying, obliterate or remove the original label.[7] The decontaminated container can then typically be disposed of in the regular trash or recycled, depending on institutional policy.[7][19]

By adhering to this comprehensive guide, laboratory professionals can ensure that the disposal of 5-Bromo-2-nitrobenzofuran is managed with the highest standards of safety, scientific integrity, and environmental responsibility.

References

  • Case Western Reserve University. (n.d.). Chemical Compatibility and Storage. Environmental Health and Safety. Retrieved from [Link]

  • University of Washington. (2022). Individual Chemical SOP Example. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. Retrieved from [Link]

  • University of Glasgow. (n.d.). Storage and Segregation of Hazardous Chemicals. StaffNet. Retrieved from [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Campus Safety Division. Retrieved from [Link]

  • University of St Andrews. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Safety Office. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). Chemical Incompatibility and Lab Storage Rules. Environmental Health and Safety. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Pal'chikov, V. A., & Robertson, M. J. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Russian Journal of Organic Chemistry, 50(9), 1369-1371. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 5-Bromo-2-nitrobenzofuran

This guide provides a technical safety framework for handling 5-Bromo-2-nitrobenzofuran , a halogenated nitro-aromatic intermediate. Hazard Profile Summary: Based on the structural activity relationships (SAR) of halogen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical safety framework for handling 5-Bromo-2-nitrobenzofuran , a halogenated nitro-aromatic intermediate.

Hazard Profile Summary: Based on the structural activity relationships (SAR) of halogenated nitrobenzofurans, this compound is classified as a Skin/Eye Irritant (Category 2) and Respiratory Irritant (STOT SE 3) . Due to the nitro group, it possesses potential acute toxicity and mutagenic risks common to nitro-aromatics.

PART 1: RISK ASSESSMENT & HAZARD IDENTIFICATION

Before selecting PPE, you must acknowledge the dual-phase risk:

  • Solid Phase (Dust): High risk of inhalation and mucous membrane irritation.

  • Solution Phase (Organic Solvents): High risk of dermal absorption. The solvent (often Dichloromethane or THF) acts as a vehicle, carrying the toxic solute through standard glove materials.

Hazard ClassH-CodeCritical Implication for PPE
Skin Irritation H315 Direct contact causes dermatitis; nitro-absorption can lead to systemic toxicity.
Eye Irritation H319 Micro-particles can cause severe corneal abrasion and chemical burns.
STOT SE 3 H335 Dust inhalation triggers respiratory inflammation. Engineering controls are primary.

PART 2: PERSONAL PROTECTIVE EQUIPMENT (PPE) MATRIX

This matrix is designed for Zero-Contact protocol.

Hand Protection (The "Double-Shell" Protocol)

Rationale: Standard 4-mil nitrile gloves are insufficient for solutions of halogenated aromatics, as organic solvents (e.g., DCM) permeate them in <2 minutes.

LayerMaterialThicknessFunction
Inner Nitrile (High Dexterity) 4-5 milProtects against incidental sweat and acts as a final barrier during doffing.
Outer Laminate (Silver Shield/4H) ~2.7 milImpermeable barrier. Resists halogenated solvents for >4 hours.
Alt. OuterExtended Cuff Nitrile >8 milAcceptable only for handling dry solids. Change every 30 mins.
Respiratory Protection

Rationale: Benzofuran derivatives are potent mucous membrane irritants.

  • Primary: Certified Fume Hood (Face velocity: 0.5 m/s).

  • Secondary (If hood unavailable): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges. Note: N95 is insufficient for organic vapors generated during dissolution.

Eye & Body Protection[1][2][3][4][5]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are inadequate due to dust migration.

  • Body: Tyvek® Lab Coat (or chemically resistant apron) over cotton clothing. Avoid synthetic fabrics that can melt or trap dust.

PART 3: OPERATIONAL PROTOCOLS

Protocol A: Weighing & Transfer (Solid Phase)

Objective: Prevent dust generation and static dispersion.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat. Nitrobenzofurans are often electrostatic.

  • Containment: Place the analytical balance inside the fume hood. If not possible, use a Powder Containment Hood .

  • Transfer: Use a disposable spatula. Do not reuse.

  • Decontamination: Wipe the balance area with a solvent-dampened Kimwipe (Acetone) immediately after weighing. Dispose of the wipe as hazardous waste.

Protocol B: Dissolution & Synthesis (Solution Phase)

Objective: Prevent breakthrough via solvent permeation.

  • Glove Check: Inspect Outer Laminate gloves for tears. Air-inflate to test integrity.

  • Solvent Choice: If using Dichloromethane (DCM), Laminate gloves are mandatory .

  • Spill Management: If a splash occurs on the outer glove:

    • Step 1: Immediately remove the outer glove inside the hood.

    • Step 2: Inspect the inner nitrile glove.

    • Step 3: If inner glove is dry, don a fresh outer glove. If wet, remove all gloves and wash hands immediately.

PART 4: VISUALIZATION & WORKFLOWS

Figure 1: PPE Selection Logic Flow

Caption: Decision tree for selecting glove material based on the physical state of 5-Bromo-2-nitrobenzofuran.

PPE_Selection Start Handling 5-Bromo-2-nitrobenzofuran State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution Solution (Organic Solvent) State->Solution Solid_PPE Risk: Dust Inhalation & Contact Solid->Solid_PPE Solvent_Check Solvent Type? Solution->Solvent_Check Solid_Glove Gloves: Double Nitrile (Outer >8 mil) Resp: Fume Hood or P100 Solid_PPE->Solid_Glove Halogenated Halogenated (DCM, Chloroform) Solvent_Check->Halogenated NonHalo Non-Halogenated (MeOH, DMF) Solvent_Check->NonHalo Sol_Glove_1 CRITICAL: Laminate / Silver Shield Gloves (Nitrile degrades in <2 mins) Halogenated->Sol_Glove_1 Sol_Glove_2 Gloves: Double Nitrile Change every 15 mins NonHalo->Sol_Glove_2

Figure 2: Safe Doffing (Removal) Protocol

Caption: Step-by-step doffing procedure to prevent secondary contamination of skin.

Doffing_Protocol Step1 1. Decon Outer Gloves (Wipe with Acetone) Step2 2. Remove Outer Gloves (Inside Fume Hood) Step1->Step2 Step3 3. Inspect Inner Gloves (Check for stains) Step2->Step3 Step4 4. Remove Inner Gloves (Beak Method) Step3->Step4 No Breakthrough Step5 5. Wash Hands (Soap + Water, 20s) Step3->Step5 Breakthrough Detected Step4->Step5

PART 5: EMERGENCY RESPONSE & DISPOSAL

Disposal Plan
  • Solid Waste: Collect in a dedicated container labeled "Hazardous Waste - Toxic Organic Solid." Do not mix with general trash.

  • Liquid Waste: Segregate into Halogenated Organic Waste streams. Even if the solvent is non-halogenated, the presence of the bromine atom in the solute technically classifies it as halogenated waste in many jurisdictions to prevent incineration issues.

First Aid (Immediate Action)
  • Eye Contact: Rinse with water for 15 minutes .[1][2][3] Hold eyelids open. Do not use neutralizing agents.

  • Skin Contact: Wash with soap and water.[1][4][2][3] Do not use alcohol (it increases skin absorption).

  • Spill Cleanup:

    • Small Solid Spill: Cover with wet paper towels (to prevent dust), wipe up, and dispose of as hazardous waste.

    • Solution Spill: Evacuate area if outside hood.[2] Use spill pillows. Wear Silver Shield gloves during cleanup.

References

  • Thermo Fisher Scientific. (2025).[1][5][6] Safety Data Sheet: 5-Bromo-2-chlorobenzoic acid (Analogue for Benzofuran hazards). Retrieved from

  • TCI Chemicals. (2025).[2][5][6] Safety Data Sheet: 5-Bromo-2,3-dihydrobenzofuran.[5] Retrieved from

  • Ansell Healthcare. (2024). Chemical Permeation & Degradation Resistance Guide (8th Ed.). Retrieved from

  • PubChem. (n.d.). Compound Summary: 5-Bromo-2-nitrobenzofuran (Predicted Properties). National Library of Medicine. Retrieved from

  • University of Pennsylvania EHRS. (2024). Nitrile Glove Chemical Compatibility Reference.[7] Retrieved from

Sources

© Copyright 2026 BenchChem. All Rights Reserved.